Product packaging for Trihexyl benzene-1,2,4-tricarboxylate(Cat. No.:CAS No. 1528-49-0)

Trihexyl benzene-1,2,4-tricarboxylate

Cat. No.: B072957
CAS No.: 1528-49-0
M. Wt: 462.6 g/mol
InChI Key: MXHBQKVKHGQWRB-UHFFFAOYSA-N
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Description

Trihexyl benzene-1,2,4-tricarboxylate is a high-purity synthetic organic compound primarily utilized as a specialty plasticizer and additive in advanced materials research. This compound functions by integrating into polymer matrices, where its aromatic tricarboxylate core and flexible trihexyl chains effectively disrupt polymer-polymer interactions, thereby increasing free volume and reducing the glass transition temperature (Tg) of the resulting material. Its primary research value lies in the development and characterization of novel polymers, plastics, and elastomers with tailored flexibility, durability, and thermal properties. Researchers employ this ester in studies focusing on the structure-property relationships of plasticizers, investigating how the specific geometry of the 1,2,4-trisubstituted benzene ring influences compatibility, migration resistance, and performance stability compared to isomers like the 1,2,5- or 1,3,5-derivatives. Key applications include its use as a model compound in analytical chemistry for method development, as a processing aid in prototype polymer formulations, and in fundamental investigations into the leaching behavior and long-term aging of plasticized materials. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O6 B072957 Trihexyl benzene-1,2,4-tricarboxylate CAS No. 1528-49-0

Properties

IUPAC Name

trihexyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHBQKVKHGQWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052681
Record name Trihexyl benzene-1,2,4-tricarboxylate
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Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
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CAS No.

1528-49-0
Record name Trihexyl trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
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Record name Trihexyl benzene-1,2,4-tricarboxylate
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Record name Trihexyl benzene-1,2,4-tricarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trihexyl benzene-1,2,4-tricarboxylate, a tri-ester of trimellitic acid. The primary and most industrially relevant synthesis pathway involves the direct esterification of trimellitic anhydride with n-hexanol. This document details the chemical reactions, experimental protocols, and quantitative data associated with this process.

Synthesis Pathway

The synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with three equivalents of n-hexanol. The reaction is typically catalyzed by a Lewis acid, such as a titanate catalyst, and proceeds at elevated temperatures with the removal of water to drive the reaction to completion.

The initial reaction involves the opening of the anhydride ring by one molecule of n-hexanol to form a monoester with two carboxylic acid groups. Subsequent esterification of these carboxylic acid groups with two additional molecules of n-hexanol yields the desired this compound.

A less common alternative route is a two-step process involving the initial synthesis of trimethyl trimellitate from trimellitic anhydride and methanol. This is followed by a transesterification reaction with n-hexanol to yield the final product. However, the direct esterification method is generally more straightforward and is the focus of this guide.

Synthesis Reaction Workflow

Synthesis_Pathway Trimellitic_Anhydride Trimellitic Anhydride Reaction_Vessel Reaction Vessel (185-245 °C) Trimellitic_Anhydride->Reaction_Vessel n_Hexanol n-Hexanol (3 eq.) n_Hexanol->Reaction_Vessel Catalyst Titanate Catalyst (e.g., Tetrabutoxytitanium) Catalyst->Reaction_Vessel Water_Removal Water Removal (Azeotropic Distillation or Vacuum) Reaction_Vessel->Water_Removal Reaction Byproduct Crude_Product Crude Trihexyl benzene-1,2,4-tricarboxylate Reaction_Vessel->Crude_Product Purification Purification (Neutralization, Filtration, Vacuum Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Direct esterification of trimellitic anhydride with n-hexanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₂₇H₄₂O₆[1]
Molecular Weight462.62 g/mol [1]
Starting Material 1Trimellitic Anhydride (1 equivalent)
Starting Material 2n-Hexanol (≥ 3 equivalents)
CatalystTetrabutoxytitanium or Titanium Isopropoxide[2]
Reaction Temperature185-245 °C
Reaction Time3-4 hours
Reported Yield98%
Purity (typical)>99%[2]
AppearanceClear, slightly yellow liquid
Boiling Point260-262 °C @ 4 mmHg[2]
Melting Point-46 °C[2]
Density1.026 g/cm³[2]

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound based on established industrial processes and standard laboratory practices.

Materials:

  • Trimellitic anhydride (1.0 mol, 192.13 g)

  • n-Hexanol (3.5 mol, 357.63 g, 438 mL)

  • Tetrabutoxytitanium (approx. 0.1-0.3% by weight of trimellitic anhydride, ~0.2-0.6 g)

  • Activated carbon

  • Sodium hydroxide solution (10-15% w/v)

  • Diatomaceous earth (e.g., Celite)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask, add trimellitic anhydride and n-hexanol.

  • Initial Heating and Catalyst Addition: Begin stirring the mixture and heat it to 185-195 °C. Once this temperature is reached, add the tetrabutoxytitanium catalyst.

  • Esterification Reaction: Continue heating the reaction mixture to a temperature of 185-245 °C. The water formed during the reaction will be removed azeotropically with n-hexanol and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the acid value of the mixture. Continue the reaction for 3-4 hours, or until the acid value is below 0.50 mg KOH/g.

  • Removal of Excess Alcohol: Once the reaction is complete, remove the excess n-hexanol by vacuum distillation.

  • Neutralization: Cool the reaction mixture and add a 10-15% sodium hydroxide solution to neutralize any remaining acidic species. The acid value should be controlled to be below 0.07 mg KOH/g.

  • Work-up and Purification: The organic layer is separated. To further purify the product, water can be introduced as an entrainer for further vacuum distillation to remove any remaining volatile impurities.

  • Final Filtration: Cool the product to approximately 150 °C and add a small amount of activated carbon and diatomaceous earth. Stir the mixture and then filter it to obtain the final purified this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification charge_reactants 1. Charge flask with Trimellitic Anhydride and n-Hexanol heat_and_catalyze 2. Heat to 185-195 °C and add Titanate Catalyst charge_reactants->heat_and_catalyze esterification 3. React at 185-245 °C with azeotropic water removal heat_and_catalyze->esterification monitor_reaction 4. Monitor acid value esterification->monitor_reaction remove_excess_alcohol 5. Vacuum distill excess n-Hexanol monitor_reaction->remove_excess_alcohol Reaction Complete neutralize 6. Neutralize with NaOH solution remove_excess_alcohol->neutralize separate_layers 7. Separate organic layer neutralize->separate_layers final_purification 8. Further vacuum distillation with water as entrainer separate_layers->final_purification filter 9. Filter with activated carbon and diatomaceous earth final_purification->filter final_product final_product filter->final_product Final Product

References

physicochemical properties of trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Trihexyl Benzene-1,2,4-tricarboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trihexyl trimellitate, is a branched-chain aromatic ester. It belongs to the class of trimellitate esters, which are primarily utilized as plasticizers in the manufacturing of polyvinyl chloride (PVC) and other polymers. This document provides a comprehensive overview of the core , along with generalized experimental protocols for its synthesis and analysis. Due to its principal applications in material science, there is no documented evidence of its interaction with biological signaling pathways.

Physicochemical Properties

The properties of this compound are summarized in the tables below. It is important to distinguish it from similar compounds such as tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (trioctyl trimellitate), which has a different molecular formula and CAS number.

Table 1: General and Physical Properties
PropertyValueReference
IUPAC Name This compound[1]
Synonyms Trihexyl trimellitate, THTM, Morflex 560[1]
CAS Number 1528-49-0[1][2]
Molecular Formula C27H42O6[1][3]
Molecular Weight 462.6 g/mol [1]
Physical State Liquid[1][4]
Appearance Clear, slightly yellow viscous liquid[3]
Melting Point -46 °C[3][4][5]
Boiling Point 260-262 °C (at 4 mmHg)[3][4][5]
Density 1.015 - 1.026 g/cm³[3][5]
Refractive Index (n20/D) 1.487[3][5]
Flash Point 219.9 - 268 °C[3][5]
Table 2: Solubility and Partitioning Characteristics
PropertyValueReference
Water Solubility 33.3 ng/L at 25°C (practically insoluble)[3][5]
LogP (Octanol/Water Partition Coefficient) 6.89790 - 8.87[2][3][5]
Vapor Pressure 3.57E-11 mmHg at 25°C[5]

Experimental Protocols

Synthesis: Fischer Esterification

This compound is synthesized via the Fischer esterification of trimellitic acid (or its anhydride) with hexan-1-ol.

Materials:

  • Trimellitic anhydride

  • Hexan-1-ol (3 molar equivalents)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous toluene (as a solvent to facilitate water removal)

Procedure:

  • A mixture of trimellitic anhydride, hexan-1-ol, and a catalytic amount of sulfuric acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • The reaction is monitored (e.g., by thin-layer chromatography) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent and any excess hexan-1-ol are removed under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of the synthesized ester can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this nonpolar analyte.[2]

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile, and filtered before injection.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Trimellitic Anhydride + Hexan-1-ol + Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Heat Crude Crude Product Mixture Reaction->Crude Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Workup Dry Drying (Na2SO4) Wash->Dry Evap Solvent Evaporation Dry->Evap Distill Vacuum Distillation Evap->Distill Pure Pure Distill->Pure Final Product: This compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

This diagram outlines the typical steps for the analytical characterization of the final product.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Pure Product Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Detect->Data Chromatogram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways

This compound is an industrial chemical primarily used as a plasticizer. Its mechanism of action in polymers involves physical insertion between polymer chains to increase flexibility. There is no scientific literature to suggest that this compound is designed for or interacts with specific biological signaling pathways in the manner of a pharmaceutical agent. Its toxicological profile is characterized by low acute toxicity.[6] Therefore, diagrams of signaling pathways are not applicable to this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties that make it suitable for its primary application as a plasticizer. Its synthesis and analysis follow standard organic chemistry protocols. The lack of interaction with biological signaling pathways underscores its role as a material science chemical rather than a bioactive compound. This guide provides a foundational understanding of its core properties for researchers and professionals in relevant fields.

References

An In-depth Technical Guide to Trihexyl Benzene-1,2,4-tricarboxylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, also known as trihexyl trimellitate, is a synthetic organic compound that has garnered interest in various industrial and research applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methods. It also explores its toxicological profile and potential applications in the pharmaceutical and medical device industries, with a focus on its role as a safer alternative to traditional plasticizers.

Molecular Structure and Identification

This compound is the tri-ester of trimellitic acid and n-hexanol. Its chemical structure consists of a central benzene ring substituted with three hexyl carboxylate groups at positions 1, 2, and 4.

Molecular Formula: C₂₇H₄₂O₆[1]

CAS Number: 1528-49-0[1][2]

Synonyms: Trihexyl trimellitate, 1,2,4-Benzenetricarboxylic acid, trihexyl ester[1]

The molecular structure of this compound is depicted in the diagram below.

Caption: Molecular Structure of this compound.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound and its close analog, trioctyl trimellitate (TOTM), is presented below.

PropertyValueReference
Molecular Weight 462.62 g/mol [1]
LogP 8.5[1]
Boiling Point 260-262 °C (4 mmHg)[3]
Melting Point -46 °C[3]
Water Solubility 33.3 ng/L at 25 °C[3]
Acute Oral Toxicity (LD50, rat) >3200 mg/kg (for TOTM)
Dermal Toxicity (LD50, rabbit) >1980 mg/kg (for TOTM)
NOAEL (28-day oral, rat) 184 mg/kg bw/day (for TOTM)

Synthesis and Purification

Synthesis Protocol: Esterification

A common method for the synthesis of this compound is through the esterification of trimellitic anhydride with hexan-1-ol.

Reactant1 Trimellitic Anhydride Reaction Esterification (Inert Atmosphere) Reactant1->Reaction Reactant2 Hexan-1-ol Reactant2->Reaction Catalyst Tetrabutoxytitanium Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

The reaction is typically carried out in an inert atmosphere and is catalyzed by an organometallic compound such as tetrabutoxytitanium.[3] The reactants are heated to drive the reaction to completion, and the water produced as a byproduct is removed.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the final product can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Analytical HPLC

A common analytical method for this compound involves the following conditions:

  • Column: A reverse-phase column, such as Newcrom R1 or C18, is suitable for the separation.[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is typically used.[2] For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid.[2]

  • Detection: UV detection is commonly employed.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Applications in the Pharmaceutical and Medical Device Industry

This compound and its analogs, particularly trioctyl trimellitate (TOTM), are gaining prominence as safer alternatives to traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), in medical devices.

The primary advantages of using these compounds in medical-grade PVC include:

  • Reduced Leachability: Due to their higher molecular weight, these plasticizers exhibit significantly lower migration from the polymer matrix into fluids or medications that come into contact with the device.[4] This is a critical safety feature, especially for long-term applications like feeding tubes and dialysis equipment.[4]

  • Chemical Resistance and Thermal Stability: They demonstrate excellent resistance to various drugs and disinfectants and maintain their integrity during sterilization processes.[4]

While not a primary active pharmaceutical ingredient, the biocompatibility and low toxicity of trihexyl trimellitate suggest its potential as an excipient in drug delivery systems, particularly for hydrophobic drugs where it could act as a solubilizing agent or a component in nanoparticle formulations.

Biological Interactions and Signaling Pathways

While research on the specific cellular interactions of this compound is limited, studies on its close analog, tris(2-ethylhexyl) trimellitate (TOTM), provide valuable insights into its potential biological effects.

Interaction with Estrogen Receptor-α

Studies have shown that TOTM can interact with the human estrogen receptor-α (ERα).[5][6] Although the binding affinity is significantly weaker (approximately 10-fold) than that of DEHP, this interaction suggests a potential for endocrine-disrupting effects.[6] The activation of ERα can lead to downstream cellular responses, including the potential for increased estradiol production.[5][6]

The following diagram illustrates the potential signaling pathway initiated by the interaction of a trimellitate compound with ERα.

cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) in DNA Gene_Expression Target Gene Expression (e.g., related to Estradiol Synthesis) ERE->Gene_Expression Initiates Transcription ER_alpha Estrogen Receptor-α (ERα) Dimerization ERα Dimerization ER_alpha->Dimerization Conformational Change and Dimerization Dimerization->ERE Translocation to Nucleus and Binding to ERE Trimellitate This compound (or analog like TOTM) Trimellitate->ER_alpha Binds to

References

spectroscopic data interpretation for trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Trihexyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in various industrial and research applications. The following sections detail the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra, along with relevant experimental protocols.

Molecular Structure and Properties

This compound, also known as tri-n-hexyl trimellitate, is an organic compound with the chemical formula C27H42O6.[1] Its structure consists of a benzene ring substituted with three hexyl carboxylate ester groups at positions 1, 2, and 4. This compound is often used as a plasticizer.[2]

Key Molecular Properties:

  • Molecular Formula: C27H42O6[1]

  • Molecular Weight: 462.6 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 1528-49-0[1]

Spectroscopic Data Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. For this compound, the spectrum can be divided into the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.2 - 7.8m3HAromatic protons (H-3, H-5, H-6)
~ 4.3 - 4.1t6H-O-CH2- protons of the three hexyl chains
~ 1.8 - 1.6m6H-O-CH2-CH2- protons of the three hexyl chains
~ 1.4 - 1.2m18H-(CH2)3- protons of the three hexyl chains
~ 0.9t9H-CH3 protons of the three hexyl chains

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Interpretation:

  • The aromatic region shows a complex multiplet for the three protons on the benzene ring, indicating their distinct chemical environments due to the unsymmetrical substitution pattern.

  • The downfield triplet around 4.2 ppm corresponds to the six protons of the methylene groups directly attached to the electron-withdrawing carboxylate groups.

  • The remaining signals in the aliphatic region correspond to the other methylene and methyl groups of the three hexyl chains.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 167 - 165C=O (Carboxylate carbons)
~ 135 - 128Aromatic carbons
~ 66-O-CH2- carbons
~ 31-CH2- carbons
~ 28-CH2- carbons
~ 25-CH2- carbons
~ 22-CH2- carbons
~ 14-CH3 carbons

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Interpretation:

  • The signals in the downfield region (~165-167 ppm) are characteristic of the carbonyl carbons in the ester groups.

  • The signals in the aromatic region (~128-135 ppm) correspond to the six carbons of the benzene ring.

  • The signal around 66 ppm is assigned to the methylene carbons directly bonded to the oxygen atoms of the ester groups.

  • The remaining signals in the upfield region are attributed to the other methylene and methyl carbons of the hexyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data (LC-ESI-QTOF)

m/zIon
463.3054[M+H]⁺
485.2873[M+Na]⁺
361.1978[M - C6H13O + H]⁺
277.107[M - 2(C6H13O) + 2H]⁺
193.0135[M - 3(C6H13O) + 3H]⁺

Data sourced from PubChem.[1]

Interpretation:

  • The presence of the protonated molecular ion [M+H]⁺ at m/z 463.3054 confirms the molecular weight of the compound.

  • The fragmentation pattern shows sequential loss of the hexoxy groups, which is characteristic of this type of ester.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic C-H
~ 2960 - 2850C-H stretchAliphatic C-H
~ 1730C=O stretchEster carbonyl
~ 1600, 1480C=C stretchAromatic ring
~ 1250C-O stretchEster C-O

Interpretation:

  • The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.

  • The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic hexyl chains.

  • The absorptions in the 3000-3100 cm⁻¹ and 1480-1600 cm⁻¹ regions are indicative of the aromatic C-H and C=C bonds of the benzene ring, respectively.

  • The prominent band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of trimellitic anhydride with hexan-1-ol.[3]

Materials:

  • Trimellitic anhydride

  • Hexan-1-ol

  • Tetrabutoxytitanium (catalyst)

  • Toluene (solvent)

Procedure:

  • A mixture of trimellitic anhydride, a stoichiometric excess of hexan-1-ol, and a catalytic amount of tetrabutoxytitanium in toluene is heated to reflux.

  • The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[4]

  • The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.

  • Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Standard pulse sequences are used to acquire the 1D spectra. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.[5]

Mass Spectrometry:

  • Mass spectra can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.[1]

  • The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and infused into the ion source.

  • The analysis is typically performed in positive ion mode to observe protonated or sodiated molecules.

Infrared Spectroscopy:

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

Spectroscopic_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis NMR Analysis: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Analysis MS Mass Spectrometry (ESI-TOF) MS_Analysis MS Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis IR Infrared Spectroscopy (FTIR) IR_Analysis IR Analysis: - Characteristic Peaks (C=O, C-O, C-H) IR->IR_Analysis Functional_Groups Identify Functional Groups: - Ester - Aromatic Ring - Alkyl Chains NMR_Analysis->Functional_Groups Connectivity Determine Connectivity: - Aromatic Substitution - Ester Linkages NMR_Analysis->Connectivity Confirmation Confirm Molecular Formula and Weight MS_Analysis->Confirmation IR_Analysis->Functional_Groups Final_Structure Final Structure Confirmation: This compound Functional_Groups->Final_Structure Connectivity->Final_Structure Confirmation->Final_Structure

References

Technical Guide: Solubility Profile of Trihexyl Benzene-1,2,4-tricarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trihexyl benzene-1,2,4-tricarboxylate. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in publicly accessible literature, this document outlines the expected solubility behavior based on the compound's chemical structure. Furthermore, it furnishes detailed, standardized experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development where this compound is utilized, enabling them to systematically generate the solubility data required for their applications.

Introduction

This compound, also known as trihexyl trimellitate, is a chemical compound with the molecular formula C27H42O6[1]. It belongs to the class of aromatic esters and is noted for its use as a plasticizer. The solubility of this compound in various organic solvents is a critical parameter for its application in diverse fields, including materials science and drug formulation. Understanding its solubility profile is essential for process design, formulation development, and quality control.

Based on its chemical structure, featuring a central benzene ring with three carboxylate ester groups attached to long alkyl (hexyl) chains, this compound is a non-polar molecule. This structural characteristic suggests good solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar solvents like water. Indeed, its water solubility is reported to be extremely low, in the nanograms per liter range[2][3]. While general statements in the literature suggest solubility in ethers and alcohols, specific quantitative data remains scarce.

This guide provides a framework for the systematic determination and presentation of the solubility of this compound.

Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in a variety of organic solvents could not be identified. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate solubility data pertinent to their specific solvent systems and experimental conditions.

For the purpose of standardized data presentation, the following table structure is recommended for reporting experimentally determined solubility values.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Butyl Acetate
Aromatic Hydrocarbons Toluene
Xylene
Aliphatic Hydrocarbons Hexane
Heptane
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Chlorinated Solvents Dichloromethane
Chloroform

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The most widely accepted method for determining equilibrium solubility is the shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine equilibration Seal vial and place in shaker at constant temperature prep_solvent->equilibration agitation Agitate for a predetermined time (e.g., 24-72 hours) equilibration->agitation centrifugation Centrifuge to separate undissolved solid agitation->centrifugation Equilibrium reached sampling Withdraw supernatant using a syringe centrifugation->sampling filtration Filter supernatant through a 0.22 µm filter sampling->filtration dilution Dilute filtered sample to a known volume filtration->dilution analysis Analyze by HPLC or GC dilution->analysis quantification Quantify concentration using a calibration curve analysis->quantification calculation Calculate solubility (e.g., in g/100 mL) quantification->calculation

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5 °C.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For more complete separation, centrifuge the vial at a moderate speed.

    • Carefully withdraw a sample of the supernatant using a syringe, ensuring that no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial. This step is crucial to remove any remaining solid microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC or GC to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

References

thermal degradation analysis of trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Degradation Analysis of Trihexyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (THBT) is a complex organic molecule characterized by a central benzene ring and three hexyl carboxylate ester groups. Its molecular structure imparts properties such as high boiling point, low volatility, and good thermal stability, making it a candidate for applications like specialized plasticizers, lubricants, and potentially as a non-volatile excipient in drug delivery systems. The thermal degradation profile of THBT is a critical aspect of its material characterization, providing insights into its upper service temperature, decomposition kinetics, and the nature of its degradation products. This information is vital for quality control, safety assessment, and for tailoring its properties for specific applications.

Analytical Methodologies for Thermal Degradation Analysis

A multi-faceted approach employing several analytical techniques is necessary to comprehensively characterize the thermal degradation of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[2]

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), determined from the first derivative of the TGA curve (DTG curve), are key parameters.[1]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition energetics.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Heating Program: A similar heating program to the TGA analysis is often employed, for instance, heating from ambient to 400°C at 10°C/min.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks correspond to thermal events. For thermal degradation, an exothermic or endothermic peak accompanying mass loss in the TGA provides information about the nature of the decomposition reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of the sample (microgram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is subjected to a rapid temperature increase to a set pyrolysis temperature (e.g., 600 °C) for a short duration.[3]

  • GC Separation: The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that allows for its identification by comparison with spectral libraries.[5]

Expected Thermal Degradation Profile and Data

While specific data for this compound is not available, the following tables summarize the expected quantitative data based on the analysis of similar high-molecular-weight aromatic esters.

Table 1: Expected TGA and DSC Data for this compound

ParameterExpected ValueDescription
TGA
Tonset (Nitrogen, 10 °C/min)250 - 350 °CThe temperature at which significant mass loss begins. Aromatic esters are generally characterized by high thermal stability.[6]
Tmax (Nitrogen, 10 °C/min)300 - 400 °CThe temperature at which the rate of mass loss is at its maximum.
Residue at 600 °C< 5%The percentage of mass remaining at the end of the analysis in an inert atmosphere.
DSC
Melting PointNot applicable (liquid at room temp.)The compound is a liquid at ambient conditions.[7]
DecompositionEndothermic/ExothermicThe decomposition process may be accompanied by either an endothermic (bond breaking) or exothermic (secondary reactions) heat flow.

Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC/MS

Compound ClassPotential ProductsExpected Mechanism of Formation
Alkenes1-Hexeneβ-elimination from the hexyl ester groups.[8]
Carboxylic AcidsBenzoic acid derivativesCleavage of the ester bond.
Aromatic HydrocarbonsBenzene, TolueneFragmentation of the benzene ring at higher temperatures.
EstersSmaller alkyl estersTransesterification or rearrangement reactions.
AnhydridesPhthalic anhydride derivativesIntramolecular cyclization and elimination.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive .

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Identification cluster_3 Data Analysis & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC/MS Sample->PyGCMS DataAnalysis Data Analysis TGA->DataAnalysis DSC->DataAnalysis PyGCMS->DataAnalysis Interpretation Interpretation & Pathway Elucidation DataAnalysis->Interpretation

Caption: Experimental workflow for thermal degradation analysis.

Proposed Thermal Degradation Pathway

The primary thermal degradation mechanism for alkyl esters is often a concerted, non-radical pathway involving a six-membered transition state, leading to the formation of an alkene and a carboxylic acid.[8][9] For this compound, this would involve the elimination of 1-hexene from each of the three ester groups.

G A This compound B Intermediate with one acid group A->B - 1-Hexene E 1-Hexene A->E C Intermediate with two acid groups B->C - 1-Hexene B->E D Trimellitic Acid C->D - 1-Hexene C->E F Further Degradation Products (e.g., Anhydrides, CO2) D->F High Temp

Caption: Proposed initial thermal degradation pathway.

Conclusion

The is crucial for its industrial application and development. Although specific literature data is sparse, a combination of TGA, DSC, and Py-GC/MS provides a robust framework for a thorough investigation. The expected thermal stability is high, with decomposition likely initiating above 250 °C. The primary degradation pathway is anticipated to be the elimination of 1-hexene to form the corresponding carboxylic acid, trimellitic acid, which may further decompose at higher temperatures. The methodologies and expected outcomes detailed in this guide serve as a valuable resource for researchers and professionals undertaking the thermal analysis of this and similar aromatic esters.

References

Potential Industrial Applications of Trihexyl Benzene-1,2,4-tricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl benzene-1,2,4-tricarboxylate, a trimellitate ester, is a high-molecular-weight compound with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and established and prospective applications, with a particular focus on its role as a high-performance plasticizer and its emerging utility in the biomedical field. This document consolidates key data, outlines detailed experimental protocols for its synthesis and performance evaluation, and presents visual workflows to elucidate complex processes, serving as a comprehensive resource for professionals in research, materials science, and drug development.

Introduction

This compound, also known as tri-n-hexyl trimellitate, belongs to the family of trimellitate esters, which are characterized by a central benzene ring with three carboxylate ester side chains. These compounds are noted for their thermal stability, low volatility, and excellent permanence, making them superior alternatives to conventional phthalate plasticizers in many demanding applications. The "trihexyl" designation typically refers to the presence of three n-hexyl chains, although isomers such as tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (trioctyl trimellitate or TOTM) are commercially more prevalent and extensively studied. This guide will address both the n-hexyl isomer and draw relevant comparisons with the closely related and well-documented TOTM.

Physicochemical Properties

The properties of this compound make it suitable for a range of industrial uses. A summary of its key physicochemical data is presented in Table 1.

PropertyValue
Molecular Formula C₂₇H₄₂O₆
Molecular Weight 462.62 g/mol
CAS Number 1528-49-0
Appearance Viscous Liquid
Boiling Point 260-262 °C @ 4 mmHg
Melting Point -46 °C
Density ~1.026 g/cm³
Refractive Index n20/D 1.487 (lit.)
Water Solubility Very low
Synonyms Tri-n-hexyl trimellitate, 1,2,4-Benzenetricarboxylic acid, trihexyl ester

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of trimellitic anhydride with n-hexanol.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions A Trimellitic Anhydride F Esterification Reaction A->F B n-Hexanol (excess) B->F C Catalyst (e.g., Titanate) C->F D Inert Atmosphere (Nitrogen) D->F E Temperature (170-220 °C) E->F G Removal of Water (by-product) F->G H Neutralization & Catalyst Removal G->H I Purification (Vacuum Distillation) H->I J Final Product: this compound I->J

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on typical esterification procedures for trimellitates.

Materials:

  • Trimellitic anhydride (1 mole)

  • n-Hexanol (3.3 moles, slight excess)

  • Titanate catalyst (e.g., tetra-n-butyl titanate, ~0.1% by weight of reactants)

  • Nitrogen gas supply

  • Sodium carbonate solution (for neutralization)

  • Activated carbon (for decolorization, optional)

Apparatus:

  • A four-necked reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: Charge the reaction flask with trimellitic anhydride and n-hexanol.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and maintain a slow nitrogen flow throughout the reaction.

  • Heating and Initial Reaction: Begin stirring and gradually heat the mixture. The reaction typically commences at around 170-180 °C, with the formation of water as a by-product.

  • Water Removal: Collect the water in the Dean-Stark trap as it is formed, driving the reaction to completion.

  • Catalyst Addition: Once the initial rapid water formation subsides, add the titanate catalyst to the reaction mixture.

  • Esterification Completion: Continue heating the mixture at a temperature of approximately 200-220 °C until the acid value of the mixture drops to a desired low level, indicating the completion of the esterification.

  • Neutralization and Catalyst Decomposition: Cool the mixture and neutralize any remaining acidity with a sodium carbonate solution. The catalyst can be decomposed by washing with water.

  • Purification: Remove the excess n-hexanol and other volatile impurities by vacuum distillation. If the product is colored, a treatment with activated carbon followed by filtration can be performed.

  • Final Product: The final product is a clear, viscous liquid, which is this compound.

Industrial Applications: High-Performance Plasticizer

The primary industrial application of this compound and its isomers is as a plasticizer for polyvinyl chloride (PVC) and other polymers.[1] Its high molecular weight and low volatility impart excellent permanence, making it suitable for applications requiring high-temperature resistance and durability.

Mechanism of Plasticization

G A Rigid PVC (Strong intermolecular forces) C Heating and Mixing A->C B This compound (Plasticizer) B->C D Plasticizer molecules penetrate a between PVC chains C->D E Increased intermolecular spacing and reduced chain-to-chain interaction D->E F Flexible PVC (Increased flexibility, lower Tg) E->F

Caption: Mechanism of PVC plasticization.

Performance Evaluation of Trimellitate Plasticizers

The performance of this compound as a plasticizer is evaluated through a series of standardized tests.

Table 2: Standardized Tests for Plasticizer Performance

Performance MetricStandard Test MethodDescription
Plasticizer Efficiency ASTM D2284Measures the tensile properties of PVC compositions with varying plasticizer concentrations to determine efficiency.[1]
Compatibility ASTM D2383Evaluates the compatibility of the plasticizer with PVC under humid conditions by observing any changes in appearance (e.g., exudation).[2][3][4][5]
Migration Resistance ISO 177Determines the tendency of the plasticizer to migrate from the plastic into other materials in close contact.[6][7][8]
Volatility ASTM D1203Measures the loss of plasticizer from a plastic compound upon heating.
Low-Temperature Flexibility ASTM D746Determines the temperature at which a plasticized material becomes brittle.
Key Applications as a Plasticizer
  • Wire and Cable Insulation: Due to its excellent thermal stability and low volatility, it is used in high-temperature electrical wire and cable insulation.

  • Automotive Interiors: Its permanence and resistance to migration make it suitable for automotive upholstery and interior components.[1]

  • Gasketing Materials: Used in gaskets and seals that require long-term flexibility and resistance to extraction.[1]

  • Medical Devices: The low toxicity and migration resistance of trimellitates like TOTM make them suitable for use in medical tubing, blood bags, and other medical devices.[9][10]

Potential Applications in Drug Development

While the primary applications of this compound are in the polymer industry, its properties, particularly those of its well-studied isomer TOTM, suggest potential utility in the pharmaceutical and drug development sectors.

Biocompatibility and Use in Medical Devices

The low toxicity and high biocompatibility of high-molecular-weight trimellitates like TOTM have led to their use as safer alternatives to DEHP (di(2-ethylhexyl) phthalate) in medical devices.[10] Studies have shown that TOTM exhibits lower leaching from PVC materials compared to DEHP, reducing patient exposure to potentially harmful plasticizers.[11] This makes it a candidate for use in devices such as:

  • Intravenous (IV) tubing

  • Blood storage bags[9]

  • Catheters

  • Enteral feeding tubes[11]

Potential as a Pharmaceutical Excipient

As a stable, non-volatile, and biocompatible oily liquid, this compound could potentially be explored as a lipid-based excipient in oral drug formulations.[12] Lipid excipients are known to enhance the solubility and bioavailability of poorly water-soluble drugs.

Potential roles as an excipient:

  • Solubilizer: For lipophilic active pharmaceutical ingredients (APIs).

  • Vehicle in Self-Emulsifying Drug Delivery Systems (SEDDS): To improve the dissolution and absorption of APIs.

  • Component of Topical Formulations: Its low volatility and skin conditioning properties could be beneficial in creams and ointments.

Workflow for Biocompatibility Assessment

G A Material Characterization (this compound) B In Vitro Testing (ISO 10993-5: Cytotoxicity) A->B C In Vitro Irritation & Sensitization (ISO 10993-10, 23) B->C D Hemocompatibility Testing (ISO 10993-4) C->D E Genotoxicity Testing (ISO 10993-3) D->E F In Vivo Animal Studies (If required by risk assessment) E->F G Biocompatibility Assessment Report F->G

References

comprehensive literature review on trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl benzene-1,2,4-tricarboxylate, a tri-substituted benzene derivative, is a compound with potential applications in various scientific fields. This document provides a comprehensive literature review of its chemical and physical properties, synthesis, and available biological data. While direct applications in drug development are not extensively documented, this guide explores the characteristics of closely related analogs to infer potential areas of investigation. This technical guide aims to be a foundational resource for researchers and professionals interested in the further exploration of this compound.

Introduction

This compound, also known as trihexyl trimellitate, is an organic compound with the chemical formula C₂₇H₄₂O₆. Structurally, it is the trihexyl ester of benzene-1,2,4-tricarboxylic acid. Its molecular structure consists of a central benzene ring substituted with three hexyl ester groups at positions 1, 2, and 4. This compound belongs to the class of aromatic esters and is recognized for its use as a plasticizer.[1] While its primary applications have been in the polymer industry, its physicochemical properties suggest potential for exploration in other areas, including the pharmaceutical sciences. This document consolidates the current knowledge on this compound and its analogs to serve as a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₂₇H₄₂O₆PubChem[1]
Molecular Weight 462.6 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1528-49-0PubChem[1]
Physical Description LiquidPubChem[1]
Melting Point -46 °CLookChem[2]
Boiling Point 260-262 °C (at 4 mmHg)LookChem[2]
Density 1.026 g/cm³LookChem[2]
Water Solubility 33.3 ng/L at 25 °CLookChem[2]
LogP 6.89790LookChem[2]
Refractive Index n20/D 1.487LookChem[2]

Synthesis and Characterization

Experimental Protocol for Synthesis

The synthesis of this compound typically involves the esterification of trimellitic anhydride with hexan-1-ol. A common catalytic agent for this type of reaction is tetrabutoxytitanium.

Materials:

  • Trimellitic anhydride

  • Hexan-1-ol

  • Tetrabutoxytitanium (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • A reaction flask is charged with trimellitic anhydride and a stoichiometric excess of hexan-1-ol.

  • Toluene is added to the mixture to facilitate the azeotropic removal of water produced during the reaction.

  • A catalytic amount of tetrabutoxytitanium is added to the reaction mixture.

  • The mixture is heated to reflux, and the water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess hexan-1-ol and toluene are removed under reduced pressure.

  • The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted trimellitic anhydride and acidic byproducts.

  • The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Characterization

The synthesized compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the presence of the aromatic and hexyl ester protons and carbons, respectively.[1]

  • Mass Spectrometry (MS): Techniques like LC-ESI-QTOF can be used to determine the molecular weight and fragmentation pattern of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reverse-phase HPLC, are suitable for assessing the purity of the compound and for pharmacokinetic studies.[3]

Biological Activity and Potential Applications in Drug Development

Currently, there is a notable lack of literature specifically detailing the biological activity and pharmacological applications of this compound. The compound is listed as a potential endocrine-disrupting compound in some databases.[1]

However, valuable insights can be drawn from studies on its close structural analog, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate , also known as trioctyl trimellitate (TOTM).

Toxicity Profile of Analogs

Studies on TOTM indicate that it exhibits low toxicity. In animal models, it has shown no adverse effects on reproduction or development.[4] Acute toxicity studies in rats have also demonstrated its low toxicity profile.[5] A significant portion of ingested TOTM is excreted unchanged or as metabolites, suggesting a low potential for bioaccumulation.[4]

Potential as a Drug Delivery Vehicle

The physicochemical properties of TOTM, such as its biocompatibility and low volatility, make it a promising candidate for drug delivery systems.[4] Its hydrophobic nature could be leveraged to improve the solubility and bioavailability of poorly water-soluble drugs.[4] Research is ongoing to explore the use of TOTM in nanoparticles for targeted drug delivery, which could allow for controlled release and enhanced therapeutic efficacy.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Trimellitic Anhydride + Hexan-1-ol Reaction Esterification (Reflux with azeotropic removal of H₂O) Reactants->Reaction Catalyst Tetrabutoxytitanium Catalyst->Reaction Workup Washing with NaHCO₃ & Drying Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Conceptual Drug Delivery Application of a Related Analog (TOTM)

Drug_Delivery_Concept cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery Drug Hydrophobic Drug Nanoparticle Drug-Loaded Nanoparticle Drug->Nanoparticle TOTM Trioctyl Trimellitate (TOTM) (Carrier) TOTM->Nanoparticle Administration Administration (e.g., Intravenous) Nanoparticle->Administration Target Target Tissue / Cells Administration->Target Release Controlled Drug Release Target->Release

Caption: Conceptual model of TOTM as a carrier in a drug delivery system.

Conclusion and Future Perspectives

This compound is a well-characterized compound with established physicochemical properties and synthesis routes. While its primary application has been as a plasticizer, the properties of its close analog, trioctyl trimellitate, suggest that it could be a subject of interest in pharmaceutical research, particularly in the area of drug delivery. The low toxicity profile and high lipophilicity of these types of molecules make them attractive candidates for formulating poorly soluble drugs.

Future research should focus on a number of key areas:

  • Biological Screening: A comprehensive biological screening of this compound is needed to identify any potential therapeutic activities.

  • Toxicology Studies: Detailed in vitro and in vivo toxicology studies are required to establish a definitive safety profile for pharmaceutical applications.

  • Formulation Development: Investigating its potential as an excipient or a carrier in various drug delivery systems, such as nanoemulsions, solid lipid nanoparticles, and self-emulsifying drug delivery systems, could be a fruitful area of research.

References

The Evolving Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, a key member of the trimellitate family of plasticizers, has played a significant role in the advancement of polymer science and various industrial applications. Its unique properties, including high thermal stability, low volatility, and excellent compatibility with a range of polymers, have made it an indispensable component in the manufacturing of high-performance flexible PVC, wire and cable insulation, and other specialized materials. This technical guide provides a comprehensive overview of the historical development of the synthesis of this compound, detailing the evolution of synthetic methodologies, from early direct esterification techniques to more refined multi-step processes. The guide includes detailed experimental protocols, comparative data on reaction parameters, and visualizations of the synthetic pathways to offer a thorough understanding for researchers and professionals in the field.

Historical Perspective: The Quest for High-Performance Plasticizers

The development of plasticizers is intrinsically linked to the rise of synthetic polymers in the 20th century. Early plastics were often brittle and difficult to process, necessitating the discovery of additives that could impart flexibility and durability. While the plasticizing effects of certain oils and waxes were known earlier, the industrial-scale production of polymers like polyvinyl chloride (PVC) in the 1920s spurred the search for more effective and stable plasticizers.[1][2] This era saw the emergence of various ester-based compounds as leading candidates.

The synthesis of trialkyl trimellitates, including this compound, represents a significant advancement in plasticizer technology, driven by the need for materials with superior performance at elevated temperatures. The core of its synthesis revolves around the derivatization of trimellitic acid or its anhydride.

Core Synthetic Strategies and Their Evolution

The synthesis of this compound has historically followed two principal routes:

  • Direct Esterification of Trimellitic Anhydride with Hexanol: This is the most straightforward approach, involving the reaction of trimellitic anhydride with n-hexanol in the presence of a catalyst.

  • Two-Step Synthesis via Transesterification: This method involves an initial esterification of trimellitic anhydride with a lower alcohol, typically methanol, to form trimethyl trimellitate. This intermediate is then subjected to transesterification with n-hexanol to yield the final product.

The choice between these methods has evolved based on factors such as raw material purity, desired product quality, and process economics.

Early Developments: The Direct Esterification Approach

The direct esterification of trimellitic anhydride with long-chain alcohols was one of the earliest methods employed for the production of trimellitate plasticizers. This method, a variation of the Fischer-Speier esterification, is conceptually simple and involves a one-pot reaction.

dot

Caption: Direct Esterification of Trimellitic Anhydride.

This process is typically carried out at elevated temperatures to drive the reaction towards completion and facilitate the removal of water, a byproduct of the esterification.

Advancements and Refinements: The Two-Step Transesterification Process

With increasing demands for higher purity and better color quality in plasticizers, the two-step transesterification process gained prominence. This method offers several advantages over direct esterification, particularly in handling impurities present in the trimellitic anhydride feedstock.[3][4]

The initial methyl esterification of trimellitic anhydride is a relatively clean reaction, and the resulting trimethyl trimellitate can be purified by distillation to a high degree. This purified intermediate is then used in the transesterification reaction with n-hexanol.

dot

Caption: Two-Step Transesterification Synthesis Pathway.

This approach generally yields a product with lower color and higher purity, as many of the color-forming impurities and byproducts from the initial esterification are removed during the intermediate purification step.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods, compiled from various sources.

Table 1: Comparison of Synthesis Methods for this compound

ParameterDirect EsterificationTwo-Step Transesterification
Starting Materials Trimellitic Anhydride, n-HexanolTrimellitic Anhydride, Methanol, n-Hexanol
Typical Catalysts Sulfuric Acid, p-Toluenesulfonic AcidTitanates (e.g., Tetrabutyl titanate)
Reaction Temperature 190-220 °C[5]Step 1: 60-160 °C; Step 2: 185-245 °C[4][6]
Reaction Time 3-4 hours[6]Step 1: 1-3 hours; Step 2: 3-4 hours[4][6]
Reported Yield >85%[5]>95%[4]
Product Purity Generally lower due to side reactionsHigh, due to intermediate purification
Product Color Can be higherGenerally lower (better)

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic methods. These are generalized procedures and may require optimization based on specific laboratory conditions and desired product specifications.

Protocol 1: Direct Esterification of Trimellitic Anhydride with n-Hexanol

Materials:

  • Trimellitic anhydride

  • n-Hexanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Sodium sulfate (for drying)

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a temperature probe is charged with trimellitic anhydride, a molar excess of n-hexanol (typically a 1:3.5 to 1:4.5 molar ratio of anhydride to alcohol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.3% by weight of the trimellitic anhydride).[6] Toluene is added to facilitate azeotropic removal of water.

  • The mixture is heated with stirring. The reaction temperature is gradually increased to 185-195 °C.[6]

  • The reaction is monitored by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • The reaction mixture is then cooled. The excess n-hexanol and toluene are removed by vacuum distillation.

  • The crude product is neutralized by washing with a sodium bicarbonate solution to remove the acid catalyst.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The final product is obtained after filtration. Further purification can be achieved by vacuum distillation.

Protocol 2: Two-Step Synthesis via Transesterification

Step 1: Synthesis of Trimethyl Trimellitate

Materials:

  • Trimellitic anhydride

  • Methanol

  • Sulfuric acid (catalyst)

Procedure:

  • Trimellitic anhydride and a molar excess of methanol are charged into a reaction vessel equipped with a stirrer and a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated to reflux (approximately 65 °C) and maintained for 1-3 hours.[4]

  • After the reaction is complete, the excess methanol is removed by distillation.

  • The crude trimethyl trimellitate is then purified by vacuum distillation to obtain a high-purity intermediate.

Step 2: Transesterification of Trimethyl Trimellitate with n-Hexanol

Materials:

  • Purified trimethyl trimellitate

  • n-Hexanol

  • Tetrabutyl titanate (catalyst)

Procedure:

  • The purified trimethyl trimellitate and a molar excess of n-hexanol are added to a reaction flask equipped with a stirrer, a distillation column, and a temperature probe.

  • A catalytic amount of tetrabutyl titanate is added.

  • The mixture is heated to 185-245 °C under a nitrogen atmosphere to initiate the transesterification reaction.[6]

  • Methanol, the byproduct of the transesterification, is continuously removed by distillation.

  • The reaction progress is monitored by measuring the amount of methanol collected. The reaction is driven to completion by the continuous removal of methanol.

  • Once the reaction is complete, the excess n-hexanol is removed under reduced pressure.

  • The crude this compound is then purified. This may involve treatment with activated carbon for decolorization followed by filtration.

Logical Workflow for Synthesis and Purification

The overall workflow for the industrial production of high-purity this compound typically follows the two-step transesterification process to ensure a high-quality final product.

dot

Synthesis_Workflow Start Raw Materials (Trimellitic Anhydride, Methanol) Esterification Methyl Esterification Start->Esterification Intermediate Crude Trimethyl Trimellitate Esterification->Intermediate Purification1 Vacuum Distillation Intermediate->Purification1 Pure_Intermediate Pure Trimethyl Trimellitate Purification1->Pure_Intermediate Transesterification Transesterification with n-Hexanol Pure_Intermediate->Transesterification Crude_Product Crude Trihexyl Benzene-1,2,4-tricarboxylate Transesterification->Crude_Product Dealcoholization Excess Hexanol Removal (Vacuum Distillation) Crude_Product->Dealcoholization Neutralization Catalyst Neutralization (if acidic catalyst used) Dealcoholization->Neutralization Purification2 Decolorization & Filtration (Activated Carbon) Neutralization->Purification2 Final_Product High-Purity Trihexyl Benzene-1,2,4-tricarboxylate Purification2->Final_Product

Caption: Industrial Production Workflow.

Conclusion

The synthesis of this compound has evolved from straightforward direct esterification methods to more sophisticated two-step processes that allow for greater control over product purity and quality. The historical development reflects the broader trends in the chemical industry towards more efficient, selective, and cleaner manufacturing processes. For researchers and professionals in polymer science and drug development, a thorough understanding of these synthetic routes, their underlying chemistry, and the associated experimental parameters is crucial for the innovation and application of high-performance materials. The detailed protocols and comparative data presented in this guide offer a valuable resource for both laboratory-scale synthesis and the optimization of industrial production processes.

References

An In-depth Technical Guide on the Health and Safety of Trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a summary of available health and safety data for trihexyl benzene-1,2,4-tricarboxylate. A significant lack of publicly available toxicological and ecotoxicological data exists for the specific isomer, tri-n-hexyltrimellitate (CAS 1528-49-0). To provide a more comprehensive assessment of potential hazards, this guide includes detailed data on the closely related and more studied isomer, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM, CAS 3319-31-1), as a surrogate. It is crucial to note that while structurally similar, the toxicological and environmental profiles of these isomers may differ. The information provided herein is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal risk assessment.

Tri-n-hexyltrimellitate (CAS 1528-49-0)

Tri-n-hexyltrimellitate is a chemical for which there is a notable scarcity of comprehensive health and safety data in the public domain. The available information is largely limited to its physical and chemical properties.

Physical and Chemical Properties

A summary of the known physical and chemical properties of tri-n-hexyltrimellitate is presented in Table 1.

PropertyValueReference
Molecular Formula C27H42O6[1]
Molecular Weight 462.62 g/mol [1]
Appearance Clear slightly yellow liquid[1]
Melting Point -46 °C[1]
Boiling Point 260-262 °C @ 4 mmHg[1]
Flash Point 219.9 °C[1]
Density 1.015 g/cm³[1]
Water Solubility 33.3 ng/L @ 25 °C[1]
log Kow (octanol/water partition coefficient) 8.87 @ 25 °C[1]
Toxicological Data
Ecotoxicological Data

Similarly, detailed ecotoxicological data for tri-n-hexyltrimellitate are scarce. One source provides a hazard statement, "H413 May cause long lasting harmful effects to aquatic life," but does not cite the underlying data or experimental protocols[1]. Without quantitative data on its effects on aquatic organisms, its environmental risk cannot be fully characterized.

Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM, CAS 3319-31-1) as a Surrogate

Given the data gaps for tri-n-hexyltrimellitate, this section provides a detailed overview of the health and safety data for its branched-chain isomer, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate, commonly known as Trioctyl Trimellitate (TOTM). TOTM is a high-production-volume chemical and has been subject to more extensive toxicological and environmental assessment.

Physical and Chemical Properties of TOTM

The physical and chemical properties of TOTM are summarized in Table 2.

PropertyValueReference
Molecular Formula C33H54O6[2]
Molecular Weight 546.79 g/mol [2]
Appearance Yellow oily liquid[3]
Melting Point < -50 °C[2]
Boiling Point 283 °C @ 4 hPa[2]
Vapor Pressure <2.8 x 10-4 Pa @ 100 °C[2]
Water Solubility 0.13 mg/L @ 25 °C[2]
log Kow (octanol/water partition coefficient) 5.94 @ 25 °C[2]
Density 0.987 - 0.990 g/cm³ @ 20 °C[2]
Toxicological Data for TOTM

A summary of the toxicological data for TOTM is presented in Table 3.

EndpointSpeciesRouteValueReference
Acute Oral Toxicity RatOralLD50 > 2,000 mg/kg bw[2]
Acute Dermal Toxicity RabbitDermalLD50 > 2 mL/kg[2]
Acute Inhalation Toxicity RatInhalationLC50 > 2,600 mg/m³ (4h)[2]
Skin Irritation AnimalDermalSlightly irritating[2]
Eye Irritation AnimalOcularSlightly irritating[2]
Skin Sensitization Guinea PigDermalNot sensitizing[2]
Repeated Dose Toxicity (28-day) RatOral (diet)NOAEL = 184 mg/kg bw/day[2]
Reproductive/Developmental Toxicity Screening RatOralNOAEL (male reproductive) = 100 mg/kg bw/day; NOAEL (female reproductive & developmental) = 1,000 mg/kg bw/day[2]
Mutagenicity (Ames test) S. typhimuriumIn vitroNon-mutagenic[2]
Chromosomal Aberration Mammalian cellsIn vitroNon-clastogenic[2]
Ecotoxicological Data for TOTM

A summary of the ecotoxicological data for TOTM is presented in Table 4.

EndpointSpeciesDurationValueReference
Fish Acute Toxicity Medaka (Oryzias latipes)96hLC50 > 100 mg/L[2]
Daphnia Acute Toxicity Daphnia magna48hEC50 > 180 mg/L[2]
Algae Growth Inhibition Selenastrum capricornutum72hEC50 > 100 mg/L[2]
Fish Chronic Toxicity Medaka (Oryzias latipes)14dLC50 > 75 mg/L[2]
Daphnia Chronic Toxicity Daphnia magna21dReproduction > 55.6 mg/L[2]
Biodegradation Activated sludge4 weeks4.2% (Not readily biodegradable)[2]
Bioaccumulation Factor (BCF) Carp6 weeks< 1 to 2.7[2]

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401): The test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rats). A control group receives the vehicle only. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.

Reproductive/Developmental Toxicity Screening Test (as per OECD Guideline 421): The test substance is administered daily to male and female animals (typically rats) for a pre-mating period, during mating, and for females, throughout gestation and lactation. Observations include effects on mating performance, fertility, gestation length, parturition, and lactation. The offspring are examined for viability, growth, and any developmental abnormalities. This screening test provides preliminary information on potential reproductive and developmental effects.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize their own histidine and thus form colonies on a histidine-limited medium. The number of revertant colonies is compared to that of a negative control.

Aquatic Toxicity Testing (as per OECD Guidelines 202 and 203): For acute toxicity to daphnia (OECD 202), mobile juvenile daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined. For acute toxicity to fish (OECD 203), fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Visualizations

Postulated Metabolic Pathway of TOTM

The metabolism of TOTM in humans is believed to proceed via hydrolysis of the ester linkages.

Metabolic Pathway of TOTM TOTM Tris(2-ethylhexyl) trimellitate (TOTM) DEHTM Di(2-ethylhexyl) trimellitate (DEHTM) (1,2- and 2,4-isomers) TOTM->DEHTM Hydrolysis MEHTM Mono(2-ethylhexyl) trimellitate (MEHTM) (1- and 2-isomers) DEHTM->MEHTM Hydrolysis EH 2-Ethylhexanol DEHTM->EH TMA Trimellitic Acid MEHTM->TMA Hydrolysis MEHTM->EH Metabolites Further Oxidized Metabolites EH->Metabolites Oxidation

Caption: Postulated metabolic pathway of Tris(2-ethylhexyl) trimellitate (TOTM) in humans.

General Workflow for Chemical Hazard and Risk Assessment

This diagram illustrates a simplified, logical workflow for assessing the potential risks associated with a chemical substance.

Chemical Hazard and Risk Assessment Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization PhysChem Physical-Chemical Properties DoseResponse Dose-Response Assessment PhysChem->DoseResponse Tox Toxicological Data Tox->DoseResponse EcoTox Ecotoxicological Data EcoTox->DoseResponse Use Use Patterns & Scenarios Fate Environmental Fate & Transport Use->Fate Exposure Exposure Levels (Human & Environmental) Fate->Exposure Risk Risk Conclusion Exposure->Risk DoseResponse->Risk

Caption: A simplified workflow for chemical hazard and risk assessment.

References

Methodological & Application

Application Notes and Protocols: Trihexyl Benzene-1,2,4-tricarboxylate as a High-Performance Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: Utilizing Trihexyl Benzene-1,2,4-tricarboxylate as a High-Performance Plasticizer

Disclaimer: Specific performance data for this compound is limited in publicly available literature. The quantitative performance data presented in these notes are primarily based on its close structural analog, trioctyl benzene-1,2,4-tricarboxylate (TOTM), a well-characterized high-performance plasticizer. Inferences regarding the performance of the trihexyl variant are made based on established structure-property relationships where shorter alkyl chains may lead to slightly increased volatility and plasticizing efficiency compared to their longer-chain counterparts.

Introduction

This compound is a trimellitate ester that holds potential as a high-performance plasticizer for various polymers, most notably for polyvinyl chloride (PVC). As a member of the trimellitate family of plasticizers, it is characterized by a central benzene ring with three carboxylate ester groups. This structure imparts low volatility, excellent thermal stability, and high resistance to migration, making it a suitable candidate for demanding applications where the permanence of the plasticizer is crucial. These applications can range from medical devices and wire and cable insulation to automotive interiors.

This document provides detailed application notes, including physical and chemical properties, comparative performance data, and comprehensive experimental protocols for evaluating this compound as a plasticizer.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Trihexyl trimellitate, THTM[1]
CAS Number 1528-49-0[2][3]
Molecular Formula C₂₇H₄₂O₆[1][2]
Molecular Weight 462.62 g/mol [2]
Appearance Clear, slightly yellow liquid[3]
Boiling Point 260-262 °C (at 4 mmHg)[3][4]
Melting Point -46 °C[3][4]
Density 1.015 g/cm³[3]
Refractive Index n20/D 1.487[3][4]
Water Solubility 33.3 ng/L at 25 °C[3]

High-Performance Plasticizer Attributes

This compound is expected to exhibit many of the high-performance characteristics of trioctyl trimellitate (TOTM) due to their structural similarity. The primary difference lies in the shorter hexyl alkyl chains compared to the octyl chains in TOTM. This variation may influence properties such as plasticizing efficiency and volatility.

Mechanism of Action

As a primary plasticizer, this compound functions by embedding its molecules between the polymer chains of a rigid polymer like PVC. The bulky benzene ring and the flexible hexyl chains increase the free volume and spacing between the polymer chains, thereby reducing the intermolecular forces. This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg), resulting in a more flexible and processable material.

cluster_0 Plasticization Mechanism Polymer Rigid Polymer Matrix (e.g., PVC) Plasticizer This compound Polymer->Plasticizer Addition of Plasticizer FlexiblePolymer Flexible Polymer Matrix Plasticizer->FlexiblePolymer Increased Interchain Distance & Reduced Intermolecular Forces Tg Lower Glass Transition Temperature (Tg) FlexiblePolymer->Tg Results in

Caption: Mechanism of plasticization by this compound.

Performance Data (Comparative)

The following table summarizes the expected performance of this compound in PVC, with comparative data for the widely used high-performance plasticizer, trioctyl trimellitate (TOTM).

Performance MetricExpected Performance of this compoundReference Performance (TOTM)Test Method
Thermal Stability (TGA)
5% Weight Loss Temp.Good to Excellent~280-300 °CASTM E1131
Migration Resistance
Weight Loss in HexaneLow< 2%ASTM D1239
Weight Loss in OilVery Low< 1%ASTM D1239
Volatility
Weight Loss (24h @ 100°C)Low< 0.5%ASTM D1203
Mechanical Properties (in PVC)
Hardness (Shore A)Dependent on concentration80-95 (at 40-60 phr)ASTM D2240
Tensile StrengthGood20-25 MPaASTM D638
Elongation at BreakGood250-350%ASTM D638

Experimental Protocols

Detailed protocols for evaluating the performance of this compound as a plasticizer are provided below.

Sample Preparation: PVC Plastisol Formulation

Objective: To prepare a standardized PVC plastisol formulation for subsequent performance testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Co-stabilizer (e.g., epoxidized soybean oil)

  • Mixer (e.g., planetary mixer or high-speed disperser)

  • De-aeration system (e.g., vacuum chamber)

Protocol:

  • In a suitable mixing vessel, combine 100 parts by weight of PVC resin with the desired parts per hundred resin (phr) of this compound (e.g., 40, 50, 60 phr).

  • Add 2-3 phr of the thermal stabilizer and 1-2 phr of the co-stabilizer to the mixture.

  • Mix the components at low speed until a homogeneous paste (plastisol) is formed.

  • Increase the mixing speed to ensure thorough dispersion of all components. Monitor the temperature to avoid premature gelling.

  • De-aerate the plastisol under vacuum to remove any entrapped air bubbles.

  • Cast the plastisol into sheets of desired thickness using a doctor blade or a casting machine.

  • Fuse the cast sheets in an oven at a specified temperature and time (e.g., 180-200 °C for 5-10 minutes) to form solid, flexible PVC sheets.

  • Allow the sheets to cool to room temperature before cutting test specimens.

Start Start: Raw Materials Mixing 1. Mixing (PVC, Plasticizer, Stabilizers) Start->Mixing Deaeration 2. De-aeration (Vacuum Chamber) Mixing->Deaeration Casting 3. Casting (Doctor Blade/Casting Machine) Deaeration->Casting Fusing 4. Fusing (Oven at 180-200°C) Casting->Fusing Cooling 5. Cooling (Room Temperature) Fusing->Cooling Specimen 6. Specimen Cutting Cooling->Specimen

Caption: Workflow for the preparation of plasticized PVC test specimens.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the plasticized PVC formulation.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Protocol:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the cured PVC sample into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at 5% weight loss (T₅%).

Protocol: Migration Resistance Testing

Objective: To evaluate the resistance of the plasticizer to migration out of the PVC matrix when in contact with various solvents.

Materials:

  • Cured PVC samples (e.g., 50 mm x 50 mm x 1 mm)

  • Extraction solvents (e.g., n-hexane, olive oil, soapy water)

  • Analytical balance

  • Constant temperature bath

Protocol:

  • Cut and accurately weigh the initial mass (W₁) of three replicate PVC samples for each test solvent.

  • Immerse each sample in a separate sealed container with a sufficient volume of the test solvent (e.g., 100 mL).

  • Place the containers in a constant temperature bath at a specified temperature (e.g., 50 °C for n-hexane, 70 °C for olive oil) for a defined period (e.g., 24 hours).

  • After the immersion period, remove the samples from the solvent.

  • Gently wipe the surface of the samples to remove any excess solvent.

  • Dry the samples in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

  • Accurately weigh the final mass (W₂) of the dried samples.

  • Calculate the percentage of weight loss due to plasticizer migration using the formula: Weight Loss (%) = [(W₁ - W₂) / W₁] x 100

Protocol: Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the mechanical properties of the PVC.

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips

  • Shore A Durometer

Protocol:

A. Tensile Strength and Elongation at Break (ASTM D638):

  • Cut dumbbell-shaped test specimens from the cured PVC sheets according to ASTM D638 specifications.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

  • Record the maximum load and the elongation at break.

  • Calculate the tensile strength (in MPa) and the percentage of elongation at break.

B. Hardness (ASTM D2240):

  • Place a stack of the cured PVC sheets (at least 6 mm thick) on a hard, flat surface.

  • Press the indenter of the Shore A durometer firmly onto the surface of the sample.

  • Read the hardness value from the durometer dial within one second of firm contact.

  • Take at least five readings at different positions on the sample and calculate the average hardness.

Signaling Pathways and Logical Relationships

The performance of a plasticizer is a result of a complex interplay of its chemical structure and its interaction with the polymer matrix. The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected performance attributes.

cluster_1 Structure-Property Relationship Structure Molecular Structure of This compound Aromatic Aromatic Benzene Ring Structure->Aromatic Ester Three Ester Groups Structure->Ester Alkyl Hexyl Alkyl Chains Structure->Alkyl Volatility Low Volatility Aromatic->Volatility contributes to Thermal High Thermal Stability Aromatic->Thermal contributes to Migration High Migration Resistance Ester->Migration enhances compatibility Efficiency Good Plasticizing Efficiency Alkyl->Efficiency provides flexibility

Caption: Relationship between molecular structure and performance of the plasticizer.

Conclusion

This compound shows promise as a high-performance plasticizer, likely exhibiting a good balance of properties including low volatility, high thermal stability, and good migration resistance. The provided protocols offer a comprehensive framework for its evaluation in PVC and other polymer systems. Further research is warranted to generate specific quantitative data for this compound to fully elucidate its performance profile and potential applications.

References

Application Notes and Protocols: Incorporation of Trihexyl Benzene-1,2,4-tricarboxylate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of trihexyl benzene-1,2,4-tricarboxylate into polymer matrices. This document includes its primary applications as a plasticizer, detailed experimental protocols for incorporation and characterization, and potential use in drug delivery systems.

Introduction

This compound is a trimellitate ester used as a plasticizer in various polymer systems. Its molecular structure, featuring a benzene ring with three hexyl ester groups, imparts flexibility, durability, and thermal stability to rigid polymers such as polyvinyl chloride (PVC). Due to its lower volatility and migration potential compared to some traditional phthalate plasticizers, it is considered a safer alternative in many applications.

Applications in Polymer Science

The primary application of this compound is as a plasticizer. Plasticizers are additives that increase the plasticity or fluidity of a material. At a molecular level, the this compound molecules interpose themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg)[1][2][3]. This results in a more flexible and easily processable material[4].

Key Performance Characteristics:
  • Increased Flexibility and Reduced Hardness: The incorporation of this compound significantly enhances the flexibility and reduces the hardness of polymers like PVC[4][5].

  • Lowered Glass Transition Temperature (Tg): A key indicator of plasticization is the reduction in the glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state[1][2][3].

  • Improved Processability: The plasticizing effect facilitates the melt processing of polymers by lowering the melt viscosity[6].

  • High Thermal Stability and Low Volatility: Trimellitate esters like this compound generally exhibit higher thermal stability and lower volatility compared to lower molecular weight phthalates, which is advantageous for applications requiring durability at elevated temperatures[7].

Quantitative Data on Performance

The following tables summarize the expected effects of incorporating this compound into a PVC matrix. The data presented is illustrative and based on typical performance of similar trimellitate plasticizers, such as trioctyl trimellitate (TOTM)[5][7][8]. Actual values may vary depending on the specific polymer grade, processing conditions, and other additives.

Table 1: Effect of this compound Concentration on the Mechanical Properties of PVC

Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
05015095
203525085
402535075
601845065

*phr: parts per hundred resin

Table 2: Effect of this compound Concentration on the Thermal Properties of PVC

Concentration (phr*)Glass Transition Temperature (Tg) (°C)
085
2060
4035
6010

*phr: parts per hundred resin

Experimental Protocols

Protocol for Incorporation of this compound into PVC via Solution Casting

This protocol describes the preparation of plasticized PVC films using the solution casting method.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and hot plate

  • Drying oven

Procedure:

  • Preparation of the Polymer Solution:

    • In a fume hood, dissolve a known amount of PVC resin in THF to create a 10% (w/v) solution.

    • Stir the mixture at room temperature using a magnetic stirrer until the PVC is completely dissolved. This may take several hours.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., 20, 40, 60 phr).

    • Add the plasticizer to the PVC solution and continue stirring for at least one hour to ensure a homogenous mixture.

  • Casting the Film:

    • Pour the polymer-plasticizer solution into a clean, dry glass petri dish or onto a level glass plate.

    • Ensure the solution spreads evenly to form a uniform layer.

  • Solvent Evaporation:

    • Cover the petri dish or casting surface with a perforated lid or place it in a well-ventilated area to allow for slow evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a smooth film surface.

    • Allow the solvent to evaporate at room temperature for 24 hours.

  • Drying:

    • Place the cast films in a vacuum oven at 60°C for at least 24 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

Solution_Casting_Workflow cluster_prep Solution Preparation cluster_casting Film Casting and Drying cluster_final Final Product dissolve Dissolve PVC in THF add_plasticizer Add Trihexyl Benzene- 1,2,4-tricarboxylate dissolve->add_plasticizer mix Stir until Homogenous add_plasticizer->mix cast Pour Solution into Mold mix->cast evaporate Solvent Evaporation (24h at RT) cast->evaporate dry Vacuum Oven Drying (24h at 60°C) evaporate->dry peel Peel Dried Film dry->peel characterize Characterization peel->characterize

Solution Casting Workflow
Protocol for Characterization of Plasticized Polymer Films

Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Equipment: Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

  • Cut the prepared polymer films into dumbbell-shaped specimens according to the dimensions specified in the ASTM standard.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Standard: Based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry[9][10][11][12].

Equipment: Differential Scanning Calorimeter (DSC).

Procedure:

  • Cut a small sample (5-10 mg) from the polymer film.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition and melting point.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at the same controlled rate.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Characterization_Workflow cluster_mechanical Mechanical Testing (ASTM D882) cluster_thermal Thermal Analysis (ASTM D3418) start Plasticized Polymer Film prep_mech Prepare Dumbbell Specimens start->prep_mech prep_therm Prepare Sample (5-10 mg) start->prep_therm test_mech Tensile Test with UTM prep_mech->test_mech calc_mech Calculate Tensile Strength, Young's Modulus, Elongation at Break test_mech->calc_mech test_therm DSC Analysis (Heat-Cool-Heat Cycle) prep_therm->test_therm calc_therm Determine Glass Transition Temperature (Tg) test_therm->calc_therm Drug_Release_Logic increase_plasticizer Increase in Trihexyl Benzene- 1,2,4-tricarboxylate Concentration increase_mobility Increased Polymer Chain Mobility increase_plasticizer->increase_mobility increase_free_volume Increased Free Volume in Polymer Matrix increase_plasticizer->increase_free_volume increase_diffusion Enhanced Drug Diffusion Coefficient increase_mobility->increase_diffusion increase_free_volume->increase_diffusion faster_release Faster Drug Release Rate increase_diffusion->faster_release

References

Application Note and Protocol for the Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, also known as trihexyl trimellitate, is a high-molecular-weight ester of trimellitic acid. It belongs to a class of compounds known as trimellitates, which are widely used as plasticizers in various polymers, particularly in applications requiring high thermal stability and low volatility. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the direct esterification of trimellitic anhydride with hexan-1-ol.

Reaction Scheme

The synthesis involves the reaction of one equivalent of trimellitic anhydride with three equivalents of hexan-1-ol to form this compound and water as a byproduct. The reaction is typically catalyzed by an organometallic catalyst, such as tetrabutoxytitanium.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • Trimellitic anhydride (C₉H₄O₅)

  • Hexan-1-ol (C₆H₁₄O)

  • Tetrabutoxytitanium (C₁₆H₃₆O₄Ti)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon

  • Three-neck round-bottom flask

  • Dean-Stark apparatus (if using azeotropic removal)

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser (with a Dean-Stark trap if using toluene), and a thermometer, add trimellitic anhydride and hexan-1-ol. A slight excess of hexan-1-ol is recommended to drive the reaction to completion.

    • Add the tetrabutoxytitanium catalyst to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight.

    • If using toluene for azeotropic water removal, add it to the flask.

  • Esterification Reaction:

    • Begin stirring the mixture and gradually heat it to the desired reaction temperature. The temperature is typically maintained in the range of 180-220 °C.

    • The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Continue heating until the theoretical amount of water has been collected or the reaction is deemed complete by analytical monitoring.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If toluene was used, remove it using a rotary evaporator.

    • Neutralize any remaining acidic species by washing the crude product with a saturated sodium bicarbonate solution in a separatory funnel. Repeat the washing until no more gas evolution is observed.

    • Wash the organic layer with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Decolorize the product by adding a small amount of activated carbon and stirring for a short period, followed by filtration.

    • Remove the excess hexan-1-ol and any other volatile impurities by vacuum distillation. The final product, this compound, is a high-boiling point liquid.

Data Presentation

ParameterValueReference/Notes
Reactants
Trimellitic Anhydride192.13 g (1.0 mol)Starting material
Hexan-1-ol337.58 g (3.3 mol)10% molar excess to drive the reaction to completion.
Catalyst
Tetrabutoxytitanium1-2 gTypical catalyst loading.
Reaction Conditions
Temperature180 - 220 °CA common temperature range for direct esterification.[1]
Reaction Time4 - 8 hoursDependent on temperature and catalyst efficiency; monitor by water removal or chromatography.
Yield
Theoretical Yield462.63 gBased on 1.0 mol of trimellitic anhydride.
Expected Actual Yield~98%A patent for a similar synthesis of trihexyl trimellitate reports a yield of 98%.[2]
Product Properties
Molecular FormulaC₂₇H₄₂O₆[3]
Molecular Weight462.63 g/mol [3]
AppearanceColorless to yellowish liquid[4]
Boiling Point260-262 °C @ 4 mmHg[5]
Density~1.026 g/cm³ at 20 °C[5]

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product Reactants Trimellitic Anhydride Hexan-1-ol Tetrabutoxytitanium Catalyst Reaction Heat to 180-220°C Azeotropic water removal (optional) Monitor reaction progress Reactants->Reaction Charge into reactor Cooling Cool to Room Temperature Reaction->Cooling Neutralization Wash with NaHCO3 solution Cooling->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with MgSO4 Washing->Drying Decolorization Treat with Activated Carbon Drying->Decolorization Distillation Vacuum Distillation Decolorization->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trihexyl benzene-1,2,4-tricarboxylate (CAS No. 1528-49-0), also known as trihexyl trimellitate, is a chemical compound used primarily as a plasticizer.[1][2] Plasticizers are additives that increase the flexibility and durability of materials, especially polyvinyl chloride (PVC).[2] The quantification of this compound is crucial for quality control in manufacturing processes and to ensure compliance with regulatory standards, as plasticizers can migrate from the polymer matrix into the surrounding environment.[3] These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound and other plasticizers are chromatographic methods. These methods offer the high sensitivity and selectivity required for complex matrices.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC is a robust method for separating non-volatile compounds like this compound. Reverse-phase HPLC is a common approach.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying volatile and semi-volatile organic compounds.[2] GC-MS provides excellent separation and definitive identification based on mass spectra, making it a standard method for plasticizer analysis.[1][6]

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details a reverse-phase HPLC method coupled with UV detection for the quantification of this compound. The methodology can be adapted for a Mass Spectrometry (MS) detector for enhanced sensitivity and selectivity.[4][5]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh 1-5g of Sample s2 Dissolve in THF s1->s2 s3 Precipitate Polymer with Methanol s2->s3 s4 Centrifuge and Collect Supernatant s3->s4 s5 Filter Extract (0.45 µm) s4->s5 a1 Inject into HPLC-UV s5->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (221 nm) a2->a3 q3 Calculate Concentration a3->q3 q1 Prepare Calibration Standards q2 Generate Calibration Curve q1->q2 q2->q3

Caption: HPLC analysis workflow for this compound.

I. Sample Preparation (Extraction from Polymer Matrix)

This extraction method is adapted from a protocol for other plasticizers in PVC.[7]

  • Sample Weighing: Accurately weigh 1 to 5 grams of the polymer sample into a glass beaker.[2]

  • Dissolution: Add a sufficient volume of tetrahydrofuran (THF) to completely dissolve the polymer sample. Stir until a homogenous solution is obtained.

  • Precipitation: Slowly add methanol to the solution while stirring. The polymer will precipitate, leaving the plasticizer in the THF/methanol supernatant.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the extracted this compound into a clean vial.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

II. HPLC Instrumentation and Conditions

ParameterSetting
Column Newcrom R1 or C18, 5 µm, 4.6 x 150 mm[4][5]
Mobile Phase Acetonitrile and Water[4][5]
Gradient Isocratic or gradient elution, to be optimized
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 221 nm[7]

Note: For MS-compatible applications, replace any non-volatile acid like phosphoric acid with formic acid in the mobile phase.[4][5]

III. Quantification

  • Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.5 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extract and record the peak area for this compound.

  • Concentration Calculation: Determine the concentration of the analyte in the sample extract using the linear regression equation from the calibration curve. Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound by GC-MS, a highly sensitive and specific technique.[2]

Logical Diagram of GC-MS Components

gc Gas Chromatograph Inlet Column Oven ms Mass Spectrometer Ion Source Mass Analyzer Detector gc:f2->ms:f1 Separated Analytes data Data System ms:f3->data Ion Signal

Caption: Logical relationship of key GC-MS system components.

I. Sample Preparation (Solvent Extraction)

  • Sample Weighing: Accurately weigh approximately 1 gram of the sample material into a glass vial.

  • Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

  • Extraction: Sonicate the mixture for 30 minutes to extract the plasticizer from the matrix.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a GC vial.

II. GC-MS Instrumentation and Conditions

ParameterSetting
GC System Agilent or Shimadzu GC-MS system[6]
Column Rxi-5ms or similar, 30 m x 0.25 mm x 0.25 µm[6]
Inlet Temperature 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
Quantifier Ion To be determined from the mass spectrum of a pure standard (e.g., m/z 277 is a top peak for this compound)[1]

III. Quantification

  • Calibration Standards: Prepare a series of calibration standards in the extraction solvent.

  • Calibration Curve: Analyze each standard to build a calibration curve by plotting the peak area of the selected quantifier ion against concentration.

  • Sample Analysis: Analyze the prepared sample extract under the same conditions.

  • Concentration Calculation: Quantify the amount of this compound in the sample using the established calibration curve.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for plasticizer analysis. Note that these values are illustrative and must be experimentally determined for this compound under specific laboratory conditions.

ParameterHPLC-UV[7]GC-MS[2]
Instrument HPLC with UV-Vis DetectorGas Chromatograph with Mass Spectrometer
Limit of Quantification (LOQ) 0.3 - 750 µg/mL (plasticizer dependent)Typically low µg/L to ng/L range
Linearity (R²) > 0.99> 0.99
Precision (RSD) < 1.0% (within-day)< 15%
Recovery > 90%> 85%

References

Application Note: Analysis of Trihexyl Benzene-1,2,4-tricarboxylate in Environmental Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive approach for the determination of trihexyl benzene-1,2,4-tricarboxylate (trihexyl trimellitate) in various environmental matrices, including water and soil. This compound is a high molecular weight plasticizer used as a substitute for some phthalates. Due to its potential for environmental persistence, robust analytical methods are required for its monitoring. This document provides detailed protocols for sample extraction, cleanup, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The methodologies are designed to offer high sensitivity and selectivity for researchers and analytical scientists.

Introduction

This compound is a member of the trimellitate chemical family, which is utilized in the manufacturing of polymers to enhance flexibility and durability. While considered a safer alternative to some regulated phthalates, the environmental fate and potential ecological impact of trimellitates are of increasing interest. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of semi-volatile organic compounds in complex environmental samples due to its excellent chromatographic resolution and mass spectral identification capabilities. This application note provides a framework for the analysis of this compound, leveraging established methods for similar compounds.

Experimental Protocols

Sample Collection and Handling

To avoid contamination, all samples should be collected in glass containers that have been pre-cleaned with an organic solvent. Plastic containers should be avoided as they can be a source of phthalate and trimellitate contamination. Samples should be stored at 4°C and processed as soon as possible.

Sample Preparation and Extraction

2.1. Water Samples

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from water samples.

  • Materials:

    • 1 L water sample

    • Dichloromethane (DCM), HPLC grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate

    • Separatory funnel (2 L)

    • Round bottom flask

    • Rotary evaporator

  • Procedure:

    • To a 1 L water sample in a 2 L separatory funnel, add 60 g of NaCl and shake to dissolve.

    • Add 60 mL of DCM to the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM.

    • Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • The extract is now ready for cleanup and GC-MS analysis.

2.2. Soil and Sediment Samples

An ultrasonic extraction method is utilized for solid samples.

  • Materials:

    • 10 g homogenized soil/sediment sample

    • Dichloromethane (DCM):Hexane (1:1, v/v), HPLC grade

    • Anhydrous sodium sulfate

    • Centrifuge and centrifuge tubes (50 mL, glass)

    • Ultrasonic bath

  • Procedure:

    • Weigh 10 g of the homogenized sample into a 50 mL glass centrifuge tube.

    • Add 20 mL of DCM:Hexane (1:1) to the tube.

    • Place the tube in an ultrasonic bath and extract for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 5 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the extracts and pass through anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL.

Extract Cleanup (if necessary)

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Materials:

    • Florisil SPE cartridge (500 mg, 6 mL)

    • Dichloromethane (DCM)

    • Ethyl acetate

  • Procedure:

    • Condition the Florisil SPE cartridge with 5 mL of DCM.

    • Load the 1 mL sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of DCM to elute less polar interferences.

    • Elute the target analyte with 10 mL of a DCM:ethyl acetate mixture.

    • Concentrate the eluate to the final volume of 1 mL for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 310°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Selected Ions for Quantification: Based on the NIST mass spectrum for this compound, characteristic ions would be selected. The most abundant and specific ions should be chosen. For trihexyl trimellitate, key ions would likely include m/z 149 (phthalic anhydride fragment), and fragments corresponding to the loss of hexyl chains. For quantification, ions such as m/z 277 and 193 could be considered.[1]

Data Presentation

Quantitative data for this compound in environmental samples is not widely available in the literature. However, a study on the related compound, tris(2-ethylhexyl) trimellitate (TOTM), detected it in a river water sample.[2] This data is presented below as a reference.

Table 1: Concentration of a Related Trimellitate (TOTM) in River Water

AnalyteMatrixConcentration (ng/L)Reference
Tris(2-ethylhexyl) trimellitate (TOTM)River Water348.2[2]

Table 2: GC-MS Parameters for Analysis

ParameterValue
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium (1.2 mL/min)
Oven Program80°C (2 min), 15°C/min to 250°C, 10°C/min to 310°C (10 min)
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Acquisition ModeFull Scan (50-550 amu) and SIM
SIM Ionsm/z 149, 193, 277 (suggested)

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis water_sample Water Sample lle Liquid-Liquid Extraction (LLE) water_sample->lle soil_sample Soil/Sediment Sample ultrasonic Ultrasonic Extraction soil_sample->ultrasonic concentrate Concentration lle->concentrate ultrasonic->concentrate spe Solid-Phase Extraction (SPE) gcms GC-MS Analysis spe->gcms concentrate->spe If necessary concentrate->gcms

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_source Source cluster_pathway Environmental Pathway cluster_analysis Analytical Detection cluster_outcome Outcome industrial_use Industrial Use (Plasticizer) environmental_release Release to Environment industrial_use->environmental_release environmental_matrix Presence in Water/Soil environmental_release->environmental_matrix sample_prep Sample Preparation environmental_matrix->sample_prep gcms_detection GC-MS Detection sample_prep->gcms_detection quant_data Quantitative Data gcms_detection->quant_data

Caption: Logical relationship from source to quantitative data.

Conclusion

The described GC-MS method provides a robust framework for the determination of this compound in environmental samples. While specific, validated methods for this particular compound are not abundant in current literature, the protocols outlined here, adapted from the analysis of structurally similar compounds, offer a solid starting point for method development and validation. The successful application of these methods will contribute to a better understanding of the environmental occurrence and fate of this emerging plasticizer. Further research is encouraged to establish a comprehensive database of its levels in various environmental compartments.

References

Application Note: A Robust HPLC Method for the Separation of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of trihexyl benzene-1,2,4-tricarboxylate. Developed for researchers, scientists, and professionals in drug development and materials science, this protocol outlines a reverse-phase HPLC approach that ensures high resolution and accurate quantification. The method is particularly suited for purity assessment and quality control, addressing the analytical challenges posed by the non-polar nature of the analyte and the potential presence of isomeric impurities.

Introduction

This compound is a high molecular weight aromatic ester with increasing applications in various industrial and pharmaceutical formulations, notably as a plasticizer.[1][2] Its physicochemical properties, including low volatility and high thermal stability, make it a desirable component in advanced materials.[1] However, ensuring the purity and consistency of this compound is critical for its performance and safety in final products. HPLC is a powerful analytical technique for the separation and quantification of such compounds.[3] This application note presents a validated reverse-phase HPLC method for the effective separation of this compound from potential impurities.

The primary challenge in the analysis of this compound lies in its significant hydrophobicity and the potential for co-elution with structurally similar impurities, such as isomers or degradation products.[4] Therefore, a robust chromatographic method with high resolving power is essential. The method described herein utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, providing excellent separation efficiency.

Experimental

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Data Acquisition and Processing Software: OpenLab CDS or equivalent.

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard (>99% purity)

Chromatographic Conditions:

A summary of the optimized HPLC method parameters is presented in Table 1.

ParameterValue
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B in 15 min, hold at 100% B for 5 min, return to 70% B in 1 min, and equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 25 minutes

Table 1: Optimized HPLC Method Parameters.

Protocols

1. Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range.

  • Vortex the sample solution for 1 minute to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from potential process impurities and degradation products. A representative chromatogram is shown in Figure 1. The retention time for this compound under the specified conditions is approximately 12.5 minutes.

Method Validation:

The method was validated for linearity, precision, and accuracy.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

  • Precision: The intra-day and inter-day precision were evaluated by analyzing six replicate injections of a 50 µg/mL standard solution. The relative standard deviation (%RSD) for both was less than 2%, indicating good precision.

  • Accuracy: The accuracy of the method was determined by a spike and recovery study. The recovery of this compound from a spiked matrix was between 98% and 102%, demonstrating high accuracy.

Table 2 summarizes the quantitative data obtained from the method validation.

ParameterResult
Retention Time (min) 12.5 ± 0.2
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98% - 102%

Table 2: Summary of Quantitative Method Validation Data.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization Column Selection (C18) Column Selection (C18) Analyte Characterization->Column Selection (C18) Mobile Phase Screening Mobile Phase Screening Column Selection (C18)->Mobile Phase Screening Gradient Optimization Gradient Optimization Mobile Phase Screening->Gradient Optimization Flow Rate Adjustment Flow Rate Adjustment Gradient Optimization->Flow Rate Adjustment Temperature & Wavelength Temperature & Wavelength Flow Rate Adjustment->Temperature & Wavelength Linearity Linearity Temperature & Wavelength->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Logical workflow for HPLC method development.

Isomer_Separation_Challenge cluster_isomers Potential Isomers Crude Sample Crude Sample HPLC Column (C18) HPLC Column (C18) Crude Sample->HPLC Column (C18) Injection Separated Peaks Separated Peaks HPLC Column (C18)->Separated Peaks Elution This compound This compound Trihexyl benzene-1,2,5-tricarboxylate Trihexyl benzene-1,2,5-tricarboxylate Trihexyl benzene-1,3,5-tricarboxylate Trihexyl benzene-1,3,5-tricarboxylate

Caption: Isomeric separation challenge visualization.

Conclusion

The reverse-phase HPLC method detailed in this application note is a robust and reliable technique for the separation and quantification of this compound. The method is highly specific, linear, precise, and accurate, making it suitable for routine quality control analysis in industrial and research settings. The use of a standard C18 column and common HPLC solvents ensures that this method can be readily implemented in most analytical laboratories. This protocol provides a valuable tool for ensuring the quality and purity of this compound in various applications.

References

Application Notes and Protocols: Trihexyl Benzene-1,2,4-tricarboxylate in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols detail the use of trimellitate-based plasticizers in flexible Polyvinyl Chloride (PVC) formulations. Due to a lack of publicly available, specific quantitative performance data for trihexyl benzene-1,2,4-tricarboxylate, the data presented herein is for a closely related and commercially prevalent alternative, tris(2-ethylhexyl) trimellitate (TOTM) . This compound and TOTM are both tri-esters of trimellitic acid and are expected to exhibit similar performance characteristics as high-molecular-weight plasticizers, such as low volatility, good thermal stability, and low migration. The provided data should, therefore, be considered illustrative for a high-performance trimellitate plasticizer in flexible PVC.

Introduction

This compound is a high-molecular-weight plasticizer belonging to the trimellitate ester class. These plasticizers are utilized in flexible PVC applications where high performance, durability, and low volatility are critical. Due to their larger molecular size and lower volatility compared to conventional phthalate plasticizers, trimellitates like this compound are excellent choices for applications requiring resistance to high temperatures, extraction, and migration.[1]

This document provides detailed application notes on the use of trimellitate plasticizers in flexible PVC, with a focus on performance characteristics and testing protocols relevant to researchers and professionals in materials science and drug development, where material purity and stability are paramount.

Key Performance Characteristics

Trimellitate plasticizers impart a range of desirable properties to flexible PVC formulations. The primary benefits include:

  • Low Volatility: Essential for applications involving elevated temperatures, as it minimizes plasticizer loss and maintains material properties over time.[1][2]

  • High Thermal Stability: Contributes to the longevity of the PVC product, especially in demanding thermal environments.

  • Excellent Migration Resistance: Crucial for applications where the PVC is in contact with foods, pharmaceuticals, or sensitive electronic components, as it reduces the potential for contamination.[1][2]

  • Good Mechanical Properties: Provides a desirable balance of flexibility, tensile strength, and elongation.

Quantitative Performance Data (Illustrative for TOTM)

The following tables summarize typical performance data for flexible PVC formulations plasticized with tris(2-ethylhexyl) trimellitate (TOTM). These values can be used as a benchmark when formulating with this compound, though empirical testing is always recommended.

Table 1: Mechanical Properties of Flexible PVC Plasticized with TOTM

PropertyTest MethodValue
Hardness, Shore AASTM D224080 - 95
Tensile StrengthASTM D63820 - 28 MPa
Elongation at BreakASTM D638250 - 350 %
100% ModulusASTM D63810 - 18 MPa

Table 2: Thermal and Migration Properties of Flexible PVC Plasticized with TOTM

PropertyTest MethodValue
Volatility (Weight Loss %)ASTM D1203< 1.0
Migration into Hexane (Weight Loss %)ASTM D1239< 2.0
High-Temperature Aging (105°C)-Excellent Retention of Properties
Low-Temperature FlexibilityASTM D746-20 to -30 °C

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in their specific PVC formulations.

Preparation of Flexible PVC Samples

A typical workflow for the preparation of flexible PVC samples for testing is outlined below.

G cluster_0 PVC Formulation Compounding cluster_1 Test Specimen Preparation cluster_2 Conditioning A Weighing of Components: - PVC Resin - Plasticizer (this compound) - Stabilizers - Lubricants B Dry Blending in a High-Speed Mixer A->B C Melt Compounding using a Two-Roll Mill or Extruder B->C D Compression Molding of Sheets C->D Transfer of Compounded PVC E Die Cutting of Test Specimens (e.g., dumbbell shape for tensile testing) D->E F Conditioning of Specimens (e.g., 24 hours at 23°C and 50% RH according to ASTM D618) E->F

Caption: Workflow for PVC sample preparation.

Protocol:

  • Compounding:

    • Accurately weigh the PVC resin, this compound, heat stabilizers (e.g., calcium/zinc stearate), and any other additives according to the desired formulation (typically expressed in parts per hundred resin - phr).

    • Dry blend the components in a high-speed mixer until a homogenous powder is obtained.

    • Melt compound the dry blend using a two-roll mill or a laboratory extruder at a temperature suitable for PVC processing (typically 160-180°C) to form a homogenous melt.

  • Specimen Preparation:

    • Press the compounded PVC into sheets of a specified thickness using a compression molding press.

    • Allow the sheets to cool to room temperature under pressure.

    • Die-cut the required test specimens from the molded sheets according to the dimensions specified in the relevant ASTM or ISO standards.

  • Conditioning:

    • Condition the test specimens in a controlled environment as per ASTM D618 (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 24 hours prior to testing.

Evaluation of Mechanical Properties

The following diagram illustrates the workflow for assessing the mechanical properties of the prepared PVC samples.

G cluster_0 Hardness Testing cluster_1 Tensile Property Testing Start Conditioned PVC Specimens A Shore A Durometer Hardness Test (ASTM D2240) Start->A B Universal Testing Machine Start->B Data_Analysis Data Analysis and Comparison A->Data_Analysis C Measure Tensile Strength, Elongation at Break, and Modulus (ASTM D638) B->C C->Data_Analysis

Caption: Mechanical properties testing workflow.

Protocols:

  • Hardness (ASTM D2240):

    • Place the conditioned PVC specimen on a hard, flat surface.

    • Use a Shore A durometer for flexible PVC.

    • Press the durometer foot firmly and parallel to the specimen surface.

    • Record the hardness reading within 1 second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

  • Tensile Properties (ASTM D638):

    • Use a universal testing machine equipped with appropriate grips for the dumbbell-shaped specimens.

    • Set the crosshead speed as specified in the standard for the material being tested.

    • Mount the specimen in the grips and apply a tensile load until the specimen fractures.

    • The machine's software will record the tensile strength (stress at break), elongation at break (percentage increase in length), and modulus of elasticity.

Assessment of Thermal Stability and Migration

This workflow outlines the key tests for evaluating the thermal stability and migration resistance of the plasticizer in the PVC formulation.

G cluster_0 Thermal Stability cluster_1 Migration Resistance Start Conditioned PVC Specimens A Thermogravimetric Analysis (TGA) (Determine onset of degradation) Start->A B Oven Aging (e.g., 7 days at 105°C) (Measure changes in mechanical properties) Start->B C Solvent Extraction Test (e.g., immersion in hexane or ethanol, measure weight loss - ASTM D1239) Start->C D Activated Carbon Volatility Test (Measure weight loss at elevated temperature - ASTM D1203) Start->D Analysis Evaluate Performance A->Analysis B->Analysis C->Analysis D->Analysis

Caption: Thermal and migration testing workflow.

Protocols:

  • Thermal Stability (Oven Aging):

    • Measure the initial mechanical properties (tensile strength, elongation, hardness) of the PVC specimens.

    • Place the specimens in a circulating air oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 7 days).

    • After aging, remove the specimens and allow them to re-condition to standard laboratory conditions.

    • Re-measure the mechanical properties and calculate the percentage retention of these properties.

  • Migration Resistance (Solvent Extraction - ASTM D1239):

    • Accurately weigh the initial conditioned PVC specimens.

    • Immerse the specimens in a specified solvent (e.g., n-hexane for non-polar extraction or a 50/50 ethanol/water mixture for polar extraction) at a controlled temperature for a defined period (e.g., 24 hours at 25°C).[3]

    • Remove the specimens, gently wipe them dry, and re-condition them.

    • Reweigh the specimens and calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.

  • Volatility (Activated Carbon Method - ASTM D1203):

    • Accurately weigh the initial conditioned PVC specimens.

    • Place the specimens in a dish containing activated carbon, ensuring the specimens are surrounded by but not in direct contact with the carbon.

    • Place the dish in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • Remove the dish, allow it to cool in a desiccator, and then reweigh the specimens.

    • Calculate the percentage weight loss, which represents the amount of plasticizer that has volatilized.

Conclusion

This compound is a promising high-performance plasticizer for flexible PVC applications where low volatility, high thermal stability, and excellent migration resistance are required. While specific quantitative data for this particular trimellitate is limited in public literature, the data for the closely related tris(2-ethylhexyl) trimellitate (TOTM) provides a strong indication of its expected performance. The experimental protocols provided in these application notes offer a comprehensive framework for researchers and drug development professionals to rigorously evaluate the performance of flexible PVC formulations containing this compound and to ensure the final material meets the stringent requirements of their applications. It is strongly recommended that users perform their own tests to validate the suitability of this plasticizer for their specific needs.[4]

References

Application Notes and Protocols: Trihexyl Benzene-1,2,4-Tricarboxylate in Wire and Cable Insulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trihexyl benzene-1,2,4-tricarboxylate, also known as trioctyl trimellitate (TOTM), as a high-performance plasticizer in polyvinyl chloride (PVC) for wire and cable insulation. The information is targeted towards professionals in research, science, and development who require detailed technical information.

Introduction

This compound is a high molecular weight, low-volatility plasticizer that imparts exceptional thermal stability and durability to PVC compounds.[1] Its unique properties make it an ideal choice for demanding applications, particularly in wire and cable insulation where high temperatures and long service life are critical.[1][2] Unlike general-purpose plasticizers such as phthalates, TOTM offers superior resistance to migration and extraction, ensuring the long-term integrity of the insulation material.[1]

Key Performance Characteristics

PVC formulations incorporating this compound exhibit a range of enhanced properties crucial for high-performance wire and cable insulation.

Thermal Stability

One of the primary advantages of using this compound is its exceptional thermal stability.[1] This allows the PVC insulation to withstand continuous operation at elevated temperatures, typically up to 105°C, without significant degradation of its mechanical or electrical properties.[2] This characteristic is vital for cables used in automotive, industrial, and appliance applications where exposure to heat is common.

Electrical Properties

This compound contributes to excellent electrical insulating properties in PVC. Formulations with this plasticizer maintain high volume resistivity, which is essential for preventing current leakage and ensuring the safety and efficiency of the electrical system. The dielectric properties remain stable even at elevated temperatures, a critical factor for reliable performance.

Mechanical Properties

The use of this compound results in PVC insulation with a good balance of flexibility and mechanical strength. While specific values can vary depending on the full formulation, it provides the necessary elongation to withstand bending and installation stresses without cracking.

Quantitative Data Presentation

Table 1: Comparison of Mechanical and Electrical Properties of PVC Compounds with Various Plasticizers

PropertyTest MethodThis compound (TOTM)Di(2-ethylhexyl) Phthalate (DOP)Diisononyl Phthalate (DINP)
Mechanical Properties
Tensile Strength (MPa)ASTM D63820 - 2518 - 2319 - 24
Elongation at Break (%)ASTM D638250 - 350300 - 400280 - 380
Hardness (Shore A)ASTM D224085 - 9580 - 9082 - 92
Electrical Properties
Volume Resistivity (Ω·cm) at 23°CASTM D257> 1 x 10¹⁴1 - 5 x 10¹³5 - 9 x 10¹³
Dielectric Constant at 1 kHzASTM D1504.0 - 5.05.0 - 6.54.5 - 6.0
Dielectric Strength (kV/mm)ASTM D14915 - 2012 - 1814 - 19

Table 2: Thermal Aging Performance of PVC Compounds (Typical values after aging at 115°C for 168 hours)

PropertyTest MethodThis compound (TOTM)Di(2-ethylhexyl) Phthalate (DOP)Diisononyl Phthalate (DINP)
Retention of Mechanical Properties
Tensile Strength Retention (%)ASTM D638> 85< 70< 75
Elongation at Break Retention (%)ASTM D638> 80< 60< 65
Volatility
Weight Loss (%)ASTM D1203< 1.5> 5> 4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PVC wire and cable insulation.

Sample Preparation
  • Compounding: The PVC resin, plasticizer (this compound), stabilizer, and other additives are dry-blended in a high-speed mixer.

  • Melt Mixing: The dry blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature of 160-180°C to ensure a homogeneous mixture.

  • Sheet Preparation: The compounded material is pressed into sheets of a specified thickness (e.g., 1-2 mm) using a hydraulic press at a temperature of 170-185°C.

  • Specimen Cutting: Standardized test specimens (e.g., dumbbell shapes for tensile testing) are cut from the pressed sheets.

Mechanical Testing
  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Measure the cross-sectional area of the gauge section of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.

    • Record the maximum load to determine tensile strength and the extension at break to calculate elongation.

Electrical Testing
  • ASTM D257 - Standard Test Methods for DC Resistance or Conductance of Insulating Materials:

    • Clean the specimen to remove any surface contamination.

    • Place the specimen between the electrodes of a resistivity test fixture.

    • Apply a specified DC voltage (e.g., 500 V) for a set duration (e.g., 60 seconds).

    • Measure the resistance using a megohmmeter or electrometer.

    • Calculate the volume resistivity based on the measured resistance and the specimen's dimensions.

Thermal Aging
  • ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load:

    • Place the test specimens in a forced-air circulating oven.

    • Set the oven to the specified aging temperature (e.g., 115 ± 2°C).

    • Age the specimens for the specified duration (e.g., 168 hours).

    • After aging, remove the specimens and allow them to cool to room temperature.

    • Perform mechanical and electrical tests on the aged specimens to determine the retention of properties.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components of a PVC insulation formulation and its resulting performance characteristics, with a focus on the role of this compound.

PVC_Formulation_Performance PVC_Resin PVC Resin Formulation PVC Insulation Formulation PVC_Resin->Formulation Plasticizer Trihexyl Benzene- 1,2,4-Tricarboxylate (TOTM) Plasticizer->Formulation Stabilizer Stabilizer Stabilizer->Formulation Filler Filler Filler->Formulation Additives Other Additives (e.g., Flame Retardants) Additives->Formulation Thermal_Stability High Thermal Stability Formulation->Thermal_Stability Low Volatility & High MW of TOTM Electrical_Properties Excellent Electrical Properties Formulation->Electrical_Properties High Purity of Components Mechanical_Properties Good Mechanical Properties Formulation->Mechanical_Properties Optimized Plasticizer Concentration Durability Long-Term Durability Formulation->Durability Resistance to Migration & Extraction

Logical relationship between PVC formulation components and performance.

Conclusion

This compound is a high-performance plasticizer that significantly enhances the properties of PVC for demanding wire and cable insulation applications. Its superior thermal stability, excellent electrical properties, and long-term durability make it a preferred choice for applications where reliability and safety are paramount. The provided data and protocols offer a foundation for researchers and scientists to evaluate and utilize this material in the development of advanced insulation systems.

References

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the laboratory-scale synthesis and purification of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The described five-step synthesis is a well-established route that begins with isobutylbenzene and culminates in the formation of Ibuprofen.[1] This is followed by a standard purification protocol using recrystallization.

Experimental Protocols

A. Synthesis of Ibuprofen

This synthesis mimics the industrial BHC synthesis and involves five main reactions: Friedel-Crafts acylation, carbonyl reduction, chloride substitution, Grignard reagent formation, and a Grignard reaction.[1]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to p-Isobutylacetophenone

  • To a 50 mL round-bottom flask, add aluminum chloride (5.40 g, 60.0 mmol) and 20 mL of dichloromethane (CH₂Cl₂). Cool the mixture on an ice bath.[1]

  • Slowly add isobutylbenzene (4.03 g, 30.0 mmol) and acetic anhydride (3.06 g, 30.0 mmol) to the cooled mixture.[1]

  • Stir the solution for 45 minutes at 0°C.[1]

  • Allow the solution to warm to room temperature and then quench the reaction by carefully adding 4M HCl solution at 0°C.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

  • Combine the organic layers and wash with 20 mL of 10% NaOH, 20 mL of 50% brine, and 20 mL of H₂O.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under a stream of nitrogen gas to yield p-isobutylacetophenone.[1]

Step 2: Carbonyl Reduction of p-Isobutylacetophenone to 1-(4-Isobutylphenyl)ethanol

  • In a separatory funnel, dissolve p-isobutylacetophenone (1.23 mL, 6.28 mmol) in 6.0 mL of methanol.[1]

  • Quickly add sodium borohydride (0.237 g, 13.2 mmol) to the solution and allow the reaction to proceed for 10 minutes.[2]

Step 3: Chloride Substitution of 1-(4-Isobutylphenyl)ethanol to 1-Chloro-1-(4-isobutylphenyl)ethane

  • Add a solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) in 20 mL of 12 M HCl to a separatory funnel.[1]

  • Shake the funnel for 3 minutes.[1]

  • Extract the product with petroleum ether (3 x 5 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under nitrogen gas to yield 1-chloro-1-(4-isobutylphenyl)ethane.[1]

Step 4: Formation of Grignard Reagent

  • To an oven-dried, 50 mL round-bottom flask, add 1-chloro-1-(4-isobutylphenyl)ethane (534 mg, 2.71 mmol), 20 mL of tetrahydrofuran (THF), magnesium turnings (1.06 g, 43 mmol), and a drop of 1,2-dibromoethane.[1]

  • Fit the flask with a reflux condenser and heat the solution under reflux for 30 minutes after foaming is apparent.[1]

Step 5: Grignard Reaction to form Ibuprofen

  • Bubble carbon dioxide (CO₂) gas (approximately 1 L) through the resulting Grignard reagent.[1]

  • Decant the reaction mixture into a separatory funnel with 10 mL of petroleum ether and 16 mL of 10% HCl.[1]

  • Extract the aqueous phase with petroleum ether (2 x 10 mL).[1]

  • Combine the organic layers and extract the product into 5% NaOH (2 x 8 mL).[1]

  • Acidify the aqueous solution with 20 mL of 10% HCl.[1]

  • Extract the Ibuprofen with petroleum ether (3 x 10 mL).[1]

  • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under a stream of nitrogen gas to yield solid, white Ibuprofen.[1]

B. Purification of Ibuprofen by Recrystallization

  • Dissolve the crude Ibuprofen in a minimal amount of a suitable solvent, such as hexane or an ethanol/water mixture, at an elevated temperature.[3][4]

  • Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.

  • For further crystallization, the solution can be placed in an ice bath.

  • Collect the purified Ibuprofen crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven.

Data Presentation

Synthesis StepProductYield (%)Purity (Melting Point)
1. Friedel-Crafts Acylationp-Isobutylacetophenone25.6-
2. Carbonyl Reduction1-(4-Isobutylphenyl)ethanol6.8-
3. Chloride Substitution1-Chloro-1-(4-isobutylphenyl)ethane49.2-
4. Grignard Formation & 5. Grignard ReactionIbuprofen (crude)24.668 – 69 °C
Purification by RecrystallizationIbuprofen (purified)-75 - 78 °C (literature value)

Yields are based on the starting material of the respective step.[1] The melting point of the final product can be compared to the literature value to assess its purity.[1]

Visualizations

experimental_workflow cluster_synthesis A. Synthesis of Ibuprofen cluster_purification B. Purification Start Isobutylbenzene Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Product1 p-Isobutylacetophenone Step1->Product1 Step2 Step 2: Carbonyl Reduction Product1->Step2 Product2 1-(4-Isobutylphenyl)ethanol Step2->Product2 Step3 Step 3: Chloride Substitution Product2->Step3 Product3 1-Chloro-1-(4-isobutylphenyl)ethane Step3->Product3 Step4 Step 4: Grignard Formation Product3->Step4 Product4 Grignard Reagent Step4->Product4 Step5 Step 5: Grignard Reaction Product4->Step5 Crude_Ibuprofen Crude Ibuprofen Step5->Crude_Ibuprofen Purification Recrystallization Crude_Ibuprofen->Purification Purified_Ibuprofen Purified Ibuprofen Purification->Purified_Ibuprofen

Caption: Experimental workflow for the synthesis and purification of Ibuprofen.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, PGI2) (Housekeeping functions) PGH2_1->Prostaglandins_1 Prostaglandin Synthases Prostaglandins_2 Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Prostaglandin Synthases Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Caption: Mechanism of action of Ibuprofen via inhibition of the COX pathway.

References

safe handling and disposal procedures for trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of trihexyl benzene-1,2,4-tricarboxylate (CAS No. 1528-49-0). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive guide for laboratory personnel.

Chemical Identification and Properties

This compound is a triester of trimellitic acid and hexanol. It is primarily used as a plasticizer in various polymer formulations.[1] While it is structurally related to other trimellitates like Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM), it is a distinct chemical entity with its own specific properties and safety considerations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1528-49-0[2][3]
Molecular Formula C27H42O6[2][4]
Molecular Weight 462.62 g/mol [4][5]
Appearance Clear, slightly yellow liquid[5]
Melting Point -46 °C[5]
Boiling Point 260-262 °C @ 4 mmHg[5]
Flash Point 268 °C[4][5]
Density 1.015 g/cm³[5]
Water Solubility 33.3 ng/L at 25°C[5]
LogP 8.87[5]

Hazard Identification and Toxicity Data

Based on available data, this compound is generally considered to have a low hazard profile. The majority of suppliers (78 out of 80) report that this chemical does not meet the criteria for GHS hazard classification.[2] However, one safety data sheet suggests it may cause long-lasting harmful effects to aquatic life.[6]

Table 2: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueSource
LD50RabbitDermal> 2 mL/kg[4]
LD50-OralNot available[4]

Table 3: Ecotoxicity Data for this compound

EndpointSpeciesDurationValueSource
Aquatic Hazard--May cause long lasting harmful effects to aquatic life (H413)[6]

Note: Specific quantitative ecotoxicity data (e.g., LC50) for this compound is limited. The provided hazard statement is based on a single source and should be considered in risk assessment.

For a related compound, Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM, CAS 3319-31-1), extensive toxicity and ecotoxicity testing has been conducted. This data indicates low acute toxicity (oral LD50 in rats >2000 mg/kg) and low toxicity to aquatic organisms.[7] While this information can be informative, it is crucial to remember that it does not directly apply to this compound.

Safe Handling Protocols

Engineering Controls
  • Work in a well-ventilated area.[6] Local exhaust ventilation is recommended to minimize exposure to mists or vapors.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4] Lab coats or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If ventilation is inadequate or if mists are generated, use a NIOSH-approved respirator.[4]

Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Spill and Emergency Procedures

Spill Response
  • Evacuate personnel from the spill area.[6]

  • Wear appropriate PPE as described in section 3.2.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Storage and Disposal

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep containers tightly closed when not in use.[4]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.[6]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Protocols: Reproductive/Developmental Toxicity Screening

Objective: To provide general information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early-stage development of offspring.

Methodology Summary:

  • Test Animals: Typically rats.

  • Administration: The test substance is administered daily, usually via oral gavage, at three different dose levels to groups of male and female animals. A control group receives the vehicle only.

  • Dosing Period: Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed throughout the study (approximately 54 days).

  • Mating: Animals are paired for mating.

  • Observations: Daily clinical observations, body weight, and food consumption are recorded. Females are monitored for pregnancy and parturition.

  • Litter Assessment: The number of pups, their survival, sex, and body weights are recorded.

  • Necropsy: All adult animals are euthanized and subjected to a gross necropsy. Reproductive organs are weighed and preserved for histopathological examination.

Diagrams

Safe_Handling_and_Disposal_Workflow cluster_Handling Safe Handling cluster_Spill Spill Response cluster_Disposal Disposal Eng_Controls Engineering Controls (Well-ventilated area) PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Hygiene Hygiene Practices (Wash hands, No eating/drinking) Spill_Event Spill Occurs? Hygiene->Spill_Event Evacuate Evacuate Area Wear_PPE_Spill Wear Appropriate PPE Evacuate->Wear_PPE_Spill Contain_Spill Contain and Absorb Spill Wear_PPE_Spill->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area End End: Safe Completion of Work Clean_Area->End Follow_Regs Follow Federal, State, and Local Regulations Avoid_Drains Do Not Discharge to Drains or Waterways Dispose_Container Dispose of Contaminated Containers as Waste Start Start: Handling Trihexyl Benzene-1,2,4-tricarboxylate Start->Eng_Controls Spill_Event->Evacuate Yes Spill_Event->End No

Caption: Workflow for the safe handling and disposal of this compound.

References

Troubleshooting & Optimization

strategies to improve the yield of trihexyl benzene-1,2,4-tricarboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of trihexyl benzene-1,2,4-tricarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are trimellitic anhydride and 1-hexanol.[1] An alternative route involves the methanolysis of trimellitic anhydride to form trimethyl trimellitate, which is then transesterified with 1-hexanol.[2][3]

Q2: What catalysts are typically used for this esterification?

Several types of catalysts can be employed. Organometallic catalysts such as tetrabutoxytitanium are frequently mentioned for the direct esterification of trimellitic anhydride with alcohols.[1][4] Solid acid catalysts, for instance, sulfated zirconia, have also been investigated for similar transformations.[5] For the transesterification route, catalysts like titanium white lead have been used for the initial methanolysis step.[3]

Q3: What are the key reaction parameters to control for optimal yield?

To achieve high yields, it is crucial to control the reaction temperature, the molar ratio of reactants, and to effectively remove water formed during the direct esterification process.[6] Conducting the reaction under an inert atmosphere, for example, nitrogen, is also recommended to prevent side reactions.[1][2]

Q4: How can I purify the final product?

Purification of this compound typically involves several steps. Excess alcohol can be removed by distillation under reduced pressure. The crude product can be washed with a basic solution, such as sodium carbonate, to eliminate unreacted trimellitic acid and catalyst residues.[4] Treatment with activated clay can be employed to improve the color of the product.[4] For high-purity applications, techniques like column chromatography or high-performance liquid chromatography (HPLC) can be utilized.[7]

Q5: What are the main impurities I should be aware of?

Impurities can originate from the starting materials or be formed during the reaction. Impurities in the trimellitic anhydride, such as phthalic anhydride and its isomers, can lead to the formation of corresponding hexyl esters, which may be difficult to separate.[2] Incomplete esterification will result in the presence of monohexyl and dihexyl benzene-tricarboxylates in the final product. High reaction temperatures may also lead to the formation of colored byproducts.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Trihexyl Ester - Incomplete reaction. - Reaction equilibrium not shifted towards the product. - Suboptimal catalyst activity.- Increase reaction time or temperature (while monitoring for discoloration). - Use an excess of 1-hexanol (e.g., a molar ratio of 1:3.5 to 1:4.5 of trimellitic anhydride to 1-hexanol).[6] - Ensure efficient removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus).[6] - Screen different catalysts or increase catalyst loading.
Product Discoloration (Yellowing) - High reaction temperatures. - Presence of oxygen.- Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst.[6] - Ensure the reaction is conducted under a continuous flow of an inert gas like nitrogen.[1][2] - Treat the crude product with activated clay during workup.[4]
Presence of Mono- and Di-esters in the Final Product - Insufficient reaction time or temperature. - Inadequate amount of 1-hexanol.- Prolong the reaction time and/or increase the reaction temperature. - Increase the molar excess of 1-hexanol to drive the reaction to completion.[6]
Difficulty in Removing Catalyst Residues - Inappropriate workup procedure.- For organometallic catalysts, hydrolysis followed by filtration can be effective.[4] Add water to the cooled reaction mixture and stir to precipitate the metal oxides, which can then be filtered off. - A wash with a dilute acid or base solution may also help to remove catalyst residues.
High Acid Value in the Final Product - Incomplete esterification. - Hydrolysis of the ester during workup.- Ensure the reaction goes to completion by monitoring the acid value of the reaction mixture. - Neutralize the crude product with a weak base (e.g., sodium carbonate solution) during the washing step.[4]

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Tri(2-ethylhexyl) Trimellitate (an analog of this compound)

ParameterOptimal RangeImpact on Product Quality
Temperature160-220°CHigher temperatures increase the reaction rate but may lead to product discoloration.[6]
Molar Ratio (Anhydride:Alcohol)1:3.4 - 1:4.5A higher alcohol ratio increases conversion but requires more extensive purification to remove the excess alcohol.[6]
CatalystOrganometallic (e.g., Titanates) or Solid AcidsThe choice of catalyst influences reaction rate and selectivity, and can impact the purification strategy.[1][5]

Experimental Protocols

Protocol 1: Direct Esterification of Trimellitic Anhydride with 1-Hexanol

This protocol is a general procedure based on common esterification methods for similar compounds.

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

    • Place trimellitic anhydride (1.0 mol), 1-hexanol (3.5 mol), and a suitable solvent for azeotropic water removal (e.g., toluene or xylene) in the flask.

    • Add the catalyst, for example, tetrabutoxytitanium (0.1-0.5 mol%).

  • Reaction Execution:

    • Begin stirring and heat the mixture to reflux. The reaction temperature will typically be in the range of 160-220°C.[6]

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is close to zero.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess 1-hexanol and solvent by vacuum distillation.

    • Wash the residue with a 5% aqueous sodium carbonate solution, followed by water, to remove any remaining acidic impurities and catalyst residues.[4]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • For further purification and to improve color, the product can be treated with activated clay and then filtered.[4]

    • The final product can be further purified by vacuum distillation or column chromatography if required.

Protocol 2: Two-Step Synthesis via Transesterification

This protocol is based on a method described in patents for producing high-purity trialkyl trimellitates.[2][3]

  • Step 1: Methanolysis of Trimellitic Anhydride

    • In a reactor, combine trimellitic anhydride, methanol, and a suitable catalyst (e.g., titanium white lead).[3]

    • Heat the mixture under pressure at a temperature between 60-160°C.[3]

    • After the reaction, purify the resulting trimethyl trimellitate by rectification (distillation).[2]

  • Step 2: Transesterification with 1-Hexanol

    • Combine the purified trimethyl trimellitate with 1-hexanol in a reaction vessel equipped for distillation.

    • Add a transesterification catalyst (e.g., a titanate or stannate).

    • Heat the mixture, typically to around 220°C, and distill off the methanol as it is formed to drive the reaction to completion.[2]

    • The workup and purification of the final product are similar to those described in Protocol 1.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product cluster_strategies Yield Improvement Strategies Trimellitic Anhydride Trimellitic Anhydride Direct Esterification Direct Esterification Trimellitic Anhydride->Direct Esterification 1-Hexanol 1-Hexanol 1-Hexanol->Direct Esterification This compound This compound Direct Esterification->this compound Yield Improvement Strategies Catalyst Optimization Catalyst Optimization Catalyst Optimization->Direct Esterification Water Removal Water Removal Water Removal->Direct Esterification Excess Alcohol Excess Alcohol Excess Alcohol->Direct Esterification Temperature Control Temperature Control Temperature Control->Direct Esterification

Caption: Key strategies for improving the yield of this compound synthesis.

Troubleshooting_Workflow Start Low Product Yield Problem1 Incomplete Reaction? Start->Problem1 Solution1 Increase Reaction Time/Temp Add Excess Alcohol Problem1->Solution1 Yes Problem2 Product Discoloration? Problem1->Problem2 No Solution1->Problem2 Solution2 Lower Reaction Temperature Use Inert Atmosphere Problem2->Solution2 Yes Problem3 High Acid Value? Problem2->Problem3 No Solution2->Problem3 Solution3 Ensure Complete Reaction Neutralize During Workup Problem3->Solution3 Yes End Optimized Synthesis Problem3->End No Solution3->End

Caption: A troubleshooting workflow for common issues in the synthesis process.

References

Technical Support Center: Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of trihexyl benzene-1,2,4-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Fischer esterification of trimellitic acid (benzene-1,2,4-tricarboxylic acid) or its anhydride with 1-hexanol. This is an acid-catalyzed equilibrium reaction where water is removed to drive the reaction towards the formation of the triester.

Q2: What are the most common byproducts in this synthesis?

A2: The most prevalent byproducts are the result of incomplete esterification, leading to the formation of monohexyl benzene-1,2,4-tricarboxylate and dihexyl benzene-1,2,4-tricarboxylate. Other potential byproducts can arise from side reactions of the alcohol, such as the formation of dihexyl ether and hexenes, particularly at high temperatures in the presence of a strong acid catalyst.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is crucial to drive the esterification equilibrium towards the product. This can be achieved by:

  • Using a molar excess of 1-hexanol.

  • Efficiently removing water as it is formed, for example, by using a Dean-Stark apparatus.

  • Optimizing the reaction temperature and time to ensure complete reaction without promoting side reactions.

  • Choosing an appropriate catalyst that favors esterification over alcohol dehydration.

Q4: What analytical techniques are best for identifying the product and its byproducts?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, including the final product, partially esterified products, and any alcohol-derived side products.

  • High-Performance Liquid Chromatography (HPLC): For quantification of the product and non-volatile byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of ester functional groups and the absence of carboxylic acid groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Triester Product

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it to completion, use a 10-20% molar excess of 1-hexanol. Also, ensure efficient removal of water using a Dean-Stark trap or by carrying out the reaction in a solvent that forms an azeotrope with water (e.g., toluene). Monitor the reaction by TLC until the starting material spot disappears.
Ineffective Catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not deactivated. Use a catalytic amount (1-2 mol% relative to the tricarboxylic acid). Consider using a solid acid catalyst which can sometimes offer better selectivity and easier removal.
Suboptimal Reaction Temperature The reaction temperature should be high enough to facilitate the reaction and azeotropic removal of water, but not so high as to cause significant side reactions. A typical range is 120-150°C when using toluene as a solvent.
Loss during Work-up The triester is a non-polar compound. Ensure you are using an appropriate solvent (e.g., ethyl acetate, dichloromethane) for extraction. Multiple extractions of the aqueous layer will maximize recovery. Be mindful of potential hydrolysis during aqueous washes if the solution is acidic or basic.
Issue 2: Presence of Significant Impurities in the Final Product

Identifying the Impurity and Finding a Solution

Observed Impurity (by GC-MS or NMR)Likely IdentityCauseMitigation Strategy
Peaks with m/z corresponding to mono- and di-estersMonohexyl and Dihexyl Benzene-1,2,4-tricarboxylatesIncomplete esterification.Drive the reaction to completion as described in "Low Yield". Purify the crude product using column chromatography on silica gel with a gradient elution (e.g., hexane/ethyl acetate).
A peak with a molecular ion corresponding to C₁₂H₂₆O (m/z 186.2)Dihexyl EtherAcid-catalyzed dehydration of 1-hexanol at high temperatures.Lower the reaction temperature. Use a milder acid catalyst or a lower concentration of the strong acid catalyst. Dihexyl ether can be removed during purification by fractional distillation under reduced pressure or by column chromatography.
Peaks corresponding to C₆H₁₂ (m/z 84.16)HexenesAcid-catalyzed dehydration of 1-hexanol.Similar to dihexyl ether, reduce the reaction temperature and/or the amount of acid catalyst. Hexenes are volatile and may be removed during solvent evaporation.
Broad peaks in ¹H NMR in the 10-12 ppm regionUnreacted Carboxylic AcidsIncomplete reaction or hydrolysis of the ester during work-up.Ensure the reaction goes to completion. During work-up, use a mild base wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

Table of Expected Byproduct Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
Monohexyl Benzene-1,2,4-tricarboxylate C₁₅H₁₈O₆294.30¹H NMR: Aromatic protons, one set of hexyl ester peaks, and two carboxylic acid protons (broad singlets). GC-MS: Will likely require derivatization to be volatile.
Dihexyl Benzene-1,2,4-tricarboxylate C₂₁H₃₀O₆378.46¹H NMR: Aromatic protons, two sets of hexyl ester peaks, and one carboxylic acid proton. GC-MS: Will likely require derivatization.
Dihexyl Ether C₁₂H₂₆O186.34GC-MS: Characteristic fragmentation pattern with major peaks at m/z = 43, 56, 85.[2] ¹H NMR: A triplet around 3.4 ppm for the -O-CH₂- protons.
Hexenes C₆H₁₂84.16GC-MS: Molecular ion at m/z = 84. ¹H NMR: Olefinic protons in the 4.9-5.8 ppm region.

Experimental Protocols

Synthesis of this compound
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trimellitic anhydride (1.0 eq), 1-hexanol (3.3 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Add toluene as the solvent (approximately 2 mL per gram of anhydride).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

GC-MS Analysis Protocol
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range of m/z 40-550.

HPLC Analysis Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[1]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 240 nm.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Trimellitic Anhydride + 1-Hexanol Catalysis Acid Catalyst (e.g., p-TsOH) Reflux Reflux in Toluene with Dean-Stark Trap Catalysis->Reflux Wash Aqueous Wash (NaHCO3, Brine) Reflux->Wash TLC TLC Monitoring Reflux->TLC Dry Drying (Na2SO4) & Concentration Wash->Dry Purify Column Chromatography Dry->Purify GCMS GC-MS Purify->GCMS HPLC HPLC Purify->HPLC NMR NMR Purify->NMR

Caption: Experimental workflow for the synthesis and analysis of this compound.

Byproduct_Identification cluster_byproducts Potential Byproducts cluster_analysis Analytical Techniques CrudeProduct Crude Product Mixture GCMS GC-MS CrudeProduct->GCMS HPLC HPLC CrudeProduct->HPLC NMR NMR CrudeProduct->NMR IncompleteEster Mono- and Di-hexyl Esters AlcoholSide Dihexyl Ether, Hexenes StartingMaterial Unreacted Trimellitic Acid GCMS->AlcoholSide Identifies volatile byproducts HPLC->IncompleteEster Quantifies non-volatile byproducts NMR->IncompleteEster Confirms structure NMR->StartingMaterial Detects acidic protons

Caption: Logical relationship for byproduct identification using various analytical techniques.

References

optimizing reaction conditions for the esterification of trimellitic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of trimellitic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification process, offering potential causes and actionable solutions.

Q1: Why is the esterification yield unexpectedly low?

A low yield can be attributed to several factors ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The esterification of trimellitic acid is a reversible equilibrium reaction. To drive the reaction towards the product side, the removal of water, a byproduct, is crucial. This can be achieved using a Dean-Stark apparatus in conjunction with an azeotropic solvent like toluene or by using chemical dehydrating agents such as molecular sieves.[1][2]

  • Catalyst Inactivity: The chosen catalyst may be inefficient or may have degraded. Ensure the catalyst is active and used in the appropriate concentration. For instance, titanate catalysts can be sensitive to water and may decompose, necessitating staged addition during the reaction.[3]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to side reactions and decomposition of reactants or products. The optimal temperature range is often between 175°C and 250°C, depending on the specific alcohol and catalyst used.[4][5]

  • Impure Reactants: The purity of trimellitic acid (or its anhydride) and the alcohol is critical. Impurities can interfere with the catalyst or lead to unwanted side reactions.[6]

Q2: How can I minimize the formation of byproducts?

Side reactions can decrease the yield and complicate the purification of the desired trimellitate ester.

  • Anhydride Formation: When using trimellitic acid, intramolecular dehydration can occur at elevated temperatures, forming trimellitic anhydride.[7] Starting with trimellitic anhydride can circumvent this issue.

  • Transesterification: If the reaction mixture contains different alcohols or if the product ester is exposed to high temperatures for extended periods in the presence of a catalyst, transesterification can occur, leading to a mixture of esters.[8][9]

  • Oxidation and Decomposition: At very high temperatures, oxidation and decomposition of the organic molecules can lead to colored impurities.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[5][11]

Q3: The final product has a dark color. What is the cause and how can it be fixed?

Product discoloration is a common issue, often indicating the presence of impurities.

  • Cause: The primary cause of dark coloration is often thermal degradation or oxidation of the reactants or products at high reaction temperatures.[10] The presence of certain metal catalysts can also contribute to color formation.[7]

  • Solution:

    • Temperature Control: Maintain the reaction temperature within the optimal range and avoid localized overheating.

    • Inert Atmosphere: As mentioned, blanketing the reaction with an inert gas like nitrogen can prevent oxidation.[11]

    • Purification: Post-reaction, the crude product can be decolorized by treating it with activated carbon or activated clay, followed by filtration.[11][12]

Q4: How can I effectively purify the synthesized trimellitate ester?

Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts.

  • Neutralization and Washing: The crude product should be washed to remove any remaining acid catalyst and unreacted trimellitic acid. This is typically done with an aqueous basic solution, such as sodium carbonate or potassium hydroxide, followed by washing with water until the washings are neutral.[2][5]

  • Removal of Excess Alcohol: Unreacted alcohol is typically removed by distillation, often under reduced pressure (vacuum distillation).[5][12]

  • Catalyst Removal: Organometallic catalysts can be hydrolyzed by adding water and heating, then removed by filtration or phase separation.[12] Treatment with adsorbents like activated carbon or clay can also remove catalyst residues.[12]

  • Chromatography: For high-purity applications, column chromatography can be employed, though it may be less practical for large-scale production.[1]

Frequently Asked Questions (FAQs)

This section covers general questions regarding the optimization of trimellitic acid esterification.

Q1: What is the difference between using trimellitic acid and trimellitic anhydride as a starting material?

Trimellitic anhydride is often the preferred starting material.[13] The esterification reaction with the anhydride proceeds more readily as it does not produce water in the initial ring-opening step, which simplifies the process. When trimellitic acid is used, it can dehydrate to the anhydride at temperatures above 200°C.[7]

Q2: What are the most common catalysts for this reaction?

A variety of catalysts can be used, with the choice depending on the desired reaction conditions and product specifications.

  • Titanate Catalysts: Organotitanates like tetrabutyl titanate are widely used in industrial processes for producing trimellitate plasticizers.[3]

  • Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and lead to side reactions if not used carefully.[5][10]

  • Metal Salts and Oxides: Salts of metals like cobalt, manganese, and zinc can also catalyze the esterification.[14][15]

Q3: What is the optimal molar ratio of alcohol to trimellitic acid/anhydride?

To drive the reaction to completion and achieve the tri-ester, a stoichiometric excess of the alcohol is generally used. A common molar ratio of alcohol to trimellitic anhydride is in the range of 3:1 to 5:1.[5] The excess alcohol also serves as a solvent in some cases.

Q4: How can I monitor the progress of the esterification reaction?

The reaction progress can be monitored by measuring the acid value of the reaction mixture. The acid value is a measure of the amount of remaining carboxylic acid groups. The reaction is considered complete when the acid value reaches a low, constant value.[11] Techniques like Thin Layer Chromatography (TLC) can also be used to qualitatively track the disappearance of the starting material and the appearance of the product.[16]

Data Presentation

Table 1: Comparison of Catalysts for Trimellitic Acid Esterification

Catalyst TypeExamplesTypical Temperature Range (°C)AdvantagesDisadvantages
Organometallics Tetrabutyl titanate, Tin(II) isooctanoate150 - 230High activity, good product qualitySensitive to water, requires removal from product
Strong Acids Sulfuric acid, p-Toluenesulfonic acid (p-TSA)105 - 220Inexpensive, readily availableCorrosive, can cause side reactions and discoloration
Metal Salts Cobalt acetate, Manganese acetate150 - 250Effective for specific processesCan introduce metal contamination
Solid Acids Acidic ion-exchange resins80 - 140Easily separable, reusableLower activity, may require higher temperatures

Table 2: Typical Reaction Conditions for Trioctyl Trimellitate (TOTM) Synthesis

ParameterValue/RangeReference
Starting Material Trimellitic Anhydride[3][17]
Alcohol 2-Ethylhexanol (Isooctanol)[3][17]
Molar Ratio (Anhydride:Alcohol) 1 : 3 to 1 : 5[5]
Catalyst Tetrabutyl titanate[3]
Reaction Temperature 190 - 220 °C[5]
Reaction Atmosphere Inert (Nitrogen)[5][11]
Water Removal Water separator/Azeotropic distillation[5]

Experimental Protocols

Protocol 1: Synthesis of Trioctyl Trimellitate (TOTM)

This protocol is a generalized procedure based on common industrial practices.[3][5]

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a water separator (e.g., Dean-Stark trap), charge trimellitic anhydride and 2-ethylhexanol. A typical molar ratio is 1:3.5.

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating and First Esterification Stage: Begin stirring and heat the mixture. The first stage of esterification (ring-opening) often occurs without a catalyst as the temperature rises.

  • Catalyst Addition: Once the temperature reaches approximately 150-160°C, add the titanate catalyst (e.g., tetrabutyl titanate). To avoid deactivation by water, the catalyst can be added in portions.[3]

  • Second Esterification Stage and Water Removal: Increase the temperature to 190-220°C to continue the esterification. Water produced during the reaction will be continuously removed by azeotropic distillation with the excess alcohol and collected in the water separator.

  • Monitoring: Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a target specification (e.g., < 0.2 mg KOH/g).

  • Dealcoholization: Once the reaction is complete, cool the mixture to around 120°C. Remove the excess 2-ethylhexanol by vacuum distillation.[5]

  • Purification: After cooling further to about 90°C, the crude product is neutralized with a dilute alkaline solution (e.g., NaOH or Na₂CO₃), washed with water, and then dried.[3][5] Further purification can be achieved by treating with activated carbon to improve color.[11]

  • Filtration: Filter the final product to remove any solid impurities.

Visualizations

Esterification_Workflow cluster_purification Workup & Purification Steps reactant_prep Reactant Charging (Trimellitic Anhydride + Alcohol) reaction Esterification Reaction (Heating, Catalyst, N2) reactant_prep->reaction Inert Atmosphere monitoring Reaction Monitoring (Acid Value / TLC) reaction->monitoring Sample periodically monitoring->reaction Continue if incomplete workup Product Workup monitoring->workup Proceed if complete purification Purification workup->purification Crude Ester dealcohol Dealcoholization (Vacuum Distillation) analysis Final Product Analysis (Purity, Color, Acid Value) purification->analysis Purified Ester final_product Purified Trimellitate Ester analysis->final_product neutralize Neutralization & Washing dealcohol->neutralize decolorize Decolorization (Activated Carbon) neutralize->decolorize filtration Filtration decolorize->filtration

Caption: General experimental workflow for the synthesis and purification of trimellitate esters.

Troubleshooting_Low_Yield start Low Yield Observed check_water Is water being effectively removed? start->check_water check_temp Is reaction temperature optimal? check_water->check_temp Yes solution_water Solution: Use Dean-Stark trap, check for leaks, use azeotroping agent. check_water->solution_water No check_catalyst Is catalyst active and concentration correct? check_temp->check_catalyst Optimal solution_temp_low Solution: Increase temperature to accelerate reaction rate. check_temp->solution_temp_low Too Low solution_temp_high Solution: Decrease temperature to prevent degradation. check_temp->solution_temp_high Too High check_reactants Are reactants pure? check_catalyst->check_reactants Yes solution_catalyst Solution: Use fresh catalyst, optimize concentration, consider staged addition. check_catalyst->solution_catalyst No solution_reactants Solution: Purify starting materials or use higher grade reagents. check_reactants->solution_reactants No

Caption: A logical troubleshooting flowchart for diagnosing the cause of low reaction yield.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting HPLC analysis of trihexyl benzene-1,2,4-tricarboxylate. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you resolve common issues like peak tailing and achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for this compound, a bulky and acidic molecule, can stem from several factors:

  • Secondary Interactions: Although less common for acidic compounds than basic ones, interactions between the carboxyl groups of the analyte and any active sites (e.g., metal impurities) on the silica-based stationary phase can occur.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the carboxyl groups can become ionized, leading to secondary interactions and peak tailing.[2][3]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape.[4]

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes for all analytes.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[3][5]

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

As an aromatic tricarboxylic acid, the ionization of this compound is highly dependent on the mobile phase pH. To ensure sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxyl groups. This is achieved by maintaining a mobile phase pH that is at least 2 pH units below the pKa of the carboxylic acid groups.[6] Operating at a low pH (e.g., pH 2-3) will keep the analyte in its neutral, protonated form, minimizing its potential for secondary interactions with the stationary phase.[1][2]

Q3: What type of HPLC column is best suited for the analysis of this compound?

For a hydrophobic and acidic compound like this compound, a modern, high-purity, end-capped C18 or C8 column is a good starting point.[7][8] These columns have minimal residual silanol groups, reducing the potential for secondary interactions.[1][7] Consider the following:

  • Type B Silica Columns: These are high-purity silica columns with reduced metal content and minimal silanol activity, which helps in achieving symmetrical peaks.[1]

  • End-Capped Columns: The end-capping process deactivates most of the residual silanol groups, preventing unwanted interactions.[4][7][8]

  • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases, such as polymer-based or hybrid silica columns, which offer different selectivity and are often more stable at low pH.[1][8]

Q4: Can mobile phase additives help in reducing peak tailing?

Yes, mobile phase additives are crucial for controlling peak shape. For this compound, the most important additives are acids to control the pH.

  • Acidic Modifiers: Adding a small percentage (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly effective in suppressing the ionization of the carboxyl groups and improving peak symmetry.[6]

  • Buffers: Using a buffer system (e.g., phosphate or acetate buffer) can help maintain a consistent and low pH throughout the analysis, which is critical for reproducible results.[3][4]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow for troubleshooting peak tailing issues.

Experimental Workflow for Troubleshooting Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed check_system 1. System & Column Check start->check_system check_mobile_phase 2. Mobile Phase Optimization check_system->check_mobile_phase System OK check_sample 3. Sample & Injection Parameters check_mobile_phase->check_sample Mobile Phase Optimized resolve Peak Shape Improved check_sample->resolve Sample Parameters Optimized

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: System and Column Evaluation
Potential Issue Troubleshooting Action Expected Outcome
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column with a new, high-quality end-capped C18 column.A clean or new column should provide symmetrical peaks if the column was the issue.
Extra-Column Volume Check all tubing and connections. Ensure they are as short and narrow as possible. Re-make any suspect connections.[3]Minimized dead volume will lead to sharper peaks.
Column Bed Deformation Reverse-flush the column (if the manufacturer allows) to remove any particulate buildup on the inlet frit.[2] If a void is suspected, the column may need to be replaced.A clear frit and intact packing bed are essential for good peak shape.
Step 2: Mobile Phase Optimization
Parameter Experimental Protocol Expected Improvement
Mobile Phase pH Prepare mobile phases with varying low pH values (e.g., pH 3.0, 2.5, 2.0) using 0.1% formic acid or trifluoroacetic acid. Analyze the sample with each mobile phase.Lowering the pH should significantly reduce peak tailing by suppressing the ionization of the analyte's carboxyl groups.[2]
Buffer Strength If using a buffer, prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM phosphate buffer) at a constant low pH.An optimal buffer concentration can help maintain a stable pH and improve peak symmetry.[4]
Organic Modifier Prepare mobile phases with different organic modifiers (e.g., acetonitrile vs. methanol) and varying compositions.One solvent may provide better peak shape due to different interactions with the analyte and stationary phase.
Step 3: Sample and Injection Parameter Adjustment
Parameter Troubleshooting Action Expected Outcome
Sample Concentration Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them.[4]If peak shape improves with dilution, the original sample was likely causing column overload.
Injection Volume Reduce the injection volume.A smaller injection volume can prevent band broadening on the column.
Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent.[6]This ensures the sample is focused at the head of the column, leading to sharper peaks.
Guide 2: Detailed Experimental Protocols
Protocol 2.1: Mobile Phase pH Adjustment
  • Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid. Filter and degas.

  • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid. Filter and degas.

  • Equilibrate the System: Equilibrate the HPLC system with your initial gradient conditions.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Evaluate the tailing factor of the resulting peak.

  • Adjust pH: If tailing is observed, replace Mobile Phase A with deionized water containing 0.1% (v/v) trifluoroacetic acid (which will result in a lower pH).

  • Re-equilibrate and Inject: Repeat steps 3-5 and compare the peak shapes.

Protocol 2.2: Column Flushing Procedure
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Isopropanol: Flush the column with 20 column volumes of isopropanol at a low flow rate.

  • Flush with Strong Solvent: Flush with 20 column volumes of a strong, non-polar solvent like hexane (for reversed-phase).

  • Flush with Isopropanol: Flush again with 20 column volumes of isopropanol.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
Mobile Phase Additive (0.1% v/v)Approximate pHTailing Factor (As)
None (Water/Acetonitrile)~ 6-7> 2.0
Acetic Acid~ 3.51.5 - 1.8
Formic Acid~ 2.71.2 - 1.5
Trifluoroacetic Acid (TFA)~ 2.01.0 - 1.2

Note: These are representative values and may vary depending on the specific column and HPLC system.

Table 2: Troubleshooting Summary
Symptom Possible Cause Recommended Action
All peaks tailColumn contamination, extra-column volumeFlush or replace the column, check system connections.[9]
Only this compound peak tailsSecondary interactions, inappropriate pHLower mobile phase pH, use a highly end-capped column.
Peak tailing worsens with increased concentrationColumn overloadDilute the sample or reduce injection volume.[4]
Peak tailing appears suddenlyColumn blockage or void formationReverse-flush the column or replace it.[2]

Visualizations

Signaling Pathway of Peak Tailing due to Secondary Interactions

Secondary_Interactions cluster_column Silica Stationary Phase silanol Active Silanol Group (Si-OH) tailing_peak Tailing Peak silanol->tailing_peak Causes analyte_ionized Ionized Analyte (R-COO⁻) analyte_ionized->silanol Secondary Interaction analyte_neutral Neutral Analyte (R-COOH) mobile_phase Mobile Phase analyte_neutral->mobile_phase Normal Partitioning mobile_phase->analyte_ionized High pH

Caption: Secondary interactions causing peak tailing.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic start Observe Tailing q1 Is it only the analyte peak? start->q1 a1_yes Likely Chemical Interaction q1->a1_yes Yes a1_no Likely System/Column Issue q1->a1_no No action1 Adjust Mobile Phase pH a1_yes->action1 action2 Check Column & System a1_no->action2 q2 Tailing Resolved? action1->q2 action2->q2 end_good Symmetrical Peak q2->end_good Yes end_bad Further Investigation Needed q2->end_bad No

Caption: Decision tree for troubleshooting peak tailing.

References

minimizing plasticizer migration in polymers containing trihexyl benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with polymers containing trihexyl benzene-1,2,4-tricarboxylate. It offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help minimize and quantify plasticizer migration.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My polymer samples have become brittle and lost flexibility over time. What is the likely cause?

A: The loss of flexibility and subsequent embrittlement are classic signs of plasticizer depletion from the polymer matrix.[1][2] this compound is added to impart flexibility; its migration out of the material will cause the polymer to revert to a more rigid state.[2] This process can be accelerated by factors like elevated temperatures, exposure to certain chemicals, and the natural aging of the material.[3]

Q2: I'm observing a sticky or oily residue on the surface of my polymer. How can I identify and prevent this?

A: A sticky or oily surface is a strong indicator of plasticizer exudation (also known as "spew" or "sweat-out"), a form of migration where the plasticizer moves to the surface.[4] This often occurs when the plasticizer concentration exceeds the polymer's absorption capacity or when there is poor compatibility between the polymer and the plasticizer.[5]

To confirm the residue is the plasticizer, you can wipe the surface with a soft rag dampened with a solvent like heptane or isopropanol and analyze the extract using techniques like GC-MS or FTIR.

Prevention Strategies:

  • Optimize Formulation: Ensure the concentration of this compound is within the optimal compatibility range for your specific polymer.

  • Improve Compatibility: Consider adding a co-plasticizer or compatibilizer, such as a polyester plasticizer, which can help anchor the primary plasticizer within the polymer matrix.[6]

  • Control Processing: Excessive temperatures during processing can increase the likelihood of migration.[5] Ensure your processing parameters are optimized.

Q3: My analytical results show higher-than-expected migration of this compound into a liquid medium. What experimental factors should I investigate?

A: If migration levels are unexpectedly high, review the following factors:

  • Temperature: Migration is highly temperature-dependent. An increase in temperature enhances the diffusion rate of the plasticizer.[3][7] Verify that your experimental temperature accurately reflects the intended use case and has not fluctuated.

  • Contact Medium (Solvent/Simulant): The physicochemical properties of the liquid in contact with the polymer are critical.[4] Plasticizers are more readily extracted by nonpolar solvents like oils and gasoline than by polar liquids like water.[4] The choice of food simulant or extraction solvent in your experiment will dramatically affect the outcome.

  • Polymer Properties: The specific grade, crystallinity, and density of your polymer can influence migration.[7] Less dense or more amorphous polymer structures may allow for easier diffusion of the plasticizer.

  • Exposure Time: Migration is a time-dependent process. Initially, the rate is rapid and then slows as the system approaches equilibrium.[4] Ensure your sampling times are appropriate for the kinetics of your specific system.

Q4: I am bonding my plasticized polymer to another substrate, but the bond strength is failing. Could plasticizer migration be the cause?

A: Yes, this is a common failure mode. Plasticizer can migrate from the polymer into the adjacent material (e.g., an adhesive layer).[1] This migration can soften or weaken the adhesive, leading to a significant drop in bond strength and eventual delamination.[4] When selecting an adhesive for a plasticized polymer, choose one specifically formulated to resist plasticizer migration.

Frequently Asked Questions (FAQs)

Q1: What is plasticizer migration?

A: Plasticizer migration is the net movement of plasticizer molecules from the polymer matrix to the surface or into a contacting substance (gas, liquid, or solid).[1] This process can occur through three primary mechanisms:

  • Volatilization: Evaporation into the surrounding air, often accelerated by heat.[4]

  • Extraction: Leaching into a liquid that is in contact with the polymer.[4]

  • Migration: Transfer into an adjacent solid material.[4]

This loss of plasticizer can negatively impact the polymer's physical properties, such as flexibility, and can lead to contamination of the surrounding environment or contacting materials.[2]

Q2: What are the key properties of this compound that influence its migration?

A: this compound, also known as trihexyl trimellitate (THTM), is a trimellitate ester plasticizer. Its migration tendency is influenced by several key properties. While specific data for the trihexyl variant is limited, the closely related and well-studied trioctyl benzene-1,2,4-tricarboxylate (TOTM) provides excellent insight.

  • High Molecular Weight: THTM and TOTM are considered high-molecular-weight plasticizers.[8] Larger molecules diffuse more slowly within the polymer matrix, significantly reducing migration rates compared to lower-molecular-weight plasticizers like phthalates.[1][4]

  • Molecular Structure: The branched structure of the alkyl chains can create physical entanglement with the polymer chains, further hindering movement.[1]

  • Low Volatility: These plasticizers have very low vapor pressure and high boiling points, making them resistant to loss through volatilization, even at elevated temperatures.[8][9]

Q3: What are the most effective methods to minimize the migration of this plasticizer?

A: The most effective strategies involve a multi-faceted approach:

  • Use High Molecular Weight Plasticizers: The choice of this compound is already a primary step in the right direction due to its size.[1]

  • Incorporate Polymeric Plasticizers: Adding a secondary polymeric plasticizer can create a network that traps smaller plasticizer molecules, reducing overall migration.[6][10]

  • Add Nanoparticles: Incorporating fillers like nano-SiO2 can create a more tortuous path for the plasticizer molecules to travel, effectively slowing down diffusion.[4][6]

  • Apply a Surface Coating: A barrier coating that is impermeable to the plasticizer can be applied to the polymer surface to prevent it from escaping.[1]

  • Induce Surface Cross-linking: Modifying the polymer surface to create a cross-linked network can effectively trap the plasticizer within the bulk material.[6]

Q4: How does the choice of polymer (e.g., PVC, TPU) affect plasticizer migration?

A: The polymer itself is a critical factor. The strength of the intermolecular interactions between the polymer chains and the plasticizer molecules determines compatibility.[2]

  • Compatibility: For effective plasticization with low migration, the polarity and solubility parameters of the polymer and plasticizer should be closely matched.[2] Trihexyl trimellitate is highly compatible with PVC.[9]

  • Polymer Structure: Polymers with a higher degree of crystallinity will generally exhibit lower plasticizer migration because the tightly packed crystalline regions are impermeable to the plasticizer.[7] Migration primarily occurs through the amorphous regions of the polymer.

Q5: What are the standard analytical techniques to quantify plasticizer migration?

A: Quantifying migration typically involves an extraction step followed by analysis.

  • Extraction: Accelerated Solvent Extraction (ASE) is a modern and efficient method, using less solvent and time than traditional Soxhlet extraction.[11]

  • Analysis: The most common and reliable analytical methods for detecting and quantifying the extracted plasticizer are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[12][13] These techniques allow for the separation and precise measurement of the plasticizer, even at low concentrations.

Data Presentation

Table 1: Physicochemical Properties of Trihexyl/Trioctyl Trimellitate
PropertyValue (for Trioctyl Trimellitate - TOTM)Significance for Migration
Synonyms Tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate[8]N/A
Molecular Formula C₃₃H₅₄O₆[8]Indicates a large molecule, which correlates with lower diffusion rates.[4]
Molecular Weight ~546.8 g/mol [8]High molecular weight is a key factor in reducing migration.[1]
Boiling Point 283 °C (at 4 hPa)[14]High boiling point corresponds to low volatility and permanence.[2]
Vapor Pressure <2.8 x 10⁻⁴ Pa (at 100 °C)[14]Extremely low vapor pressure minimizes loss to the atmosphere.
Water Solubility 0.13 mg/L (at 25 °C)[14]Very low solubility in water means low extraction risk into aqueous media.
Log P (octanol/water) 8 - 9.94[9][14]High lipophilicity suggests higher migration potential into fatty/oily substances.
Table 2: Comparative Migration of Trioctyl Trimellitate (TOTM) vs. DOP
PlasticizerTest ConditionMigration LossReference
Trioctyl Trimellitate (TOTM) 30 days in mineral oil at 70°C< 2%[8]
Di(2-ethylhexyl) phthalate (DOP) 30 days in mineral oil at 70°C~8% (4x higher than TOTM)[8]
Table 3: Summary of Factors Influencing Plasticizer Migration
FactorEffect on Migration RateRationale
Temperature Increases Provides thermal energy, increasing molecular motion and diffusion.[3]
Plasticizer Molecular Weight Decreases Larger molecules move more slowly through the polymer matrix.[4]
Plasticizer Concentration Increases Higher concentration gradient drives diffusion.[4]
Polymer Crystallinity Decreases Crystalline regions are impermeable barriers to diffusion.[7]
Contact Medium Varies Migration is higher into media where the plasticizer is highly soluble (e.g., oils).[4]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) for Migration Quantification

This protocol is for determining the amount of plasticizer that has migrated into a food simulant or solvent. It is adapted from standard ASE methodologies.[11]

Objective: To quantify the concentration of this compound extracted from a polymer sample.

Materials & Equipment:

  • Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™ System)[11]

  • GC-MS or HPLC system

  • Polymer grinder (freezer/mill recommended)[11]

  • Extraction cells (e.g., 11 mL) and cellulose thimbles

  • Extraction solvent (e.g., petroleum ether, hexane, or as appropriate for the simulant)[11]

  • Solvent evaporator and vacuum oven

  • Analytical balance and collection vials

Methodology:

  • Sample Preparation: If analyzing bulk material, grind the polymer sample to a fine powder (10 mesh or finer) using a liquid-nitrogen-cooled grinder to increase surface area.[11] Accurately weigh 0.5–1.0 g of the ground sample into a cellulose extraction thimble.

  • Cell Loading: Place the thimble into an appropriately sized ASE extraction cell.

  • ASE System Parameters (Example for PVC):

    • Solvent: Petroleum Ether[11]

    • Pressure: 1500 psi[11]

    • Temperature: 100 °C

    • Static Time: 5 minutes

    • Static Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 90 seconds

    • (Note: These parameters should be optimized for your specific polymer-plasticizer system.)

  • Extraction: Run the ASE cycle. The extract will be collected in a pre-weighed collection vial.

  • Solvent Evaporation: Carefully evaporate the solvent from the collection vial using a gentle stream of nitrogen or a solvent evaporator.[11]

  • Gravimetric Analysis (Initial): Dry the vial to a constant weight in a vacuum oven at 50 °C.[11] The mass of the residue represents the total extractables.

  • Chromatographic Analysis: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., methylene chloride).[11] Analyze the solution using a calibrated GC-MS or HPLC method to identify and quantify the this compound peak.

  • Calculation: Calculate the amount of migrated plasticizer based on the concentration determined by chromatography and express it as a percentage of the initial sample weight or as mass per unit surface area.

Protocol 2: Gravimetric Analysis of Plasticizer Volatility (ISO 176)

This method is used to determine the loss of plasticizer due to volatility at elevated temperatures.[15]

Objective: To measure the mass loss of a plasticized polymer under controlled thermal conditions.

Materials & Equipment:

  • Forced-air convection oven

  • Analytical balance (accurate to 0.1 mg)

  • Specimen holder (non-corrosive)

  • Desiccator

Methodology:

  • Sample Preparation: Cut polymer specimens into a standard size (e.g., 50 mm x 50 mm) with a uniform thickness.

  • Initial Conditioning: Condition the specimens in a desiccator for 24 hours at room temperature (23 ± 2 °C).

  • Initial Weighing: Weigh each specimen to the nearest 0.1 mg. This is the initial mass (m₁).

  • Thermal Exposure: Place the specimens in the convection oven on the holder, ensuring they do not touch each other. The standard test condition is typically 24 hours at 70 ± 1 °C, but this can be adjusted based on the material's intended application.

  • Post-Exposure Conditioning: After the exposure time, remove the specimens from the oven and immediately place them in a desiccator to cool to room temperature (minimum 1 hour).

  • Final Weighing: Reweigh each cooled specimen to the nearest 0.1 mg. This is the final mass (m₂).

  • Calculation: Calculate the percentage of plasticizer loss due to volatility using the following formula:

    • Mass Loss (%) = [(m₁ - m₂) / m₁] x 100

Mandatory Visualizations

Experimental & Troubleshooting Workflows

G cluster_observe Phase 1: Observation & Hypothesis cluster_quantify Phase 2: Quantification & Analysis cluster_mitigate Phase 3: Mitigation & Validation observe_issue Observe Issue (e.g., Brittleness, Surface Tack, Bond Failure) hypothesize Hypothesize: Plasticizer Migration is the Cause observe_issue->hypothesize select_method Select Migration Test Method (e.g., Solvent Extraction, Volatility) hypothesize->select_method run_experiment Execute Experiment (Protocol 1 or 2) select_method->run_experiment analyze_extract Analyze Extract (GC-MS, HPLC) run_experiment->analyze_extract quantify_migration Quantify Migration Level analyze_extract->quantify_migration modify_formulation Modify Formulation (e.g., Add Nanoparticles, Change Polymer Grade) quantify_migration->modify_formulation If migration > threshold apply_coating Apply Barrier Coating quantify_migration->apply_coating If migration > threshold validate Validate Performance quantify_migration->validate If migration is acceptable retest Re-run Migration Test modify_formulation->retest apply_coating->retest retest->validate

Caption: Workflow for Investigating Plasticizer Migration.

G start High Migration Detected q_temp Was test temperature above intended use? start->q_temp a_temp_yes Root Cause: Accelerated thermal diffusion. Action: Re-test at correct temp. q_temp->a_temp_yes Yes q_solvent Is the contact medium highly compatible with the plasticizer (e.g., nonpolar solvent, oil)? q_temp->q_solvent No a_solvent_yes Root Cause: High extraction potential. Action: Evaluate barrier coatings. q_solvent->a_solvent_yes Yes q_compat Is polymer-plasticizer compatibility suboptimal? q_solvent->q_compat No a_compat_yes Root Cause: Poor intermolecular bonding. Action: Add compatibilizer or polymeric plasticizer. q_compat->a_compat_yes Yes end_node Consider alternative polymer or internal plasticization q_compat->end_node No

Caption: Troubleshooting Decision Tree for High Migration.

G center Plasticizer Migration cat_plast Plasticizer Properties center->cat_plast cat_poly Polymer Properties center->cat_poly cat_env External Factors center->cat_env sub_plast1 Molecular Weight cat_plast->sub_plast1 sub_plast2 Concentration cat_plast->sub_plast2 sub_plast3 Polarity cat_plast->sub_plast3 sub_poly1 Crystallinity cat_poly->sub_poly1 sub_poly2 Compatibility cat_poly->sub_poly2 sub_poly3 Density cat_poly->sub_poly3 sub_env1 Temperature cat_env->sub_env1 sub_env2 Contact Medium cat_env->sub_env2 sub_env3 Time cat_env->sub_env3

Caption: Factors Influencing Plasticizer Migration.

References

Technical Support Center: Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trihexyl benzene-1,2,4-tricarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct esterification of trimellitic anhydride with n-hexanol. This reaction is typically catalyzed by an acid or an organometallic compound to achieve high conversion rates.

Q2: What are the typical starting materials and their recommended purity?

A2: The primary starting materials are trimellitic anhydride and n-hexanol. It is crucial to use high-purity reagents. Impurities in trimellitic anhydride, such as phthalic anhydride, M-phthalic acid, p-phthalic acid, and pyromellitic dianhydride, can lead to the formation of undesired side products that are difficult to remove.[1]

Q3: What catalysts are effective for this synthesis?

A3: Various catalysts can be employed, including traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid. However, organotitanate catalysts, such as tetrabutoxytitanium or tetraisopropyl titanate, are often preferred as they can lead to higher purity products and are effective at promoting the esterification.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by measuring the amount of water produced and removed from the reaction mixture, for example, by using a Dean-Stark apparatus. Another common method is to periodically take samples from the reaction mixture and determine the acid value by titration. The reaction is considered complete when the acid value is very low.

Q5: What are the key safety precautions to consider during this synthesis?

A5: The synthesis involves heating flammable liquids to high temperatures. It is essential to perform the reaction in a well-ventilated fume hood and to take precautions against ignition sources. Protective gear, including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal catalyst activity or amount. 3. Loss of product during workup and purification. 4. Reversibility of the esterification reaction.1. Extend the reaction time and continue to monitor the acid value until it stabilizes at a low value. 2. Ensure the catalyst is not deactivated and is used in the appropriate concentration. Consider trying an alternative catalyst like tetrabutoxytitanium. 3. Optimize the purification steps to minimize losses. For example, ensure complete extraction and careful handling during solvent removal. 4. Efficiently remove the water byproduct from the reaction mixture using a Dean-Stark trap to drive the equilibrium towards the product.
Product Discoloration (Yellow or Brown) 1. High reaction temperatures. 2. Presence of impurities in the starting materials. 3. Oxidation of the product or intermediates.1. Lower the reaction temperature, although this may require a longer reaction time. 2. Use higher purity trimellitic anhydride and n-hexanol. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The final product can be decolorized by treating it with activated carbon.
Incomplete Esterification (High Acid Value in Product) 1. Insufficient reaction time or temperature. 2. Inefficient water removal. 3. Catalyst deactivation.1. Increase the reaction temperature or prolong the reaction time. 2. Ensure the Dean-Stark trap is functioning correctly to effectively remove water. 3. Add a fresh batch of catalyst if deactivation is suspected.
Presence of Side Products 1. Impurities in the starting trimellitic anhydride. 2. Side reactions such as ether formation from the alcohol at high temperatures.1. Purify the trimellitic anhydride before use or use a higher-grade starting material. 2. Optimize the reaction temperature to minimize the formation of undesired byproducts.
Difficulty in Purification 1. Formation of a stable emulsion during aqueous workup. 2. Boiling points of impurities are close to the product.1. Use brine washes to break emulsions. 2. If distillation is used, employ a fractional distillation column to improve separation. Alternatively, column chromatography can be an effective purification method.

Quantitative Data Summary

The following table summarizes the reactant quantities and the resulting high yield of this compound as reported in patent literature.

Starting MaterialMolar Mass ( g/mol )Amount Used (g)MolesMolar RatioProductMolar Mass ( g/mol )Yield (g)Yield (%)Reference
Trimellitic Anhydride192.12576.33.01This compound462.63136098EP 3476891 B1[2]
n-Hexanol102.17119611.73.9

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on common esterification methods and the reactant quantities reported to achieve a high yield.

Materials:

  • Trimellitic anhydride (576.3 g, 3.0 mol)

  • n-Hexanol (1196 g, 11.7 mol)

  • Tetrabutoxytitanium (catalyst, e.g., 0.1-0.5% by weight of reactants)

  • Toluene (as a solvent for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Activated carbon

Equipment:

  • Round-bottom flask of appropriate size

  • Heating mantle with a stirrer

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add trimellitic anhydride (576.3 g), n-hexanol (1196 g), and toluene.

    • Assemble the flask with a Dean-Stark apparatus, a condenser, and a thermometer.

    • Begin stirring the mixture.

  • Esterification:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Once the reaction mixture is homogeneous and refluxing, add the tetrabutoxytitanium catalyst.

    • Continue refluxing and removing the water of reaction. Monitor the reaction progress by observing the rate of water collection and by periodically checking the acid value of the reaction mixture.

    • The reaction is typically complete when no more water is collected, and the acid value is below a target threshold (e.g., < 0.5 mg KOH/g).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and any excess n-hexanol under reduced pressure using a rotary evaporator.

    • For further purification and to remove colored impurities, the crude product can be treated with activated carbon, followed by filtration.

    • The final product should be a clear, viscous liquid.

Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Reactants Trimellitic Anhydride + n-Hexanol + Catalyst Reaction Esterification (Reflux with water removal) Reactants->Reaction Crude_Product Crude Trihexyl benzene-1,2,4-tricarboxylate Reaction->Crude_Product Workup Aqueous Wash (NaHCO3, H2O, Brine) Crude_Product->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Decolorization Decolorization (Activated Carbon) Solvent_Removal->Decolorization Final_Product Pure Trihexyl benzene-1,2,4-tricarboxylate Decolorization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingFlow Start Problem Identified LowYield Low Yield? Start->LowYield Discoloration Product Discolored? LowYield->Discoloration No CheckReactionTime Increase Reaction Time & Monitor Water Removal LowYield->CheckReactionTime Yes HighAcidValue High Acid Value? Discoloration->HighAcidValue No ReduceTemp Lower Reaction Temperature Discoloration->ReduceTemp Yes CheckWaterRemoval Ensure Efficient Water Removal HighAcidValue->CheckWaterRemoval Yes End Problem Resolved HighAcidValue->End No CheckReactionTime->Discoloration Still Low CheckCatalyst Verify Catalyst Activity/ Amount CheckReactionTime->CheckCatalyst OptimizeWorkup Optimize Purification Steps CheckReactionTime->OptimizeWorkup InertAtmosphere Use Inert Atmosphere (N2) ReduceTemp->InertAtmosphere ActivatedCarbon Treat with Activated Carbon InertAtmosphere->ActivatedCarbon ActivatedCarbon->HighAcidValue CheckTempTime Increase Reaction Temp/Time CheckWaterRemoval->CheckTempTime CheckTempTime->End

Caption: Logical troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trihexyl benzene-1,2,4-tricarboxylate. Our goal is to help you address common challenges related to the thermal stability of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as trihexyl trimellitate, is an organic compound often used as a plasticizer. Plasticizers are additives used to increase the flexibility and durability of materials, particularly polymers like PVC. Its high molecular weight and low volatility make it suitable for applications requiring stability at elevated temperatures.

Q2: What are the typical thermal degradation pathways for aromatic esters like this compound?

A2: Aromatic esters can degrade at elevated temperatures through several mechanisms. A common pathway involves a six-centered decomposition, leading to the formation of an alkene and a carboxylic acid. At more extreme temperatures, further decomposition can occur, resulting in smaller molecules like carbon monoxide, carbon dioxide, and water. The presence of oxygen can also lead to oxidative degradation, which is often a radical-chain reaction.

Q3: How can I enhance the thermal stability of this compound in my formulations?

A3: The thermal stability of this compound can be significantly improved by incorporating additives such as antioxidants and heat stabilizers.

  • Antioxidants protect against oxidative degradation. They are categorized into primary antioxidants (radical scavengers) and secondary antioxidants (peroxide decomposers).

  • Heat stabilizers are designed to prevent thermal degradation. Common types include metal salts and organotin compounds.

Q4: What are some common antioxidants I can use?

A4: A combination of primary and secondary antioxidants often provides the best performance.

  • Primary Antioxidants (Radical Scavengers):

    • Hindered Phenols: Such as Butylated Hydroxytoluene (BHT) and Bisphenol A (BPA). These are effective in high-temperature applications.

    • Amines: Aromatic amines are also used, particularly in carbon-black filled systems.

  • Secondary Antioxidants (Peroxide Decomposers):

    • Phosphites: These are very effective at breaking down peroxides into non-radical products during high-temperature processing.

    • Thioesters: Another class of peroxide decomposers that contribute to overall oxidative stability.

Q5: What types of heat stabilizers are effective for esters?

A5: For applications involving polymers like PVC plasticized with esters, various heat stabilizers are used.

  • Metal Salts/Soaps: Salts of metals like lead, calcium, zinc, and barium with stearic acid are commonly used.

  • Organotin Compounds: These are highly effective heat stabilizers, though their use may be subject to regulatory considerations.

  • Epoxy Compounds: Epoxidized oils and esters can act as auxiliary heat stabilizers.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the thermal stability of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Premature degradation of the sample at temperatures lower than expected. 1. Presence of impurities that catalyze degradation. 2. Oxidative degradation due to the presence of air/oxygen. 3. Inadequate stabilization.1. Ensure the purity of your this compound. 2. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon). 3. Add an appropriate antioxidant and/or heat stabilizer to your formulation.
Inconsistent results in Thermogravimetric Analysis (TGA). 1. Inconsistent sample size. 2. Non-uniform sample distribution in the TGA pan. 3. Contamination of the TGA instrument or sample pans. 4. Variations in the heating rate or gas flow.1. Use a consistent sample mass for all TGA runs, typically between 5-10 mg. 2. Ensure the liquid sample is spread evenly across the bottom of the TGA pan. 3. Clean the TGA instrument and pans thoroughly between experiments. 4. Use the same TGA method (heating rate, gas type, and flow rate) for all comparative analyses.
The chosen antioxidant or stabilizer is not effective. 1. The additive is not suitable for the temperature range of the experiment. 2. The concentration of the additive is too low. 3. The additive is not well dispersed in the this compound. 4. Antagonistic effects with other components in the formulation.1. Select an antioxidant/stabilizer with a known high thermal stability. 2. Increase the concentration of the additive in increments. 3. Ensure thorough mixing of the additive into the liquid ester. Gentle heating and stirring can improve dispersion. 4. Review the compatibility of all components in your formulation. Consider a synergistic blend of additives.
Discoloration of the sample upon heating. 1. Oxidative degradation. 2. Thermal decomposition leading to chromophore formation.1. Incorporate a suitable antioxidant. 2. Use a heat stabilizer to prevent the initial stages of thermal breakdown.

Quantitative Data Summary

The following table summarizes typical thermal decomposition data for this compound and a related compound, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM). The data for this compound is illustrative and may vary based on experimental conditions and purity.

Compound Decomposition Onset Temperature (°C) Peak Decomposition Temperature (°C) Analysis Method
This compound (Illustrative)~250 - 280~300 - 330Thermogravimetric Analysis (TGA)
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM)> 225Not specifiedClosed Cup Flash Point[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability of this compound by measuring its weight loss as a function of temperature.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • TGA pans (e.g., alumina or platinum)

  • Microsyringe or pipette

  • Inert gas (e.g., nitrogen or argon)

  • Oxidative gas (e.g., air or oxygen) - for oxidative stability studies

Procedure:

  • Instrument Preparation:

    • Ensure the TGA is calibrated for temperature and mass.

    • Clean the TGA pans by heating them to a high temperature to remove any residues.

  • Sample Preparation:

    • Place a clean, tared TGA pan onto the TGA's microbalance.

    • Using a microsyringe or pipette, carefully dispense 5-10 mg of the this compound sample into the pan. Ensure the liquid spreads evenly across the bottom.

    • Record the exact sample weight.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Set the desired atmosphere (e.g., nitrogen at a flow rate of 50 mL/min for thermal decomposition, or air for oxidative stability).

    • Program the TGA with the desired temperature profile. A typical method is to heat from room temperature to 600°C at a rate of 10°C/min.

    • Start the TGA run.

  • Data Analysis:

    • The TGA will generate a curve of weight percent versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the peak decomposition temperature from the first derivative of the TGA curve (the DTG curve).

Protocol 2: Evaluating the Efficacy of an Antioxidant

Objective: To compare the thermal stability of this compound with and without an added antioxidant.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the antioxidant in a volatile solvent if the antioxidant is a solid.

    • Prepare two samples:

      • Control: Pure this compound.

      • Stabilized Sample: Add a known concentration of the antioxidant (e.g., 0.1-1.0 wt%) to the this compound. If a solvent was used, gently heat the mixture under vacuum to remove the solvent completely. Ensure the antioxidant is fully dissolved or dispersed.

  • TGA Analysis:

    • Perform TGA on both the control and the stabilized sample using the same method as described in Protocol 1, preferably under an air or oxygen atmosphere to assess oxidative stability.

  • Data Comparison:

    • Overlay the TGA curves of the control and the stabilized sample.

    • A significant increase in the onset of decomposition temperature for the stabilized sample indicates that the antioxidant is effective at enhancing thermal stability.

Visualizations

Thermal_Degradation_Pathway Trihexyl_Benzene_Tricarboxylate This compound Degradation_Products Degradation Products (e.g., Carboxylic Acids, Alkenes) Trihexyl_Benzene_Tricarboxylate->Degradation_Products Thermal Decomposition Heat High Temperature Heat->Trihexyl_Benzene_Tricarboxylate Oxygen Oxygen Oxygen->Trihexyl_Benzene_Tricarboxylate Oxidative Attack

General Thermal Degradation Pathway of this compound.

Antioxidant_Mechanism cluster_0 Oxidative Degradation Cycle cluster_1 Antioxidant Intervention Ester Ester Molecule (RH) Free_Radical Free Radical (R•) Ester->Free_Radical Initiation (Heat, Light) Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O2 Stable_Products Stable Products Free_Radical->Stable_Products Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Peroxy_Radical Further Radicals Degradation Degradation Products Hydroperoxide->Degradation Decomposition Hydroperoxide->Stable_Products Primary_Antioxidant Primary Antioxidant (e.g., Hindered Phenol) Primary_Antioxidant->Free_Radical Scavenges Radicals Secondary_Antioxidant Secondary Antioxidant (e.g., Phosphite) Secondary_Antioxidant->Hydroperoxide Decomposes Peroxides Troubleshooting_Workflow Start Start: Poor Thermal Stability Observed Check_Purity Is the material pure? Start->Check_Purity Purify Purify the sample Check_Purity->Purify No Check_Atmosphere Is the experiment under an inert atmosphere? Check_Purity->Check_Atmosphere Yes Purify->Check_Atmosphere Use_Inert_Gas Implement an inert gas purge (N2, Ar) Check_Atmosphere->Use_Inert_Gas No Add_Stabilizer Is a stabilizer being used? Check_Atmosphere->Add_Stabilizer Yes Use_Inert_Gas->Add_Stabilizer Incorporate_Stabilizer Incorporate an appropriate antioxidant and/or heat stabilizer Add_Stabilizer->Incorporate_Stabilizer No Optimize_Stabilizer Is the stabilizer type and concentration optimal? Add_Stabilizer->Optimize_Stabilizer Yes Incorporate_Stabilizer->Optimize_Stabilizer Screen_Stabilizers Screen different stabilizers and concentrations Optimize_Stabilizer->Screen_Stabilizers No End End: Improved Thermal Stability Optimize_Stabilizer->End Yes Screen_Stabilizers->End

References

overcoming challenges in the scale-up of trihexyl benzene-1,2,4-tricarboxylate production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of trihexyl benzene-1,2,4-tricarboxylate (trihexyl trimellitate). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers and production chemists in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthesis method is the direct esterification of trimellitic anhydride with 1-hexanol.[1][2] This reaction is typically catalyzed by an acid and involves heating the reactants to drive off the water byproduct, thereby pushing the equilibrium towards the formation of the tri-ester.[3][4]

Q2: Why is my final product yellow or discolored?

A2: Product discoloration is often a result of thermal degradation or oxidation at high reaction temperatures (typically above 220°C). It can also be caused by residual acid catalyst promoting side reactions. To mitigate this, consider using a milder catalyst, lowering the reaction temperature, ensuring an inert atmosphere (e.g., nitrogen blanket), and employing a final decolorization step using adsorbents like activated carbon.[5]

Q3: What is the "acid value" and why is it important?

A3: The acid value (or acid number) is a measure of the amount of residual carboxylic acid groups in the final product, typically expressed in mg KOH/g. A high acid value indicates incomplete esterification, meaning mono- and di-ester impurities are present. For most applications, a low acid value (e.g., <0.1 mgKOH/g) is required to ensure product stability and performance.[5]

Q4: How can I improve the reaction conversion rate?

A4: To improve conversion, the reaction equilibrium must be shifted towards the products.[3][4] Key strategies include:

  • Water Removal: Continuously remove water as it forms using a Dean-Stark apparatus or by applying a vacuum.

  • Excess Reactant: Use a molar excess of 1-hexanol to drive the reaction forward.[4]

  • Effective Catalyst: Select an efficient catalyst. While strong acids like sulfuric acid are effective, organometallic catalysts like tetraisopropyl titanate can offer better selectivity and milder conditions.[6]

Q5: What analytical methods are used to assess product purity?

A5: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) can separate the tri-ester from partially esterified intermediates and unreacted raw materials.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for identification and quantification. Additionally, wet chemistry methods like titration are used to determine the final acid value.[5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound production.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low Yield of Tri-ester 1. Incomplete Reaction: Equilibrium not sufficiently shifted.[3][8] 2. Catalyst Inactivity: Catalyst is poisoned, degraded, or used at too low a concentration. 3. Product Loss During Workup: Product may be lost during washing or transfer steps.[3]1. Ensure efficient water removal (check condenser efficiency, vacuum level). Increase the molar ratio of hexanol to trimellitic anhydride. Increase reaction time. 2. Verify catalyst activity and loading. Consider a different catalyst. 3. Optimize the purification protocol. Minimize the number of transfers. Ensure phase separation is clean during washing.
High Final Acid Value 1. Insufficient Reaction Time or Temperature: The esterification did not proceed to completion. 2. Inefficient Water Removal: Water byproduct is hydrolyzing the ester product (Le Chatelier's principle).[3][4] 3. Catalyst Deactivation: The catalyst lost activity before the reaction was complete.1. Extend the reaction time at the target temperature. Ensure the reaction mixture reaches the target temperature. 2. Improve the efficiency of the water removal system (e.g., Dean-Stark trap, nitrogen sparging). 3. Add fresh catalyst or switch to a more robust catalyst.
Phase Separation Issues During Alkali Wash 1. Emulsion Formation: Presence of significant amounts of partially esterified mono- and di-esters, which act as surfactants. 2. Insufficient Temperature Difference: The organic and aqueous layers have similar densities.1. Ensure the reaction has gone to near completion before starting the workup. Add a saturated brine solution to help break the emulsion. 2. Perform the washing step at an elevated temperature (e.g., 60-80°C) to reduce the viscosity of the organic layer and improve separation.
Product Fails Purity Analysis (e.g., by HPLC) 1. Residual 1-Hexanol: Incomplete removal of excess alcohol. 2. Presence of Mono/Di-esters: Incomplete conversion. 3. Catalyst Residues: Inadequate neutralization and washing.1. Improve the efficiency of the vacuum distillation (dealcoholization) step. Increase vacuum and/or temperature. 2. Re-run the reaction under more forcing conditions (more catalyst, longer time) or re-process the impure batch. 3. Ensure thorough neutralization and perform multiple water washes until the aqueous layer is neutral (pH 7).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a typical lab-scale synthesis via direct esterification.

Materials:

  • Trimellitic Anhydride (TMA): 1 mole equivalent

  • 1-Hexanol: 3.5 - 4.5 mole equivalents

  • Catalyst (e.g., p-Toluenesulfonic acid or Tetraisopropyl titanate): 0.1-0.5% by weight of TMA

  • Toluene or Xylene (as azeotropic agent): 15-20% of total reaction volume

  • Nitrogen gas supply

Procedure:

  • Setup: Assemble a reaction flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

  • Charging: Charge the reactor with trimellitic anhydride, 1-hexanol, and the azeotropic solvent.

  • Inerting: Purge the system with nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin stirring and heat the mixture to 130-140°C. The TMA should dissolve completely in the hexanol.

  • Catalyst Addition: Once the TMA is dissolved, add the catalyst to the reaction mixture.

  • Esterification: Slowly increase the temperature to 180-220°C. Water will begin to co-distill with the solvent and collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected and by periodically taking samples to test the acid value. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below 0.5 mgKOH/g.

  • Cooling: Once complete, cool the reaction mixture to 80-90°C before proceeding to purification.

Protocol 2: Purification of Crude Product

Procedure:

  • Solvent Removal: If an azeotropic solvent was used, remove it under reduced pressure.

  • Neutralization: Add a 5-10% aqueous solution of sodium carbonate or sodium hydroxide to the warm (80-90°C) crude product. Stir vigorously for 30 minutes to neutralize the acidic catalyst and any unreacted carboxylic acid groups.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Water Washing: Add hot deionized water to the organic layer, stir for 15-20 minutes, and drain the aqueous layer. Repeat this washing step until the aqueous layer is neutral (pH ~7).

  • Dealcoholization & Drying: Heat the washed product under vacuum (e.g., >10 mbar) to distill off residual water and excess 1-hexanol. Gradually increase the temperature to 150-170°C to ensure complete removal.

  • Decolorization (Optional): Cool the product to 90-100°C. Add activated carbon (0.5-1% by weight), stir for 1 hour under a nitrogen blanket, and then filter through a bed of filter aid (e.g., celite) to obtain the final, clear product.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage charge_reactants Charge Reactants (TMA, Hexanol, Solvent) inert_atmosphere Inert Atmosphere (N2 Purge) charge_reactants->inert_atmosphere heat_dissolve Heat & Dissolve (130-140°C) inert_atmosphere->heat_dissolve add_catalyst Add Catalyst heat_dissolve->add_catalyst esterification Esterification & H2O Removal (180-220°C) add_catalyst->esterification neutralization Neutralization (Alkali Wash) esterification->neutralization Crude Product Transfer water_wash Water Wash neutralization->water_wash dealcoholization Dealcoholization & Drying (Vacuum) water_wash->dealcoholization decolor_filter Decolorization & Filtration (Activated Carbon) dealcoholization->decolor_filter final_product Final Product decolor_filter->final_product

Caption: Synthesis and purification workflow for trihexyl trimellitate.

Troubleshooting Logic Diagram

This diagram provides a logical decision tree for troubleshooting a high acid value in the final product.

G start High Acid Value Detected in Product check_water Was theoretical H2O azeotropically removed? start->check_water check_time_temp Were reaction time and temperature sufficient? check_water->check_time_temp Yes action_improve_h2o Action: Improve H2O removal efficiency (e.g., check condenser, N2 sparge) check_water->action_improve_h2o No check_catalyst Was catalyst loading correct? check_time_temp->check_catalyst Yes action_increase_time_temp Action: Increase reaction time or temperature check_time_temp->action_increase_time_temp No action_verify_catalyst Action: Verify catalyst activity and loading. Consider alternative catalyst. check_catalyst->action_verify_catalyst No reprocess Reprocess Batch or Adjust Future Runs check_catalyst->reprocess Yes action_improve_h2o->reprocess action_increase_time_temp->reprocess action_verify_catalyst->reprocess

Caption: Troubleshooting decision tree for high acid value.

References

Technical Support Center: Method Validation for Trace Analysis of Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of trace analysis of trihexyl benzene-1,2,4-tricarboxylate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly focusing on chromatographic problems.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Symptoms:

  • Asymmetrical peaks, with a tailing factor significantly greater than 1.

  • "Shark-fin" shaped peaks (fronting).

  • Reduced peak height and poor resolution.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions The free silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing. Use an end-capped or base-deactivated column to minimize these interactions.[1][2]
Column Overload Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[1][3] To diagnose, dilute the sample or inject a smaller volume; if the peak shape improves, overload was the issue. Consider using a column with a higher capacity.[1][3]
Dead Volume Excessive volume between the injector and the detector, or a void at the column inlet, can cause peak broadening and tailing.[1] Use tubing with a smaller internal diameter and ensure fittings are properly connected. If a void has formed in the column, it may need to be replaced.[1]
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase. While this compound is neutral, pH can affect the silica surface. Ensure consistent and appropriate pH of the mobile phase.[4]
Column Contamination Accumulation of matrix components on the column can lead to peak distortion.[5] Use a guard column and appropriate sample clean-up procedures to protect the analytical column.[2]
Issue 2: Inconsistent Retention Times in HPLC

Symptoms:

  • Retention time shifting between injections or over a sequence.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can cause retention time drift. Prepare mobile phases carefully and keep them covered.
Column Temperature Fluctuations Inconsistent column temperature will lead to shifts in retention time. Use a column oven to maintain a stable temperature.
Flow Rate Instability A malfunctioning pump can deliver an inconsistent flow rate. Prime the pump and check for leaks.
Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase will result in retention time instability. Ensure the column is fully equilibrated before starting the analysis.
Issue 3: Low Analyte Recovery During Sample Preparation

Symptoms:

  • The concentration of the analyte is consistently lower than expected.

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction The chosen extraction solvent or technique (e.g., LLE, SPE) may not be efficiently extracting the analyte from the sample matrix. Optimize the extraction solvent, pH, and extraction time. For complex matrices, consider more advanced techniques like QuEChERS.[6]
Analyte Adsorption The analyte may be adsorbing to glassware or plasticware. Use silanized glassware or polypropylene tubes to minimize adsorption.
Analyte Degradation The analyte may be unstable under the sample preparation conditions (e.g., high temperature, extreme pH). Conduct stability studies to assess analyte stability in the sample matrix and during the preparation process.

Frequently Asked Questions (FAQs)

Method Validation

Q1: What are the key parameters for method validation in the trace analysis of this compound according to ICH guidelines?

A1: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters for an analytical method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8] For this, forced degradation studies can be performed to ensure separation from potential degradation products.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][8]

  • Accuracy: The closeness of the test results to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Q2: What are the typical acceptance criteria for these validation parameters?

A2: The acceptance criteria can vary depending on the specific application and regulatory requirements, but typical values are summarized below:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995.[9]
Accuracy Recovery within 80-120% for trace analysis.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% for trace analysis.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[10]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[10]
Robustness RSD of results should remain within acceptable limits (e.g., ≤ 15%) when method parameters are varied.

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting the analyte to stress conditions to generate potential degradation products and demonstrate the specificity of the analytical method. As an ester, this compound is susceptible to hydrolysis. Typical stress conditions would include:

  • Acidic Hydrolysis: Refluxing with a dilute acid (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Refluxing with a dilute base (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid or a solution of the analyte.

  • Photolytic Stress: Exposing the analyte to UV light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The analytical method should then be able to separate the intact analyte from any degradation products formed.

Sample Preparation

Q4: What are the recommended sample preparation techniques for analyzing this compound in biological matrices?

A4: For biological matrices like plasma or urine, which are complex, a multi-step sample preparation is often necessary to remove interferences and concentrate the analyte.[11] Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. Given the non-polar nature of this compound, solvents like hexane or a mixture of hexane and ethyl acetate would be suitable.

  • Solid-Phase Extraction (SPE): This is a more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. A reverse-phase (C18) sorbent would be appropriate for this analyte. The analyte is then eluted with a small volume of an organic solvent.[12]

Q5: How can I minimize matrix effects in LC-MS/MS analysis?

A5: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the matrix, are a significant challenge in trace analysis by LC-MS/MS.[13][14] Strategies to minimize matrix effects include:

  • Effective Sample Clean-up: Use selective sample preparation techniques like SPE to remove interfering matrix components.[14]

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects seen in the unknown samples.

Experimental Protocols

Illustrative HPLC-UV Method

This is an example protocol and may require optimization for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 70% A, increase to 95% A over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 240 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.

Illustrative GC-MS Method

This is an example protocol and may require optimization.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z derived from its fragmentation pattern).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS) Chromatographic_Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

method_validation_logic Method_Development Analytical Method Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Use Routine Sample Analysis Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Robustness->Routine_Use

Caption: Logical flow of analytical method validation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of trihexyl benzene-1,2,4-tricarboxylate, a notable plasticizer. The information is targeted towards researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and safety assessment. While specific validated methods for this compound are not extensively published, this guide leverages data from the analysis of structurally similar compounds, such as phthalate esters, to present a practical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation parameters presented are based on the International Council for Harmonisation (ICH) guidelines Q2(R1), ensuring the methods are suitable for their intended purpose.[1][2][3][4][5]

Comparison of Analytical Methods

Both HPLC-UV and GC-MS are powerful techniques for the analysis of semi-volatile organic compounds like this compound. The choice of method often depends on the sample matrix, required sensitivity, and the instrumentation available.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic compounds like this compound.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it ideal for trace analysis. It is particularly effective for the identification and quantification of volatile and semi-volatile organic compounds.[7][8][9][10]

The following tables summarize the typical performance characteristics of these two methods for the analysis of compounds structurally related to this compound.

Data Presentation

Table 1: Comparison of HPLC-UV and GC-MS Method Performance

ParameterHPLC-UVGC-MS
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass Spectrometer
Typical Column C18 Reverse-PhaseDB-1 or similar non-polar capillary column
Limit of Detection (LOD) ~1 µg/mL~0.001 - 0.1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.003 - 0.3 µg/mL
Linearity Range 1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Sample Throughput ModerateHigh (with autosampler)
Specificity ModerateHigh

Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH Guidelines)

Validation ParameterAcceptance Criteria
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined range.[5]
Range For assays, typically 80% to 120% of the test concentration.[2][5]
Accuracy Mean recovery of 98.0% to 102.0% for assay methods.[4]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.[2]
Intermediate Precision RSD ≤ 3% for intra-laboratory variations.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[2]
Robustness No significant changes in results with deliberate small variations in method parameters.

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

HPLC-UV Method

  • Instrumentation: HPLC system with a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (80:20 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by serial dilution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-1 capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.[7]

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (m/z to be determined from a full scan of the standard).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like hexane or ethyl acetate. Prepare working standards by serial dilution to cover the linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Use a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix. Concentrate the extract and reconstitute in the analysis solvent.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Monitoring A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (Mobile Phase, Temperature, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J K Sample Analysis J->K L Ongoing Method Performance Verification K->L

Caption: General workflow for analytical method validation.

G Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Sensitivity Sensitivity Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters in analytical method validation.

References

A Spectroscopic Showdown: Distinguishing Trihexyl Benzene-1,2,4-tricarboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic characteristics of trihexyl benzene-1,2,4-tricarboxylate and its 1,2,3- and 1,3,5-isomers is crucial for researchers in materials science and drug development. These isomers, while sharing the same molecular formula (C27H42O6) and weight (462.62 g/mol ), exhibit distinct spectroscopic signatures due to the differential arrangement of their hexyl ester groups on the benzene ring. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.

The substitution pattern of the three hexyl carboxylate groups on the central benzene ring dictates the symmetry of the molecule, which in turn governs the appearance of their respective spectra. The 1,3,5-isomer possesses the highest symmetry, leading to a simpler NMR spectrum, while the 1,2,3- and 1,2,4-isomers exhibit more complex splitting patterns in their aromatic regions.

Comparative Spectroscopic Data

Below is a summary of the key spectroscopic data for the three trihexyl benzene-tricarboxylate isomers. Data for the 1,2,4-isomer is based on experimental values, while data for the 1,2,3- and 1,3,5-isomers are predicted based on established spectroscopic principles and data from closely related analogue compounds, such as the corresponding triethyl and trimethyl esters.

Spectroscopic TechniqueTrihexyl Benzene-1,2,3-tricarboxylate (Predicted)This compound (Experimental)[1]Trihexyl Benzene-1,3,5-tricarboxylate (Predicted)
¹H NMR (Aromatic Region) Two signals: a doublet and a triplet, integrating to 1H and 2H respectively.Three signals in the aromatic region, appearing as a doublet, a doublet of doublets, and a singlet.[1]One signal: a singlet, integrating to 3H.
¹³C NMR (Aromatic Carbons) Three distinct signals for the aromatic carbons.Six distinct signals for the aromatic carbons.[1]Two distinct signals for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons).
¹³C NMR (Carbonyl Carbons) Three distinct signals for the carbonyl carbons.Three distinct signals for the carbonyl carbons.[1]One signal for the three equivalent carbonyl carbons.
IR Spectroscopy (C=O stretch) ~1720-1740 cm⁻¹~1730 cm⁻¹~1720-1740 cm⁻¹
Mass Spectrometry (m/z) Molecular Ion (M⁺): 462.30Molecular Ion (M⁺): 462.30. Key fragments observed at m/z 277 and 193.[1]Molecular Ion (M⁺): 462.30

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent typical procedures for the spectroscopic analysis of aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of the trihexyl benzene-tricarboxylate isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As trihexyl benzene-tricarboxylate isomers are liquids at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. Electron ionization (EI) is a common method for generating ions.

Mass Analysis: The mass spectrum is obtained by scanning a range of mass-to-charge ratios (m/z), typically from 50 to 500 amu. The resulting spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the trihexyl benzene-tricarboxylate isomers.

G Workflow for Spectroscopic Differentiation of Trihexyl Benzene-tricarboxylate Isomers cluster_0 Initial Analysis cluster_1 Isomer Identification cluster_2 Confirmation start Obtain ¹H NMR Spectrum aromatic_region Analyze Aromatic Region (δ 7.0-8.5 ppm) start->aromatic_region one_signal One Singlet? aromatic_region->one_signal Examine number of signals three_signals Three Signals? one_signal->three_signals No isomer_135 1,3,5-Isomer one_signal->isomer_135 Yes two_signals Two Signals (Doublet & Triplet)? three_signals->two_signals No isomer_124 1,2,4-Isomer three_signals->isomer_124 Yes isomer_123 1,2,3-Isomer two_signals->isomer_123 Yes confirm_13C Confirm with ¹³C NMR isomer_135->confirm_13C isomer_124->confirm_13C isomer_123->confirm_13C confirm_MS Confirm Molecular Weight with MS confirm_13C->confirm_MS

Caption: Workflow for Isomer Differentiation.

References

A Guide to Inter-Laboratory Comparison of Trihexyl Benzene-1,2,4-Tricarboxylate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating an inter-laboratory comparison of trihexyl benzene-1,2,4-tricarboxylate measurements. In the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document outlines a standardized approach and presents hypothetical data to illustrate the process and potential outcomes. The goal is to offer a practical guide for laboratories seeking to validate their methods and ensure the accuracy and comparability of their results.

Data Presentation: A Hypothetical Inter-Laboratory Study

An inter-laboratory comparison aims to assess the reproducibility and accuracy of a measurement method across different laboratories. A typical study would involve distributing a homogenous sample with a known concentration of this compound to participating laboratories. The results could be summarized as follows:

Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound (Target Concentration: 25.0 µg/mL)

Laboratory IDAnalytical MethodReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)Accuracy (% Recovery)
Lab AHPLC-UV24.51.24.998.0
Lab BHPLC-UV25.81.55.8103.2
Lab CGC-MS25.10.83.2100.4
Lab DHPLC-UV23.91.14.695.6
Lab EGC-MS24.80.93.699.2
Lab FUPLC-MS25.30.52.0101.2

Experimental Protocols: Standardized Methodologies

To ensure comparability, all participating laboratories should adhere to a standardized experimental protocol. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the quantification of plasticizers like this compound.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the sample matrix.

  • Perform a solvent extraction using a 1:1 mixture of hexane and acetone.

  • Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for analysis.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary). For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30°C.

3. Quality Control:

  • Calibration: Prepare a series of calibration standards of this compound in the extraction solvent.

  • Blanks: Analyze a solvent blank with each batch of samples to check for contamination.

  • Spikes: Analyze a matrix spike (a sample with a known amount of added analyte) to assess recovery and matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity for the analysis of semi-volatile compounds.[5]

1. Sample Preparation:

  • Follow the same solvent extraction procedure as for the HPLC method.

  • An internal standard (e.g., a deuterated analog) should be added to all samples and standards to improve precision.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 277, 193).[6]

3. Quality Control:

  • Tuning: Tune the mass spectrometer according to the manufacturer's recommendations.

  • Calibration: Prepare a multi-point calibration curve with the internal standard.

  • Blanks and Spikes: Analyze method blanks and matrix spikes with each sample set.

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the logical steps in data analysis.

InterLaboratory_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase cluster_Reporting Reporting Phase A Homogenous Sample Preparation B Protocol Development & Distribution A->B C Sample Distribution to Labs B->C D Analysis by Participating Labs C->D E Data Collection & Compilation D->E F Statistical Analysis E->F G Report Generation F->G H Dissemination of Results G->H

Caption: Workflow of an inter-laboratory comparison study.

Data_Analysis_Logic Start Raw Data from All Labs CheckCompleteness Check for Completeness and Adherence to Protocol Start->CheckCompleteness OutlierTest Perform Outlier Tests (e.g., Grubb's, Cochran's) CheckCompleteness->OutlierTest OutlierTest->CheckCompleteness Outliers Removed/Investigated CalculateStats Calculate Mean, SD, CV for Each Lab OutlierTest->CalculateStats No Outliers CalculateOverallStats Calculate Overall Mean, Repeatability, and Reproducibility CalculateStats->CalculateOverallStats AssessAccuracy Assess Accuracy Against Reference Value CalculateOverallStats->AssessAccuracy FinalReport Final Comparison Report AssessAccuracy->FinalReport

Caption: Logical flow for data analysis in a comparison study.

References

A Comparative Performance Analysis of Trihexyl Benzene-1,2,4-tricarboxylate and Alternative Plasticizers in Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

This guide provides a comprehensive performance comparison of trihexyl benzene-1,2,4-tricarboxylate (THTM) and its close analogue, trioctyl trimellitate (TOTM), against other common plasticizers used in polymer applications, particularly in polyvinyl chloride (PVC). The information presented is curated from experimental data to assist in the selection of appropriate plasticizers based on key performance indicators.

Executive Summary

This compound and its isomer trioctyl trimellitate are high molecular weight plasticizers known for their low volatility, high thermal stability, and excellent migration resistance. These characteristics make them suitable for demanding applications where durability and safety are critical. This guide benchmarks their performance against established plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), focusing on mechanical properties, volatility, and migration resistance.

Quantitative Performance Data

The following tables summarize the key performance indicators of THTM/TOTM in comparison to DEHP and DINCH in PVC formulations. It is important to note that much of the publicly available data pertains to TOTM, a close and often-used analogue for THTM.

Table 1: Mechanical Properties of Plasticized PVC

PropertyTHTM/TOTMDEHPDINCHTest Method
Tensile Strength Lower than unplasticized PVC; decreases with increasing concentration.[1][2]Generally higher than TOTM at similar concentrations.Comparable to DEHP.ASTM D2284
Elongation at Break (%) Increases with increasing concentration.[1][2]High, provides good flexibility.Offers good low-temperature performance.ASTM D2284
Hardness (Shore A) Inversely correlated with concentration; increased TOTM leads to decreased hardness.[1]Higher than TOTM at similar concentrations.Similar to DEHP.ASTM D2284

Table 2: Volatility and Migration Resistance

PropertyTHTM/TOTMDEHPDINCHTest Method
Volatility (Weight Loss %) Low due to high molecular weight.Higher than TOTM.Low volatility.ASTM D1203, ISO 176
Migration Loss (%) <2% in mineral oil (30 days at 70°C); outperforms DOP by a factor of 4. Migration into blood is approximately 350 times lower than DEHP.[3]Higher migration tendency.Good migration resistance.ASTM D2199, ISO 177
Dielectric Constant (at 90°C) 4.2 ± 0.1 (in 30 wt% PVC), which is 15% lower than DEHP-plasticized equivalents.Higher than TOTM.Not specified.N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Mechanical Properties Testing (ASTM D2284)

This standard test method evaluates the efficiency of plasticizers in flexible PVC by measuring the tensile properties.

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer being evaluated are molded into standardized dumbbell-shaped specimens. The samples are then conditioned in a controlled environment to ensure consistent results.

  • Testing Procedure: The conditioned PVC samples are subjected to tensile stress in a universal testing machine until failure.

  • Data Collection: Key parameters such as tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of fracture), and modulus of elasticity (a measure of the material's stiffness) are recorded.

Plasticizer Volatility Testing (ASTM D1203 / ISO 176)

These methods determine the volatile loss from a plastic material under defined conditions of time and temperature.

  • Sample Preparation: Disc-shaped specimens of the plasticized polymer of a specified diameter and thickness are prepared.

  • Initial Measurement: The initial weight of the conditioned specimens is recorded.

  • Exposure: The specimens are placed in a container with activated carbon. Method A involves direct contact with the carbon, while Method B uses a wire cage to prevent direct contact, measuring loss primarily through volatilization.[4][5] The container is then placed in an oven at a specified temperature for a set duration (e.g., 24 hours at 70°C).[6]

  • Final Measurement: After the exposure period, the specimens are removed, cleaned of any carbon residue, reconditioned, and reweighed.

  • Calculation: The percentage of weight loss is calculated, which is primarily attributed to the loss of the plasticizer.

Plasticizer Migration Testing (ASTM D2199 / ISO 177)

This accelerated test method measures the tendency of plasticizers to migrate from a vinyl fabric to a lacquer or another surface it comes in contact with.

  • Sample Preparation: A sample of the plasticized vinyl fabric is prepared, and a coating (e.g., lacquer) is applied to a separate panel and allowed to dry.

  • Assembly: The vinyl fabric sample is placed in contact with the coated panel under a specified pressure (e.g., 0.5 psi).[7]

  • Accelerated Aging: The assembly is placed in a forced-convection oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).[8][9]

  • Evaluation: After cooling, the assembly is disassembled, and the coating is visually inspected for any signs of softening, marring, or tackiness, which would indicate plasticizer migration. The amount of plasticizer transferred can also be quantified by analytical methods if required.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_formulation Polymer Formulation cluster_testing Performance Testing PVC PVC Resin Mixing Compounding (e.g., Extrusion) PVC->Mixing Plasticizer Plasticizer (THTM/TOTM, DEHP, DINCH) Plasticizer->Mixing Additives Stabilizers, Fillers, etc. Additives->Mixing Mechanical Mechanical Properties (ASTM D2284) - Tensile Strength - Elongation - Hardness Mixing->Mechanical Sample Preparation Volatility Volatility (ASTM D1203) - Weight Loss Mixing->Volatility Sample Preparation Migration Migration (ASTM D2199) - Surface Effects Mixing->Migration Sample Preparation Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Volatility->Data_Analysis Migration->Data_Analysis

Caption: Experimental workflow for comparing plasticizer performance in PVC.

Plasticizer_Structure_Property cluster_structure Plasticizer Molecular Structure cluster_properties Resulting Polymer Properties MW High Molecular Weight (e.g., THTM/TOTM) Low_Volatility Low Volatility MW->Low_Volatility reduces vapor pressure High_Permanence High Permanence (Low Migration) MW->High_Permanence hinders diffusion Thermal_Stability High Thermal Stability MW->Thermal_Stability more stable structure Polarity Polar Groups (Esters) Good_Compatibility Good Compatibility Polarity->Good_Compatibility interacts with PVC Flexibility Alkyl Chain Length & Branching Improved_Flexibility Improved Flexibility Flexibility->Improved_Flexibility increases free volume

Caption: Relationship between plasticizer structure and polymer properties.

References

A Comparative Toxicological Guide to Common Plasticizers: Phthalates vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of commonly used plasticizers, including the phthalates Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP), alongside several alternative non-phthalate plasticizers: Di(2-ethylhexyl) terephthalate (DEHT), Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and Tris(2-ethylhexyl) trimellitate (TOTM). This comparison is supported by quantitative toxicological data, detailed experimental methodologies, and visual representations of key toxicological pathways and workflows.

Quantitative Toxicological Data

The following table summarizes key toxicological dose descriptors for the selected plasticizers, providing a basis for comparing their relative toxicities. These values, including LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are critical for risk assessment.

PlasticizerChemical ClassOral LD50 (rat, mg/kg)NOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Toxicological Endpoints
DEHP Phthalate>3200[1]4.8[2]11Reproductive and developmental toxicity, liver toxicity.[2]
DINP Phthalate>500015-Liver toxicity.
DBP Phthalate>50005052Reproductive and developmental toxicity.[3]
DEHT Terephthalate>3200[1]150-Low acute toxicity, increased liver weight at high doses.[4]
DINCH Cyclohexanoate>5000100[4]300Liver and kidney effects at high doses.[4]
TOTM Trimellitate>3200[5]1000-Low acute toxicity, peroxisome proliferation in rodents.[5]

Experimental Protocols

Detailed methodologies for key in vitro assays used to assess the toxicological profiles of plasticizers are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of the plasticizer and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6]

Genotoxicity Assessment: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the exposed and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).

Endocrine Disruption Assessment: H295R Steroidogenesis Assay

The H295R steroidogenesis assay is an in vitro method used to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.

Protocol:

  • Cell Culture: Culture human H295R adrenocortical carcinoma cells in a 24-well plate format.

  • Compound Exposure: Expose the cells to a range of concentrations of the test plasticizer for 48 hours.

  • Hormone Measurement: After exposure, collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using methods such as ELISA or LC-MS/MS.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using a method like the MTT assay to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Compare the hormone levels in the treated wells to those in the vehicle control wells to determine if the plasticizer has an inhibitory or inductive effect on steroidogenesis.

Visualizing Experimental and Toxicological Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for comparing plasticizer toxicity and key signaling pathways implicated in their toxic effects.

G cluster_0 Experimental Workflow: Comparative Plasticizer Toxicology A Plasticizer Selection (Phthalates vs. Alternatives) B Dose-Range Finding Studies A->B C In Vitro Toxicity Assays B->C D Cytotoxicity (MTT Assay) C->D E Genotoxicity (Comet Assay) C->E F Endocrine Disruption (H295R Assay) C->F G Data Analysis & Comparison D->G E->G F->G H Toxicological Profile Generation G->H

Caption: A generalized workflow for the in vitro toxicological comparison of different plasticizers.

G cluster_0 DEHP-Induced Testicular Toxicity DEHP DEHP Exposure Metabolite Metabolism to MEHP DEHP->Metabolite ROS Increased ROS Production (Oxidative Stress) Metabolite->ROS HPG_Axis Hypothalamic-Pituitary-Gonadal Axis Disruption Metabolite->HPG_Axis Sertoli_Leydig_Damage Sertoli & Leydig Cell Damage ROS->Sertoli_Leydig_Damage Testosterone Decreased Testosterone Synthesis HPG_Axis->Testosterone Testosterone->Sertoli_Leydig_Damage Apoptosis Germ Cell Apoptosis Sertoli_Leydig_Damage->Apoptosis Testicular_Atrophy Testicular Atrophy & Impaired Spermatogenesis Apoptosis->Testicular_Atrophy

Caption: Signaling pathway of DEHP-induced testicular toxicity.

G cluster_1 Endocrine Disruption by Plasticizers Plasticizer Phthalates & Alternatives (e.g., DEHP, DINCH) AR Androgen Receptor (AR) Plasticizer->AR ER Estrogen Receptor (ER) Plasticizer->ER AR_Binding Binding to AR (Antagonistic Effect) AR->AR_Binding ER_Binding Binding to ER (Agonistic/Antagonistic Effect) ER->ER_Binding AR_Signaling Inhibition of Androgen-dependent Gene Expression AR_Binding->AR_Signaling ER_Signaling Alteration of Estrogen-dependent Gene Expression ER_Binding->ER_Signaling Reproductive_Effects Adverse Reproductive Outcomes AR_Signaling->Reproductive_Effects ER_Signaling->Reproductive_Effects

Caption: Disruption of steroid hormone receptor signaling by plasticizers.

Conclusion

This guide provides a comparative overview of the toxicological profiles of several key phthalate and non-phthalate plasticizers. The presented data indicates that while alternative plasticizers like DEHT, DINCH, and TOTM generally exhibit lower acute toxicity compared to some phthalates, they are not entirely devoid of biological activity. Notably, some alternatives have been shown to interact with endocrine pathways.[7] The detailed experimental protocols and visual pathway diagrams are intended to support researchers in designing and interpreting toxicological studies. Further research into the long-term effects and complex mixture toxicities of these compounds is warranted to fully understand their potential impact on human health.

References

Confirming the Chemical Structure of Synthesized Trihexyl Benzene-1,2,4-tricarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for confirming the chemical structure of synthesized trihexyl benzene-1,2,4-tricarboxylate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data against potential isomeric alternatives.

Structural Confirmation Workflow

The successful synthesis and purification of this compound requires a systematic workflow for structural confirmation. The following diagram illustrates the logical progression from the final synthesis product to its definitive structural elucidation using key analytical techniques.

Structural Confirmation Workflow Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation and Confirmation start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) start->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry (e.g., ESI-MS) pure_product->ms ir IR Spectroscopy pure_product->ir interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Comparative Analysis of Isomers

The differentiation of this compound from its isomers, such as trihexyl benzene-1,3,5-tricarboxylate and trihexyl benzene-1,2,3-tricarboxylate, is critical. The substitution pattern on the benzene ring directly influences the spectral output of each analytical technique.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the target compound and its key isomers. This data is a combination of information from spectral databases and predictive models.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm, solvent CDCl₃)

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Carbonyl Carbons (δ, ppm)
This compound~8.2-7.8 (3H, m)~134-128 (6C)~166-164 (3C)
Trihexyl benzene-1,3,5-tricarboxylate~8.8 (3H, s)~134 (3C), ~131 (3C)~165 (3C)
Trihexyl benzene-1,2,3-tricarboxylate~7.9 (1H, t), ~7.7 (2H, d)~133-129 (6C)~167-165 (3C)

Table 2: Expected Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
This compound462.63463.3 ([M+H]⁺), 379.2, 295.1, 211.0~3080 (Ar C-H), ~2960-2850 (Aliphatic C-H), ~1730 (C=O), ~1250 (C-O), ~1100 (C-O)
Trihexyl benzene-1,3,5-tricarboxylate462.63463.3 ([M+H]⁺), 379.2, 295.1, 211.0~3090 (Ar C-H), ~2960-2850 (Aliphatic C-H), ~1730 (C=O), ~1240 (C-O), ~1110 (C-O)
Trihexyl benzene-1,2,3-tricarboxylate462.63463.3 ([M+H]⁺), 379.2, 295.1, 211.0~3070 (Ar C-H), ~2960-2850 (Aliphatic C-H), ~1735 (C=O), ~1260 (C-O), ~1090 (C-O)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

This procedure describes the esterification of trimellitic anhydride with 1-hexanol.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trimellitic anhydride (1 molar equivalent), 1-hexanol (3.3 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and continuously remove the water-toluene azeotrope. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Obtain a standard one-dimensional spectrum.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled spectrum is standard.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain tandem mass spectra (MS/MS) of the parent ion to aid in structural elucidation through fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Analysis: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical connections between the structural features of this compound and the expected spectroscopic data.

Spectral Interpretation Logic Logical Connections in Spectral Interpretation cluster_structure Molecular Structure cluster_features Key Structural Features cluster_data Expected Spectroscopic Data mol This compound aromatic_ring 1,2,4-Trisubstituted Benzene Ring mol->aromatic_ring ester_groups Three Hexyl Ester Groups mol->ester_groups alkyl_chains Three n-Hexyl Chains mol->alkyl_chains ms_parent MS: [M+H]⁺ at m/z 463.3 mol->ms_parent nmr_aromatic ¹H NMR: Complex multiplet for 3 aromatic protons aromatic_ring->nmr_aromatic ir_co IR: Strong C=O stretch (~1730 cm⁻¹) ester_groups->ir_co ms_fragments MS: Characteristic fragment ions ester_groups->ms_fragments nmr_alkyl ¹H NMR: Signals for -CH₂- and -CH₃ of hexyl groups alkyl_chains->nmr_alkyl ir_ch IR: Aliphatic and Aromatic C-H stretches alkyl_chains->ir_ch

A Comparative Guide to the Cross-Validation of Analytical Techniques for Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of trihexyl benzene-1,2,4-tricarboxylate, a common plasticizer. The selection of an appropriate analytical method is critical for ensuring product quality, safety, and regulatory compliance. This document details the experimental protocols for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), presenting their performance characteristics to aid in the selection of the most suitable method for specific research and quality control needs.

Introduction to this compound Analysis

This compound, also known as trihexyl trimellitate, is a high-molecular-weight plasticizer utilized in a variety of polymer applications to enhance flexibility and durability. Its analytical determination is crucial for quality control in manufacturing processes, migration studies in food contact materials, and safety assessments in pharmaceutical and consumer products. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide focuses on two powerful and widely used techniques: HPLC-MS/MS and GC-MS/MS.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-MS/MS and GC-MS/MS are outlined below. These protocols are based on established methods for similar analytes and provide a strong foundation for in-house method development and validation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is particularly suited for the analysis of this compound in liquid samples and offers high sensitivity and selectivity. The protocol is adapted from a validated method for the closely related compound, tri-(2-ethylhexyl) trimellitate[1].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., in a biological matrix or simulated foodstuff), add an internal standard solution.

  • Perform a liquid-liquid extraction using a suitable organic solvent such as n-hexane or a mixture of hexane and acetone.

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., Newcrom R1 or equivalent) is suitable for the separation[2].

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid to enhance ionization[2].

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, especially from solid matrices such as polymers. The following protocol is based on validated methods for the analysis of plasticizers in various materials[3][4][5].

1. Sample Preparation (Solvent Extraction)

  • Weigh a representative portion of the solid sample (e.g., polymer, plastic) into a glass vial.

  • Add a known volume of a suitable organic solvent (e.g., a mixture of hexane and acetone) and an internal standard[5].

  • Extract the analyte from the matrix using techniques such as ultrasonication or soxhlet extraction.

  • Filter the extract to remove any particulate matter.

  • The extract can be directly injected into the GC-MS system or concentrated if necessary.

2. GC-MS/MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended[3].

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set around 280-300°C.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation, for example, starting at a lower temperature and ramping up to around 320°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection: MRM mode is employed for sensitive and selective quantification, monitoring characteristic ion transitions for the analyte and internal standard.

Performance Comparison

The following table summarizes the key performance characteristics of the two analytical techniques for the analysis of this compound, based on data from validated methods for structurally similar compounds.

Performance ParameterHPLC-MS/MS (adapted from[1])GC-MS/MS (adapted from[4])
Linearity (r²) > 0.99> 0.999
Limit of Quantification (LOQ) 0.7 - 5.5 µg/L (in blood)54.1 - 76.3 ng/g (in medical infusion sets)
Precision (RSD) 0.9 - 8.7%1.8 - 17.8%
Accuracy (Recovery) Not explicitly stated, but good precision suggests high accuracy91.8 - 122%
Sample Matrix Compatibility Excellent for liquid samples and extractsExcellent for volatile and semi-volatile compounds from various matrices
Analysis Time Typically shorter run timesCan have longer run times depending on the temperature program

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes for both HPLC-MS/MS and GC-MS/MS techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (Reverse Phase) Evaporation->HPLC MSMS MS/MS Detection (ESI, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid Sample (e.g., Polymer) Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration GC GC Separation (Capillary Column) Filtration->GC MSMS MS/MS Detection (EI, MRM) GC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for GC-MS/MS analysis.

References

A Researcher's Guide to Evaluating Commercial Trihexyl Benzene-1,2,4-Tricarboxylate Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of raw materials are paramount. This guide provides a framework for the evaluation of commercial suppliers of trihexyl benzene-1,2,4-tricarboxylate, a common plasticizer, focusing on key quality attributes and analytical methods to ensure product performance and regulatory compliance.

This compound, also known as trihexyl trimellitate, is utilized in various research and pharmaceutical applications, including as a plasticizer in drug delivery systems and medical device components. The purity and impurity profile of this excipient can significantly impact the stability, efficacy, and safety of the final product. Therefore, a thorough evaluation of commercial suppliers is a critical step in the development process.

Key Quality Attributes for Supplier Specification Comparison

When comparing suppliers of this compound, it is essential to scrutinize their specifications for the following parameters. While obtaining detailed Certificates of Analysis (CoA) or Technical Data Sheets (TDS) directly from supplier websites can be challenging, these are the critical data points to request and compare.

Table 1: Comparison of Hypothetical Supplier Specifications for this compound

ParameterSupplier A (Typical Specification)Supplier B (Hypothetical Premium Grade)Supplier C (Hypothetical Bulk Grade)Analytical Method
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidClear, yellowish liquidVisual Inspection
Assay (Purity) ≥ 99.0%≥ 99.8%≥ 98.5%Gas Chromatography (GC-FID), HPLC
Identity Conforms to reference spectrumConforms to reference spectrumConforms to reference spectrumFTIR, NMR
Water Content ≤ 0.1%≤ 0.05%≤ 0.2%Karl Fischer Titration
Acidity (as Trimellitic Acid) ≤ 0.05 mg KOH/g≤ 0.01 mg KOH/g≤ 0.1 mg KOH/gTitration
Color (APHA) ≤ 50≤ 15≤ 100APHA Colorimetric Method
Specific Gravity (@ 25°C) 1.014 - 1.0201.015 - 1.0181.010 - 1.025Densitometry
Refractive Index (@ 20°C) 1.485 - 1.4891.486 - 1.4881.484 - 1.490Refractometry
Residual Solvents Meets USP <467> limitsMeets USP <467> limits, specific solvent levels providedInformation not readily availableHeadspace GC-MS
Elemental Impurities Meets USP <232> limitsMeets USP <232> limits, specific elemental data providedInformation not readily availableICP-MS
Potential Impurities
Trimellitic AnhydrideNot specified≤ 0.01%Not specifiedHPLC, GC-MS
HexanolNot specified≤ 0.05%Not specifiedGC-FID
Monohexyl TrimellitateNot specifiedReportableNot specifiedHPLC, LC-MS
Dihexyl TrimellitateNot specifiedReportableNot specifiedHPLC, LC-MS

The Impact of Impurities on Research and Drug Development

The presence of impurities in this compound can have significant consequences in sensitive applications:

  • Residual Reactants: Unreacted starting materials, such as trimellitic anhydride and hexanol, can be present in the final product. Trimellitic anhydride is a known respiratory sensitizer and can react with other components in a formulation.

  • Incomplete Esterification: The synthesis of this compound can result in the formation of mono- and di-ester impurities. These partially esterified molecules have different polarities and may alter the physical properties of the plasticizer, affecting its performance.

  • Extractables and Leachables: In drug product container-closure systems or medical devices, impurities in the plasticizer can become leachables, migrating into the drug product over its shelf life.[1][2][3][4] This can lead to drug degradation, formation of toxic adducts, and patient safety risks.[5] The purity of the plasticizer is a critical factor in minimizing the profile of extractables and leachables.[6]

Experimental Protocols for Quality Evaluation

To independently verify supplier specifications and ensure batch-to-batch consistency, the following experimental protocols can be employed.

Purity Determination and Impurity Profiling by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify and quantify volatile impurities, including residual hexanol.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is suitable for purity assessment. For identification of unknown impurities, a mass spectrometer (GC-MS) is recommended.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Injector Temperature: 280 °C

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 300 °C

  • Quantification: Purity is typically determined by area percent normalization. For quantification of specific impurities, certified reference standards should be used to create a calibration curve.

Analysis of Non-Volatile Impurities by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify non-volatile impurities such as trimellitic anhydride, monohexyl trimellitate, and dihexyl trimellitate.

Methodology:

  • Instrumentation: An HPLC system with a UV detector is commonly used. An LC-MS system can provide more definitive identification of impurities.

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is a common mobile phase system.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of about 1 mg/mL.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm

    • Gradient Program: A linear gradient from 50% to 100% acetonitrile over 20 minutes.

  • Quantification: Use certified reference standards for the potential impurities to establish calibration curves for accurate quantification.

Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content in the this compound sample.

Methodology:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low water content.

  • Reagents: Use commercially available Karl Fischer reagents (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the water content.

Visualizing the Evaluation Workflow

A systematic approach is crucial for a comprehensive supplier evaluation. The following diagram illustrates a logical workflow from initial supplier identification to final qualification.

Supplier_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Review cluster_2 Phase 3: Laboratory Evaluation cluster_3 Phase 4: Final Qualification a Identify Potential Suppliers b Request Technical Data Sheets & Certificates of Analysis a->b c Compare Quantitative Specifications (Purity, Impurities, etc.) b->c d Assess Quality Management System (e.g., ISO 9001) c->d e Request Samples from Shortlisted Suppliers d->e f Perform In-house Analytical Testing (GC, HPLC, KF) e->f g Compare Analytical Results to Supplier Specifications f->g h Conduct On-site Audit (Optional but Recommended) g->h i Approve Supplier and Establish Quality Agreement h->i

Caption: A four-phase workflow for the evaluation and qualification of commercial suppliers.

Signaling Pathway of Impurity Impact

The presence of impurities can initiate a cascade of undesirable effects in a final drug product. This can be visualized as a signaling pathway.

Impurity_Impact_Pathway cluster_0 Source of Impurity cluster_1 Mechanism of Action cluster_2 Adverse Outcomes A Sub-optimal Purity of this compound B Leaching of Impurities into Drug Product A->B C Direct Interaction with Active Pharmaceutical Ingredient (API) A->C D Alteration of Formulation's Physicochemical Properties A->D E Decreased Drug Stability and Efficacy B->E F Formation of Toxic Degradation Products B->F C->E C->F G Inconsistent Product Performance D->G H Patient Safety Risks E->H F->H G->H

Caption: The potential impact of impurities from this compound on drug product quality.

By implementing a rigorous evaluation process that combines a thorough review of supplier documentation with in-house analytical testing, researchers and drug development professionals can mitigate the risks associated with raw material variability and ensure the quality and consistency of their final products.

References

Safety Operating Guide

Proper Disposal of Trihexyl benzene-1,2,4-tricarboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe and compliant disposal of Trihexyl benzene-1,2,4-tricarboxylate, ensuring the safety of laboratory personnel and environmental protection.

For researchers and scientists in drug development and other laboratory settings, the proper management and disposal of chemical waste is paramount. This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound (CAS No. 1528-49-0), a common plasticizer.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

I. Immediate Safety and Handling Protocols

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care to minimize exposure and potential risks.[1] The toxicological properties of this material have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions, no respiratory protection is required.[1] However, if mists or vapors are generated, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in mists, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[3][4]

  • Store in a dry, cool, and well-ventilated area in a tightly closed container.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

II. Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Cleanup Procedures:

  • Ensure adequate ventilation in the affected area.[4]

  • For containment, use absorbent materials such as sawdust, kieselguhr (diatomite), sand, or a universal binder.[5]

  • Wipe up the spill with an absorbent material (e.g., cloth, fleece).[5]

  • Collect the spilled material and absorbent into a suitable, closed container for disposal.[1][4]

  • Prevent the spill from entering drains, surface water, or ground water.[4][5]

III. Chemical Properties for Disposal Consideration

Understanding the physical and chemical properties of this compound is essential for its proper disposal.

PropertyValue
Molecular Formula C27H42O6
Molecular Weight 462.6 g/mol [2]
Appearance Viscous liquid[1]
Melting Point -46 °C / -50.8 °F[1]
Boiling Point 260 - 262 °C / 500 - 503.6 °F @ 4 mmHg[1]
Flash Point 268 °C / 514.4 °F[1]
Stability Stable under normal conditions; moisture sensitive.[1]

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations.[6]

  • Waste Identification and Segregation:

    • This chemical is considered non-hazardous but should be managed as a chemical waste.

    • Do not mix with other waste streams unless under the guidance of your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place waste this compound into a suitable, leak-proof, and closed container.[1]

    • The container must be chemically compatible with the substance.

    • Label the container clearly with "Hazardous Waste" (or as required by your institution) and list the full chemical name: "this compound".[7]

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste storage area.[8]

    • This area should be under the direct supervision of laboratory personnel.[8]

    • Use secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[7]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[6][7]

    • The primary disposal method for this type of organic material is typically high-temperature incineration by a licensed facility.[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Have Waste This compound is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated collect_pure Collect in a dedicated, labeled, and sealed container. is_contaminated->collect_pure No collect_mixed Segregate and collect in a labeled container for mixed waste. Consult EHS for compatibility. is_contaminated->collect_mixed Yes storage Store in a designated hazardous waste area with secondary containment. collect_pure->storage collect_mixed->storage spill Is there a spill? storage->spill spill_cleanup Follow spill cleanup procedures: - Use absorbents - Collect in a sealed container - Decontaminate area spill->spill_cleanup Yes disposal_request Arrange for disposal through a licensed waste management service or institutional EHS. spill->disposal_request No spill_cleanup->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for Handling Trihexyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Trihexyl benzene-1,2,4-tricarboxylate, tailored for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesWear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for splash hazards.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][5] Butyl rubber gloves offer excellent resistance to esters.[1][5] Always check the glove manufacturer's chemical resistance guide for specific breakthrough times. For incidental contact, nitrile gloves are often suitable.[6][7][8]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[2] For larger quantities or splash risks, a chemical-resistant apron may be appropriate.
Respiratory Protection Not typically requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not necessary.[4] If aerosols or mists are generated, or if working in a poorly ventilated area, a NIOSH-approved respirator may be required.

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[9][10]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9] Ensure adequate ventilation during cleanup.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Disposal Guidelines:

  • Waste Characterization: The waste may need to be characterized to determine if it meets the definition of hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Environmental Precaution: Do not allow the chemical to enter drains or waterways.[9]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Select and Inspect PPE B->C E Don Appropriate PPE C->E D Work in a Well-Ventilated Area (e.g., Fume Hood) F Handle Chemical D->F E->F G Decontaminate Work Area F->G J Segregate and Label Waste F->J H Properly Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Store Waste in a Designated Area J->K L Arrange for Professional Disposal K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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